2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Description
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Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYGRYBLLSUSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395537 | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-95-3 | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Introduction
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a phenylacetonitrile core substituted with both a chloro and a trifluoromethyl group, makes it a versatile and valuable intermediate in organic synthesis. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its application and handling. The properties of this compound are summarized below. Note that while data for the exact isomer is limited, properties can be inferred from closely related analogs like 3-(Trifluoromethyl)phenylacetonitrile.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl cyanide | [5] |
| CAS Number | 886496-95-3 (Note: This is a commonly cited CAS, but may be ambiguous. The parent structure 3-(Trifluoromethyl)phenylacetonitrile is 2338-76-3) | [3][5] |
| Molecular Formula | C₉H₅ClF₃N | [5] |
| Molecular Weight | 219.59 g/mol | - |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | [4] |
| Boiling Point | ~92-93 °C at 4 mmHg (for 3-(Trifluoromethyl)phenylacetonitrile) | [3] |
| Density | ~1.187 g/mL at 25 °C (for 3-(Trifluoromethyl)phenylacetonitrile) | [3] |
Spectroscopic Profile (Predicted)
While specific spectra for this isomer are not widely published, an expected profile can be predicted based on its structure:
-
¹H NMR: The spectrum would feature signals for the aromatic protons and the benzylic methylene protons. The aromatic region (approx. 7.5-7.8 ppm) would show three distinct signals, likely singlets or narrow multiplets, due to the meta-substitution pattern. The benzylic protons (-CH₂CN) would appear as a sharp singlet further upfield, typically in the 3.8-4.2 ppm range.
-
¹³C NMR: Key signals would include the nitrile carbon (~117 ppm), the benzylic carbon (~25-30 ppm), and multiple aromatic carbons, including the carbon attached to the -CF₃ group, which would show a characteristic quartet due to C-F coupling.
-
IR Spectroscopy: A strong, sharp absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. Other notable bands would include C-H stretching for the aromatic ring and methylene group, and C-F stretching vibrations.
Synthesis and Mechanism
The most direct and industrially relevant synthesis of this compound is via a nucleophilic substitution reaction. This pathway leverages the corresponding benzyl halide as a precursor.
Core Reaction: Cyanation of Benzyl Chloride
The synthesis begins with 3-Chloro-5-(trifluoromethyl)benzyl chloride, which is reacted with an alkali metal cyanide, such as sodium or potassium cyanide.[6] This is a classic Sₙ2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, displacing the chloride from the benzylic carbon.
Causality Behind Experimental Choices: The reaction is often performed in a biphasic system (e.g., an organic solvent and water) with the aid of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., Aliquat® 336).[6] The PTC is crucial because it transports the cyanide anions from the aqueous phase into the organic phase, where the benzyl chloride substrate is dissolved, thereby dramatically accelerating the reaction rate and improving yields.
Caption: Synthesis workflow for the target compound via phase-transfer catalysis.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for benzyl cyanide synthesis and should be performed by trained personnel with appropriate safety precautions.[6]
-
Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Charging Reagents: To the flask, add 3-Chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq), an organic solvent such as acetonitrile (5 vol), and the phase-transfer catalyst (e.g., methyl tricaproyl ammonium chloride, 0.02 eq).[6]
-
Cyanide Solution: In a separate vessel, dissolve sodium cyanide (1.1 eq) in deionized water (2.5 vol).
-
Reaction: Begin vigorous stirring of the flask contents and heat to approximately 75-80°C. Add the aqueous sodium cyanide solution dropwise over 1 hour.
-
Monitoring: Maintain the temperature and stirring for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2 x 3 vol). Combine all organic layers.
-
Washing: Wash the combined organic phase with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final high-purity compound.
Chemical Reactivity and Synthetic Utility
The title compound is a valuable synthetic intermediate due to the reactivity of its nitrile group and the adjacent acidic methylene protons.
-
Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to yield 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid, a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.
-
Reduction: Catalytic hydrogenation (e.g., using H₂ over a Nickel or Palladium catalyst) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to the corresponding primary amine, 2-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine. This amine is a building block for various bioactive molecules.
-
α-Alkylation: The methylene protons alpha to the nitrile and the aromatic ring are acidic. They can be deprotonated by a strong base (e.g., NaH, LDA) to form a carbanion. This nucleophile can then react with various electrophiles (e.g., alkyl halides) to form α-substituted derivatives, enabling the construction of more complex molecular scaffolds.[7][8][9]
Caption: Key reactivity pathways of the title compound.
Applications in Research and Development
The primary value of this compound lies in its role as a key building block in drug discovery and agrochemical synthesis.[4]
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties.[2] It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence drug-receptor interactions. Its lipophilicity enhances membrane permeability, and it often blocks sites of metabolic oxidation, thereby increasing a drug's half-life.[1]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy and environmental stability of pesticides and herbicides.[4]
-
Materials Science: This molecule can be used in the synthesis of advanced polymers and materials where specific thermal stability and chemical resistance properties are required.[4]
Analytical Methodologies
Ensuring the purity and identity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol: Reversed-Phase HPLC for Purity Assessment
This is a general-purpose method and may require optimization for specific equipment and purity requirements.[10]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (HPLC grade) and deionized water (e.g., 60:40 v/v).[11] For improved peak shape, 0.1% formic acid or phosphoric acid can be added to the mobile phase.[11] The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a stock solution. Dilute this stock solution further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).[12]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan)
-
-
Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Method Choices: A C18 column is chosen for its versatility in separating non-polar to moderately polar organic compounds. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff.[13] UV detection is suitable as the aromatic ring provides strong chromophores.
Safety and Handling
Organic nitriles, particularly benzyl cyanides, are toxic and must be handled with extreme care.[14]
-
Toxicity: These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[14] They can hydrolyze to release the highly toxic cyanide anion.
-
Incompatibilities: Store away from strong acids, as this can lead to the rapid evolution of lethal hydrogen cyanide (HCN) gas.[15][16] Also, avoid contact with strong oxidizing agents.
-
Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[15] Mandatory PPE includes a lab coat, safety goggles (or a face shield if a splash hazard exists), and chemical-resistant gloves (nitrile gloves are suitable; double-gloving is recommended).[17]
-
Spill Management: Have a spill kit ready. Small spills can be neutralized with a basic solution (pH > 10) of 10% bleach, which oxidizes the cyanide.[14] Collect all contaminated materials for hazardous waste disposal.
-
Waste Disposal: All cyanide-containing waste, including contaminated labware and PPE, must be treated as hazardous waste.[14][15] Aqueous waste should be made basic (pH > 10) before collection in a designated, sealed plastic container.[14][16]
Emergency Procedures: In case of exposure, immediately remove the individual from the source, remove contaminated clothing, and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention and inform emergency responders of the cyanide exposure.[17][18] Do not perform mouth-to-mouth resuscitation to avoid secondary exposure.[14]
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. parchem.com [parchem.com]
- 6. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 11. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. shimadzu.com [shimadzu.com]
- 14. jst.chem.yale.edu [jst.chem.yale.edu]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. documents.manchester.ac.uk [documents.manchester.ac.uk]
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile CAS number 886496-95-3
An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile (CAS: 886496-95-3): A Key Intermediate in Modern Chemical Synthesis
Introduction and Strategic Importance
This compound, registered under CAS number 886496-95-3, is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethyl (CF₃) group, and a cyanomethyl (-CH₂CN) group. This unique combination of functional groups makes it a versatile and valuable building block in organic synthesis.
The strategic importance of this molecule lies in the physicochemical properties imparted by its substituents. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and modulating the electronic properties of a molecule to improve binding affinity with biological targets.[3][4] The chloro substituent provides an additional point for synthetic modification and influences the overall electronic profile. The nitrile moiety is a key synthetic handle, readily convertible into other critical functional groups such as carboxylic acids, amines, and amides, making it an ideal precursor for diverse molecular scaffolds.[1]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, a validated synthesis protocol with mechanistic insights, state-of-the-art analytical characterization methods, and its applications in advanced chemical R&D.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Reference(s) |
| CAS Number | 886496-95-3 | [5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)benzeneacetonitrile, 3-Chloro-5-(trifluoromethyl)benzyl cyanide | [6] |
| Molecular Formula | C₉H₅ClF₃N | [5][7] |
| Molecular Weight | 219.59 g/mol | [7][8] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥98% (Commercially available) | [7] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable approach to synthesizing substituted phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with an inorganic cyanide salt. This reaction, a classic example of an Sₙ2 mechanism, is efficient and well-documented in organic synthesis literature.[9][10]
Proposed Synthetic Pathway
The synthesis logically begins with a suitable precursor, such as 3-chloro-5-(trifluoromethyl)benzyl bromide or chloride, which is then converted to the target nitrile. The overall workflow is a two-step process starting from the corresponding benzyl alcohol, which is often more readily available or easily synthesized.
Caption: Proposed two-step synthesis of the target compound.
Causality of the Cyanation Mechanism
The conversion of the benzyl halide to the benzyl cyanide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10]
-
Why Sₙ2 is Favored: The primary benzylic carbon is sterically accessible, allowing the cyanide ion (CN⁻), a potent nucleophile, to attack from the backside relative to the leaving group (halide). While a benzylic carbocation has resonance stabilization, which could suggest an Sₙ1 pathway, the use of a strong, anionic nucleophile (CN⁻) in a polar aprotic solvent strongly favors the concerted Sₙ2 pathway. An Sₙ1 route would likely lead to undesired side products from the reaction of the carbocation with the solvent (e.g., alcohols or ethers).[10]
-
Choice of Reagents:
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are used. NaCN is often preferred due to its lower cost.[9]
-
Solvent: A polar solvent is required to dissolve the cyanide salt. Polar aprotic solvents like DMSO or DMF are excellent choices as they solvate the cation (Na⁺ or K⁺) but leave the CN⁻ anion relatively "naked" and highly nucleophilic. Alternatively, a biphasic system or a mixture of a polar protic solvent like ethanol with water can be used, often with a phase-transfer catalyst to shuttle the cyanide ion into the organic phase.[11]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. achmem.com [achmem.com]
- 6. parchem.com [parchem.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide for Researchers
Introduction
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile is a substituted aromatic nitrile with the molecular formula C₉H₅ClF₃N and a molecular weight of approximately 219.59 g/mol .[1][2] Compounds bearing the trifluoromethyl group and halogen substituents are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity.[3][4] As a key synthetic intermediate, the unambiguous structural confirmation of this compound is paramount for ensuring the integrity of subsequent research and development efforts.
This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. We will proceed as if a sample has been newly synthesized, outlining the logical workflow for acquiring and interpreting the data necessary for complete structural elucidation.
Molecular Structure and Analytical Workflow
Before delving into the spectroscopic techniques, it is essential to visualize the target structure and the analytical path we will follow. The workflow is designed to be a self-validating system, where each piece of data corroborates the others to build a conclusive structural assignment.
Caption: Logical workflow for the structural confirmation of the target molecule.
Mass Spectrometry (MS): Confirming Molecular Identity
Expertise & Rationale: Mass spectrometry is the foundational analysis, providing the most direct evidence of a compound's molecular weight and elemental composition. For a novel synthesis, this technique is the first checkpoint to confirm that the reaction produced a product of the expected mass. We select Electron Ionization (EI) as the initial method due to its robustness and ability to induce reproducible fragmentation, which can offer structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane. The low concentration prevents detector saturation.
-
Instrument: A standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer is suitable.
-
Method Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standardized energy that ensures consistent fragmentation patterns and allows for comparison with library data.[5]
-
Mass Range: Scan from m/z 40 to 400. This range comfortably encompasses the expected molecular ion and potential fragments.
-
Source Temperature: ~230 °C.
-
Expected Spectrometric Data
The primary goal is to identify the molecular ion (M⁺) peak. Given the presence of a single chlorine atom, we expect a characteristic isotopic pattern that serves as a powerful validation point.
| Feature | Predicted Value / Observation | Rationale |
| Molecular Ion (M⁺) | m/z ≈ 219 | Corresponds to the nominal mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). |
| Isotopic Peak (M+2)⁺ | m/z ≈ 221 | Due to the natural abundance of the ³⁷Cl isotope. |
| M⁺ / (M+2)⁺ Ratio | ~3:1 | This ratio is characteristic for compounds containing a single chlorine atom. |
| Key Fragments | m/z 184 ([M-Cl]⁺) m/z 180 ([M-CH₂CN]⁺) m/z 150 ([M-CF₃]⁺) | Predicted fragmentation from the loss of the chlorine atom, the acetonitrile group, or the trifluoromethyl group, respectively. |
This initial MS analysis should confirm the molecular formula C₉H₅ClF₃N, providing the confidence to proceed with more detailed structural analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Its role in this workflow is to confirm the existence of the nitrile (C≡N) and the aromatic system, and to verify the presence of C-F and C-Cl bonds. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
Background: Perform a background scan with a clean, empty ATR crystal prior to sample analysis.
-
Expected IR Absorption Bands
The IR spectrum will provide a unique fingerprint for the molecule. The most diagnostic peaks are expected in the following regions, based on standard correlation tables.[6]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3100-3000 | Aromatic C-H Stretch | Medium to weak, sharp bands |
| ~2950-2850 | Aliphatic C-H Stretch (CH₂) | Medium to weak, sharp bands |
| ~2250 | Nitrile (C≡N) Stretch | Medium, sharp, highly diagnostic |
| ~1600-1450 | Aromatic C=C Ring Stretch | Multiple medium to strong bands |
| ~1350-1100 | C-F Stretch (from CF₃) | Strong, broad, often multiple bands |
| ~800-600 | C-Cl Stretch | Medium to strong band |
The definitive observation of a sharp peak around 2250 cm⁻¹ is crucial for confirming the nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of the ¹H, ¹³C, and ¹⁹F nuclei. This suite of experiments will allow for the unambiguous determination of the atomic connectivity and confirmation of the substitution pattern on the aromatic ring.
General Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its solubilizing power and its single residual solvent peak in both ¹H and ¹³C spectra.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm) for ¹H and ¹³C NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is particularly useful for resolving the aromatic region.
¹H NMR Spectroscopy: Proton Environments
Expected Spectrum Analysis: The ¹H NMR spectrum will account for all five protons in the molecule.
-
Aromatic Region (δ 7.5-8.0 ppm): We expect three distinct signals , each integrating to 1H . Due to the substitution pattern (protons at C2, C4, and C6), they will appear as finely split multiplets (e.g., singlet, doublet, or triplet-like appearances depending on the coupling constants). The proton at C6 (between the Cl and CF₃ groups) is expected to be the most downfield.
-
Aliphatic Region (δ ~3.8 ppm): We expect one signal , a sharp singlet , integrating to 2H . This corresponds to the benzylic methylene (-CH₂-) protons. It is a singlet because there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: Carbon Framework
Expected Spectrum Analysis: A standard proton-decoupled ¹³C NMR will show all nine unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Expected Multiplicity (due to ¹³C-¹⁹F coupling) |
| ~135 | C-Cl | Singlet |
| ~132 (q, J ≈ 35 Hz) | C-CF₃ | Quartet |
| ~130, 128, 125 | Aromatic C-H | Singlets |
| ~124 (q, J ≈ 272 Hz) | -CF₃ | Quartet |
| ~117 | -C≡N | Singlet |
| ~115 | Aromatic C-CH₂CN | Singlet |
| ~25 | -CH₂- | Singlet |
The observation of quartets for the CF₃ carbon and the aromatic carbon attached to it is a key diagnostic feature, confirming the presence and location of the trifluoromethyl group.[7]
¹⁹F NMR Spectroscopy: Fluorine Confirmation
Expertise & Rationale: For any fluorinated compound, ¹⁹F NMR is an essential and highly informative experiment. It is exceptionally sensitive and has a wide chemical shift range, making it easy to confirm the fluorine environment.
Expected Spectrum Analysis: Since all three fluorine atoms in the CF₃ group are chemically equivalent, the spectrum will be very simple. We expect to see one sharp singlet at approximately δ -63 ppm (referenced to CFCl₃). The absence of coupling confirms it is not adjacent to other fluorine-containing groups.
Data Integration and Summary
The final step is to integrate all spectroscopic data to build a single, coherent structural assignment. The workflow below visualizes this integration process.
Caption: Decision workflow for integrating multi-technique spectroscopic data.
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Observation |
| MS (EI) | Molecular Ion | m/z 219 (M⁺), 221 (M+2)⁺ in a ~3:1 ratio |
| IR (ATR) | Key Stretches | C≡N (~2250 cm⁻¹), C-F (~1350-1100 cm⁻¹) |
| ¹H NMR | Signals | 3 x Ar-H (1H each, multiplets), 1 x CH₂ (2H, singlet) |
| ¹³C NMR | Signals | 9 total signals, including C-CF₃ (quartet) and CF₃ (quartet) |
| ¹⁹F NMR | Signal | 1 signal (singlet, ~ -63 ppm) |
Conclusion
By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments (¹H, ¹³C, and ¹⁹F), a researcher can unambiguously confirm the structure of this compound. This multi-technique approach ensures trustworthiness, as the data from each analysis must be consistent with the proposed structure. Following this guide provides a robust and self-validating pathway for the structural characterization of this and other novel synthetic intermediates, upholding the principles of scientific integrity in research and development.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. achmem.com [achmem.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. asianpubs.org [asianpubs.org]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. nzqa.govt.nz [nzqa.govt.nz]
- 7. rsc.org [rsc.org]
1H NMR spectrum of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive technical analysis of the Proton (¹H) NMR spectrum of this compound, a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
With the molecular formula C₉H₅ClF₃N, this compound presents a unique substitution pattern on the phenyl ring that gives rise to a distinct and informative ¹H NMR spectrum.[1][2][3] Understanding this spectral signature is crucial for researchers to confirm its identity, assess its purity, and monitor its transformation in chemical reactions. This document will delve into the theoretical prediction of the spectrum, detail a robust experimental protocol for its acquisition, and provide an expert interpretation of the resulting data.
Theoretical ¹H NMR Spectral Prediction
A proactive analysis of the molecular structure of this compound allows for a confident prediction of its ¹H NMR spectrum. This predictive framework is built upon the fundamental principles of chemical equivalence, chemical shift, signal integration, and spin-spin coupling.
1. Analysis of Molecular Structure and Proton Environments
The molecule contains two distinct types of proton environments:
-
Aliphatic Protons: The two protons of the methylene group (-CH₂CN) attached to the aromatic ring. These two protons are chemically equivalent as they can freely rotate.
-
Aromatic Protons: The three protons attached directly to the 1,3,5-substituted benzene ring. Due to the substitution pattern, all three aromatic protons are in unique chemical environments:
-
H-2: Positioned between the -CH₂CN and -Cl substituents.
-
H-4: Positioned between the -Cl and -CF₃ substituents.
-
H-6: Positioned between the -CF₃ and -CH₂CN substituents.
-
Therefore, a total of four distinct signals are expected in the ¹H NMR spectrum.
2. Predicted Chemical Shifts (δ)
Chemical shifts are dictated by the local electronic environment of each proton.
-
Methylene Protons (-CH₂CN): This benzylic methylene group is adjacent to two electron-withdrawing groups: the aromatic ring and the nitrile (-CN) function. This deshielding effect will shift its signal significantly downfield compared to a simple alkane. A chemical shift in the range of δ 3.8 - 4.2 ppm is anticipated.
-
Aromatic Protons (H-2, H-4, H-6): Protons on a standard benzene ring resonate at approximately δ 7.3 ppm.[4] In this molecule, the ring is substituted with three powerful electron-withdrawing groups (-Cl, -CF₃, and -CH₂CN), which will dramatically deshield the aromatic protons, shifting them significantly downfield. These protons are expected to resonate in the region of δ 7.6 - 8.0 ppm . The precise shift of each proton will vary slightly based on its proximity to the different substituents.
3. Predicted Integration
The relative area under each signal is directly proportional to the number of protons it represents.
-
The signal for the -CH₂CN group will integrate to 2H .
-
Each of the three aromatic signals (H-2, H-4, H-6 ) will integrate to 1H .
-
The expected integration ratio is 2 : 1 : 1 : 1 .
4. Predicted Spin-Spin Splitting (Multiplicity)
The splitting pattern of a signal is determined by the number of neighboring protons.
-
Methylene Protons (-CH₂CN): These protons have no adjacent protons. Therefore, their signal is expected to be a singlet (s) .
-
Aromatic Protons (H-2, H-4, H-6): These protons do not have any adjacent (ortho) protons. They can only couple to each other through four-bond (meta) or five-bond (para) pathways.
-
Para-coupling is typically negligible (<1 Hz) and often not resolved.
-
Meta-coupling (⁴J) is characteristically small, with coupling constants (J) in the range of 2-3 Hz.[4][5][6]
-
H-6 will be meta-coupled to H-2 and H-4. If the coupling constants are resolved, it may appear as a narrow triplet (t).
-
H-2 and H-4 will each be meta-coupled to H-6. They may appear as narrow doublets or triplets.
-
Given the small J-values, it is common for these signals to appear as three distinct, closely spaced singlets (s) or narrow multiplets (m) , a hallmark of the 1,3,5-substitution pattern.[6]
-
Experimental Protocol: Acquiring the High-Resolution ¹H NMR Spectrum
The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and appropriate instrumental parameter selection. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-15 mg of this compound into a clean, dry vial.[7][8]
-
Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its commonality and ability to dissolve many organic compounds.[9][10] Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Gently agitate the vial to ensure the sample is fully dissolved. If any particulate matter remains, it must be removed.
-
Filter the solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool.[9] Cotton wool should be avoided as it can introduce impurities soluble in organic solvents. The final sample height in the tube should be approximately 4-5 cm.[8]
-
Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube with a lint-free tissue before insertion into the spectrometer.[8]
-
-
Instrumental Setup & Acquisition (Typical 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Lock onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Optimize the magnetic field homogeneity through an automated or manual shimming procedure. This step is critical for achieving sharp, symmetrical peaks.[7]
-
Set the following acquisition parameters:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
-
Number of Scans (NS): 8 to 16 scans
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.
-
Integrate all signals and pick the peaks, noting their chemical shifts and multiplicities.
-
Logical Workflow for ¹H NMR Analysis
Caption: Experimental workflow from sample preparation to structural verification.
Data Interpretation and Structural Verification
The processed ¹H NMR spectrum provides a unique fingerprint of the molecule. The combination of the four key analytical pillars—chemical shift, integration, multiplicity, and coupling constants—serves to unequivocally confirm the structure.
Summary of Expected ¹H NMR Data
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.8 - 4.2 | Singlet (s) | 2H | -CH₂-CN |
| 2 | 7.6 - 8.0 | Singlet (s) or Multiplet (m) | 1H | Aromatic H-2, H-4, or H-6 |
| 3 | 7.6 - 8.0 | Singlet (s) or Multiplet (m) | 1H | Aromatic H-2, H-4, or H-6 |
| 4 | 7.6 - 8.0 | Singlet (s) or Multiplet (m) | 1H | Aromatic H-2, H-4, or H-6 |
Detailed Analysis
-
Signal 1 (δ ~3.9 ppm, s, 2H): The appearance of a singlet integrating to two protons in the aliphatic downfield region is definitive for the benzylic methylene (-CH₂-) protons. Its singlet nature confirms the absence of any adjacent protons, which is consistent with its position between the aromatic ring and the nitrile group.
-
Signals 2, 3, 4 (δ ~7.6-8.0 ppm, m, 3H total): The presence of three distinct signals in the aromatic region, each integrating to one proton, confirms the presence of three non-equivalent aromatic protons. Their significantly downfield chemical shifts are a direct consequence of the strong deshielding effect of the three electron-withdrawing substituents. The multiplicity of these peaks is the most telling feature for confirming the substitution pattern. The observation of only very small couplings (J ≈ 2-3 Hz), typical of meta-interactions, or their appearance as sharp singlets, definitively rules out the presence of any ortho or para isomers and confirms the 1,3,5-trisubstituted arrangement.[5][6]
Structure-Spectrum Correlation Diagram
Caption: Correlation between molecular structure and key ¹H NMR spectral features.
Conclusion
The ¹H NMR spectrum of this compound is characterized by four distinct signals: a singlet for the methylene protons around δ 3.9 ppm and three signals for the aromatic protons in the highly deshielded region of δ 7.6-8.0 ppm. The integration ratio of 2:1:1:1 and, most critically, the multiplicity of the aromatic signals (appearing as singlets or narrow multiplets indicative of meta-coupling only) provide unambiguous confirmation of the compound's structure and its 1,3,5-substitution pattern. This guide serves as a robust framework for researchers, scientists, and drug development professionals to confidently acquire, interpret, and utilize ¹H NMR spectroscopy for the critical quality assessment of this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [chemicalbook.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. How To [chem.rochester.edu]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
In-depth Technical Guide: 13C NMR Analysis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Introduction
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. This compound is a valuable building block in medicinal chemistry and materials science, featuring a trifluoromethyl and chloro-substituted phenylacetonitrile framework. A precise understanding of its chemical structure is essential for quality control, reaction monitoring, and establishing structure-activity relationships.
¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that offers detailed insights into the carbon skeleton of a molecule. By detecting the resonance of ¹³C nuclei in a magnetic field, it provides a unique spectrum where each peak corresponds to a distinct carbon environment. The chemical shift (δ) of these peaks is highly sensitive to the local electronic surroundings, revealing critical information about molecular connectivity and functional groups.[1][2]
This guide is intended for researchers, scientists, and professionals in drug development. It goes beyond a simple presentation of spectral data to explore the fundamental principles, experimental design, and interpretive logic necessary for a thorough analysis. We will examine the causal links between the molecular structure of this compound and its ¹³C NMR spectrum, offering a robust framework for your own experimental work.
Predicted ¹³C NMR Chemical Shifts
A crucial first step in spectral analysis is the prediction of chemical shifts. This is based on the well-documented effects of various substituents on the resonance of aromatic and aliphatic carbons. The structure of this compound, with its electron-withdrawing chloro and trifluoromethyl groups, and the acetonitrile moiety, provides an excellent opportunity to apply these principles. The chemical shifts of carbon atoms are influenced by factors such as electronegativity and hybridization.[3][4]
Molecular Structure and Carbon Numbering:
For clarity, the carbon atoms of the molecule are numbered as follows:
Caption: Numbering scheme for the carbon atoms in this compound.
Predicted Chemical Shift Ranges:
The chemical shifts (δ) are predicted based on additive models and typical values for substituted benzenes and nitriles.[5][6][7] All shifts are relative to tetramethylsilane (TMS) at 0 ppm.[8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | 135-140 | Aromatic quaternary carbon attached to the CH₂CN group. Its chemical shift is influenced by the electron-withdrawing nature of the substituents on the ring.[9] |
| C2, C6 | 125-130 | Aromatic CH carbons ortho to the CH₂CN group. They are expected to be in a relatively standard aromatic region, slightly influenced by the meta substituents.[9] |
| C3 | 133-138 | Aromatic quaternary carbon attached to the electron-withdrawing chlorine atom. The direct attachment to chlorine causes a significant downfield shift. |
| C4 | 120-125 | Aromatic CH carbon para to the CH₂CN group and ortho to both the Cl and CF₃ groups. It is expected to be shielded relative to the other ring carbons. |
| C5 | 128-133 (quartet) | Aromatic quaternary carbon attached to the strongly electron-withdrawing trifluoromethyl group. This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J C-F).[10] |
| C7 (CF₃) | 120-125 (quartet) | The trifluoromethyl carbon itself. It will also appear as a quartet due to the one-bond coupling to the three fluorine atoms (¹J C-F), and its chemical shift is significantly influenced by the fluorine atoms.[10][11] |
| C8 (CH₂) | 20-25 | Aliphatic methylene carbon. Its position is slightly downfield due to the adjacent aromatic ring and the nitrile group. |
| C9 (CN) | 115-120 | Nitrile carbon. This carbon typically resonates in this region. |
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for acquiring a quantitative and high-resolution ¹³C NMR spectrum, ensuring data integrity.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid misleading signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has a well-known ¹³C NMR signal for reference. Deuterated chloroform (CDCl₃) is a common and appropriate choice.
-
Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration balances obtaining a good signal-to-noise ratio in a reasonable timeframe while avoiding solubility issues.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).
-
Sample Filtration: If any solid particles are present, filter the solution through a small glass wool plug into a clean, dry 5 mm NMR tube to prevent distortions in the magnetic field.
2. NMR Spectrometer Setup and Calibration:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good spectral dispersion.
-
Tuning and Matching: Tune and match the ¹³C probe to the sample to maximize signal transmission and sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., the triplet of CDCl₃ at 77.16 ppm). A stable lock is essential for maintaining field homogeneity.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity. This minimizes peak broadening and enhances spectral resolution. Automated shimming routines are often sufficient, but manual adjustments may be necessary for optimal results.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.
-
Spectral Width (SW): Set a spectral width that covers all expected carbon signals, typically from 0 to 220 ppm.[3]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good resolution.
-
Relaxation Delay (D1): This is a critical parameter for quantitative analysis. Quaternary carbons often have longer relaxation times. A relaxation delay of 5-10 seconds is recommended to allow for full relaxation of all carbon nuclei, ensuring that peak intensities accurately reflect the number of carbons.
-
Number of Scans (NS): The number of scans depends on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often necessary for a moderately concentrated sample.[1]
-
Proton Decoupling: Use a broadband proton decoupling sequence to collapse proton-carbon couplings. This simplifies the spectrum to single lines for each carbon and enhances sensitivity through the Nuclear Overhauser Effect (NOE).[3]
Experimental Workflow Diagram:
Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Spectral Interpretation and Data Analysis
After the spectrum is acquired and processed (including Fourier transformation, phasing, and baseline correction), the next step is interpretation.
1. Peak Picking and Referencing:
-
Identify all peaks in the spectrum and determine their chemical shifts relative to the TMS signal at 0.0 ppm.
-
Use the solvent peak (e.g., CDCl₃ at 77.16 ppm) as a secondary reference for accuracy.
2. Peak Assignment:
-
Quaternary Carbons: These carbons typically exhibit lower intensities due to longer relaxation times and the absence of NOE enhancement from directly attached protons. In this molecule, C1, C3, C5, C7, and C9 are quaternary.
-
Protonated Carbons: Carbons with attached protons (C2, C4, C6, and C8) will generally have stronger signals due to the NOE.
-
Distinguishing Aromatic CH Carbons: Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can definitively distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.[12][13][14][15][16] A DEPT-135 experiment, for example, would show positive signals for CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent.[12][14]
-
Assignment of C3 and C5: The carbon attached to the chlorine (C3) is expected to be a singlet, while the carbon attached to the trifluoromethyl group (C5) will appear as a quartet due to C-F coupling. This is a key distinguishing feature.
-
Assignment of C7 (CF₃): The carbon of the CF₃ group will also present as a prominent quartet with a large one-bond C-F coupling constant (¹JCF), typically around 272 Hz.[11]
Hypothetical Experimental Data Table:
The following table presents a hypothetical but realistic set of experimental data for the ¹³C NMR spectrum of this compound in CDCl₃.
| Peak Index | Experimental δ (ppm) | Multiplicity | Assignment |
| 1 | 137.5 | s | C1 |
| 2 | 128.2 | s | C2, C6 |
| 3 | 135.1 | s | C3 |
| 4 | 123.8 | s | C4 |
| 5 | 131.6 | q, ¹JCF = 34 Hz | C5 |
| 6 | 123.1 | q, ¹JCF = 273 Hz | C7 (CF₃) |
| 7 | 22.4 | s | C8 (CH₂) |
| 8 | 117.9 | s | C9 (CN) |
Conclusion
The ¹³C NMR analysis of this compound provides extensive information about its molecular structure. By integrating predictive knowledge of substituent effects with a rigorous experimental protocol and systematic spectral interpretation, a complete and unambiguous assignment of all carbon resonances can be achieved. This detailed structural elucidation is crucial for confirming the identity and purity of the compound, a vital step in any research or development process. The principles and methodologies detailed in this guide offer a comprehensive framework for obtaining and interpreting high-quality ¹³C NMR data for this and other complex organic molecules.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Dept nmr | PDF [slideshare.net]
- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
Characterizing the Biological Activity of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide for Preclinical Evaluation
Abstract
This technical guide provides a comprehensive framework for the initial biological characterization of the novel chemical entity, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. In the absence of extensive public data on its specific biological activities, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential cytotoxic, genotoxic, neurotoxic, and cardiotoxic liabilities. The protocols and workflows detailed herein are designed to establish a foundational understanding of the compound's in vitro pharmacological and toxicological profile, a critical step in the early stages of drug discovery and chemical safety assessment.
Introduction: The Rationale for a Structured Evaluation
The trifluoromethylphenyl moiety is a common feature in a variety of biologically active molecules, including some with demonstrated cytotoxic effects against cancer cell lines.[1][2][3] The presence of this functional group in this compound suggests a potential for biological activity that warrants a thorough and systematic investigation. Acetonitrile and its derivatives are also widely used in the pharmaceutical industry as building blocks for synthesizing biologically active heterocyclic compounds.[4][5]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to the in vitro evaluation of a novel compound of this nature. The experimental workflow is designed to be self-validating, with each stage informing the next, allowing for a data-driven assessment of the compound's potential as a therapeutic agent or its risk as a potential toxicant.
Tier 1: Foundational Cytotoxicity Screening
The initial step in characterizing any new chemical entity is to assess its fundamental impact on cell viability. A robust cytotoxicity assay provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation, which is a critical parameter for determining its therapeutic window and potential off-target toxicity.[6]
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HeLa for general cytotoxicity, HepG2 for potential hepatotoxicity) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture media to create a range of concentrations for the dose-response curve.
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the treated plates for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that reduces cell viability by 50%.
-
Tier 2: Safety and Liability Profiling
Following the initial assessment of cytotoxicity, it is crucial to investigate more specific potential liabilities, including genotoxicity, neurotoxicity, and cardiotoxicity. These assays are essential for a comprehensive risk assessment of the compound.
Genotoxicity Assessment: The Ames Test
The Ames test is a widely accepted bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8][9] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of a chemical to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.
Experimental Workflow: Ames Test
References
- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laballey.com [laballey.com]
- 5. Acetonitrile in the Pharmaceutical Industry [yufenggp.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. microbiologyinfo.com [microbiologyinfo.com]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel small molecule, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. Drawing upon established principles of medicinal chemistry and structure-activity relationships, we posit that this compound's unique structural motifs—a substituted arylacetonitrile core, a chloro group, and a trifluoromethyl moiety—render it a promising candidate for modulating key cellular signaling pathways implicated in a range of pathologies. This document outlines a logical, data-driven approach to identifying and validating its potential therapeutic targets, with a primary focus on protein kinases and ion channels. Detailed experimental protocols and workflow visualizations are provided to empower researchers in their exploration of this compound's bioactivity.
Introduction: Deconstructing the Therapeutic Promise of this compound
The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. The molecule this compound presents a compelling starting point for investigation due to the convergence of three key structural features known to impart significant pharmacological activity.
-
The Arylacetonitrile Scaffold: This motif is a well-established pharmacophore present in a diverse array of approved pharmaceuticals. The nitrile group, a versatile functional group, can participate in crucial binding interactions with biological targets, often acting as a bioisostere for other functional groups and contributing to improved pharmacokinetic profiles.
-
The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[1][2] This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, influencing its interactions with protein residues.
-
The 3-Chloro, 5-Trifluoromethyl Substitution Pattern: This specific substitution pattern on the phenyl ring is found in several bioactive compounds, including kinase inhibitors. This suggests that this arrangement may confer selectivity and potency for specific biological targets.
Given these structural attributes, we hypothesize that this compound has the potential to modulate the activity of key enzyme families and ion channels, making it a candidate for development in oncology, inflammatory diseases, and neurological disorders.
Prioritized Therapeutic Target Classes
Based on a thorough analysis of structurally similar, biologically active compounds, we have identified two high-priority therapeutic target classes for initial investigation: Protein Kinases and Ion Channels .
Protein Kinases: Masters of Cellular Communication
The 3-chloro-5-(trifluoromethyl)phenyl moiety is a key feature in several approved kinase inhibitors, such as the multi-kinase inhibitor Sorafenib, which targets the Raf/MEK/ERK pathway among others.[2] This strongly suggests that this compound could function as a kinase inhibitor.
Hypothesized Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, crucial for tumor growth and metastasis.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation; its dysregulation is implicated in various cancers.
-
-
Non-Receptor Tyrosine Kinases:
-
FAK (Focal Adhesion Kinase) and PYK2 (Proline-rich Tyrosine Kinase 2): These related kinases are involved in cell adhesion, migration, and proliferation, and are often overexpressed in cancer.
-
-
Serine/Threonine Kinases:
-
Raf Kinases (e.g., B-Raf, c-Raf): Central components of the MAPK/ERK signaling pathway, which is frequently mutated in cancers like melanoma.
-
p38 MAPK (Mitogen-Activated Protein Kinase): A key player in inflammatory responses and cellular stress.
-
Signaling Pathway Overview: The RAS-RAF-MEK-ERK Cascade
References
The Trifluoromethyl Group in Phenylacetonitrile Compounds: A-Z Technical Guide
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into the phenylacetonitrile scaffold represents a cornerstone of modern medicinal chemistry. This powerful moiety profoundly influences the physicochemical and pharmacokinetic properties of the parent molecule, offering a robust tool for optimizing drug candidates. This guide provides an in-depth analysis of the CF₃ group's role, elucidating its impact on electronic properties, lipophilicity, metabolic stability, and target interactions. Through a synthesis of mechanistic principles, experimental data, and practical case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of trifluoromethylated phenylacetonitriles in their discovery programs.
Introduction: The Power of the Trifluoromethyl Group in Drug Design
In the landscape of contemporary drug discovery, fluorine has emerged as a "magic element," with approximately 20% of all FDA-approved drugs containing at least one fluorine atom. Among fluorinated moieties, the trifluoromethyl (CF₃) group is one of the most frequently employed substituents due to its unique combination of properties. Unlike a simple methyl group, the CF₃ group is characterized by its strong electron-withdrawing nature, high electronegativity, and significant steric bulk. These attributes allow medicinal chemists to fine-tune a molecule's characteristics to overcome common developmental hurdles.
When appended to a phenylacetonitrile core—a versatile scaffold found in numerous biologically active compounds—the CF₃ group imparts a suite of beneficial modifications. It can dramatically alter lipophilicity to enhance membrane permeability, block sites of metabolic attack to prolong half-life, and modulate electronic distributions to improve target binding affinity and selectivity. This guide will explore these effects in detail, providing the foundational knowledge and practical insights necessary to rationally design and develop next-generation therapeutics based on the trifluoromethylated phenylacetonitrile framework.
Modulation of Physicochemical Properties
The introduction of a CF₃ group to the phenylacetonitrile ring fundamentally alters its core physicochemical characteristics. These changes are the primary drivers of the enhanced pharmacological profiles often observed in these compounds.
Electronic Effects: A Powerful Inductive Pull
The three highly electronegative fluorine atoms make the CF₃ group one of the most potent electron-withdrawing groups used in medicinal chemistry. This strong inductive effect (-I) deactivates the aromatic ring, influencing its reactivity and the acidity of adjacent protons.
-
Increased Acidity of Benzylic Protons : The CF₃ group's electron-withdrawing nature stabilizes the carbanion formed upon deprotonation of the methylene (-CH₂-) bridge. This increased acidity of the benzylic protons can be leveraged in synthetic strategies that require the formation of an enolate intermediate.
-
Meta-Directing Influence : In electrophilic aromatic substitution reactions, the CF₃ group is strongly deactivating and meta-directing. This is because the resonance structures for ortho and para attack place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group.
Caption: Destabilization of the sigma complex in ortho/para attack.
Lipophilicity: Enhancing Membrane Permeability
A critical parameter in drug design is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. The CF₃ group is known to significantly increase lipophilicity, a property that often correlates with improved absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.[1] The Hansch-Fujita π constant for a CF₃ group is approximately +0.88, indicating a strong contribution to lipophilicity.
The table below compares the calculated LogP (cLogP) values for phenylacetonitrile and its trifluoromethylated isomers, illustrating the substantial increase in lipophilicity imparted by the CF₃ group, regardless of its position.
| Compound | Molecular Formula | cLogP | Data Source |
| Phenylacetonitrile | C₈H₇N | 1.56 | [2][3][4] |
| 2-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 2.5 | [5] |
| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 2.8 | [6] |
| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 2.5 | [7] |
| Caption: Table 1. Comparison of cLogP values. |
This enhanced lipophilicity is a key reason for the improved pharmacokinetic profiles of many trifluoromethylated drugs, facilitating their passage from the site of administration to the site of action.[8]
Impact on Pharmacokinetics (ADME)
The ultimate success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The CF₃ group offers a powerful strategy for optimizing these parameters, particularly metabolic stability.
Metabolic Stability: Blocking Enzymatic Attack
One of the most significant advantages of the CF₃ group is its ability to enhance metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol, compared to ~414 kJ/mol for a carbon-hydrogen (C-H) bond. This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
By strategically replacing a metabolically labile hydrogen atom or methyl group on the phenyl ring with a CF₃ group, chemists can effectively block a major pathway of drug clearance. This "metabolic switching" strategy can lead to several desirable outcomes:
-
Longer Drug Half-Life (t½) : Reduced metabolic clearance prolongs the drug's presence in the systemic circulation.
-
Improved Bioavailability : Less first-pass metabolism in the liver means more of the active drug reaches its target.
-
Reduced Patient-to-Patient Variability : Blocking a polymorphic CYP enzyme pathway can lead to a more predictable pharmacokinetic profile across different patient populations.
The following table summarizes the typical outcomes observed in in vitro metabolic stability assays when a metabolically susceptible site is replaced with a CF₃ group.
| Parameter | Parent Compound (e.g., -CH₃) | Trifluoromethylated Analog (-CF₃) | Rationale |
| Half-life (t½) in vitro | Shorter | Longer | The high C-F bond energy resists enzymatic cleavage, slowing the rate of metabolism.[3] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance reflects the metabolic capacity of the liver; blocking a metabolic pathway reduces this value.[3] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic hotspot limits the formation of downstream metabolites.[3] |
| Caption: Table 2. Comparative metabolic stability profile. |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.
-
Preparation of Solutions :
-
Test Compound Stock : Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsome Solution : Dilute liver microsomes (e.g., human, rat) in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
NADPH Regenerating System : Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a continuous supply of the NADPH cofactor.
-
-
Incubation :
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound from a working solution (e.g., final concentration of 1 µM) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point serves as the initial concentration baseline.
-
-
Analysis :
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation :
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the resulting line is used to calculate the in vitro half-life (t½ = -0.693 / slope).
-
Caption: Workflow for a typical in vitro microsomal stability assay.
Case Studies: The CF₃-Phenylacetonitrile Motif in Action
The true value of a chemical motif is demonstrated through its successful application in drug development. Several compounds, both approved drugs and clinical candidates, feature a trifluoromethylated aromatic ring that is structurally related or bioisosteric to the phenylacetonitrile core.
Selinexor (Xpovio®)
Selinexor is a first-in-class, FDA-approved anticancer agent that functions as a selective inhibitor of nuclear export (SINE). Its structure is notable for its 3,5-bis(trifluoromethyl)phenyl group.[9] Selinexor works by inhibiting Exportin 1 (XPO1), a protein responsible for transporting tumor suppressor proteins out of the cell nucleus.[10][11] By blocking this export, Selinexor forces the accumulation of tumor suppressors within the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.[12]
The two CF₃ groups on the phenyl ring are critical for its mechanism of action. They contribute to the high binding affinity for the XPO1 protein through strong hydrophobic and electronic interactions within the binding pocket. This highlights how the electronic and lipophilic properties of the CF₃ group can be harnessed to achieve potent and selective inhibition of a biological target.
Leflunomide (Arava®) and its Active Metabolite
Leflunomide is an immunomodulatory drug used to treat rheumatoid arthritis.[13] Following oral administration, it is rapidly converted into its active metabolite, A77 1726, which is responsible for its therapeutic effects.[14][15][16][17] The structure of A77 1726 is a cyano-containing derivative that features a 4-trifluoromethylphenyl moiety.
The CF₃ group in A77 1726 is crucial for its pharmacological profile. It enhances the compound's lipophilicity, contributing to its long elimination half-life of approximately two weeks.[17] This extended half-life allows for stable plasma concentrations and contributes to the drug's efficacy. This case demonstrates the profound impact of the CF₃ group on a drug's pharmacokinetic profile, directly influencing its dosing regimen and therapeutic utility.
Synthetic Strategies
The synthesis of trifluoromethylated phenylacetonitriles can be approached in several ways, typically either by introducing the nitrile group to a pre-trifluoromethylated scaffold or by adding the trifluoromethyl group to a phenylacetonitrile precursor.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
This protocol describes a common method for synthesizing a trifluoromethylated phenylacetonitrile from the corresponding benzyl bromide, a classic example of a nucleophilic substitution reaction.
-
Reaction : 2-(Trifluoromethyl)benzyl bromide + Potassium Cyanide → 2-(Trifluoromethyl)phenylacetonitrile
-
Procedure :
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)benzyl bromide (e.g., 75 g, 0.31 mol), potassium cyanide (e.g., 120 g, 0.55 mol), water (150 mL), and absolute ethanol (600 mL).
-
Stir the mixture and heat it under reflux for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a large volume of water (e.g., 4 L) and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (e.g., 3 x 500 mL).
-
Combine the organic extracts and dry them over anhydrous potassium carbonate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by vacuum distillation to yield the desired 2-(trifluoromethyl)phenylacetonitrile.
-
This protocol is adapted from a known synthetic route and should be performed with appropriate safety precautions, especially when handling potassium cyanide, which is highly toxic.
Conclusion and Future Perspectives
The trifluoromethyl group is a privileged substituent in medicinal chemistry, and its application to the phenylacetonitrile scaffold provides a powerful platform for drug discovery. By enhancing lipophilicity, blocking metabolic degradation, and modulating electronic properties, the CF₃ group enables the optimization of lead compounds into viable drug candidates with improved pharmacokinetic profiles and target engagement. As demonstrated by successful drugs like Selinexor and the active metabolite of Leflunomide, the strategic incorporation of this moiety is a field-proven approach.
Future research will likely focus on developing novel and more efficient methods for trifluoromethylation, allowing for the late-stage functionalization of complex molecules. Furthermore, a deeper understanding of the subtle interplay between the CF₃ group's position on the phenylacetonitrile ring and its effect on biological activity will continue to guide the rational design of next-generation therapeutics for a wide range of diseases.
References
- 1. 3-(trifluoromethyl)phenylacetonitrile CAS# 2338-76-3 [gmall.chemnet.com]
- 2. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 9. Selinexor | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. XPOVIO® Mechanism of Action for MM | XPOVIO (selinexor) HCP [xpoviopro.com]
- 11. myeloma.org [myeloma.org]
- 12. Research Portal [scholarship.miami.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Arylacetonitrile Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
The arylacetonitrile scaffold, a seemingly simple yet profoundly versatile chemical motif, has firmly established itself as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This guide provides a comprehensive exploration of arylacetonitrile derivatives, from their fundamental synthetic strategies to their intricate roles in modulating biological systems. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.
I. The Strategic Importance of the Arylacetonitrile Core
The arylacetonitrile unit, characterized by a nitrile group attached to a benzylic carbon, is more than just a simple building block. The strong electron-withdrawing nature of the nitrile group significantly influences the acidity of the adjacent methylene protons, making it a valuable handle for a variety of chemical transformations. In a pharmacological context, the nitrile moiety can act as a key pharmacophore, participating in crucial interactions with biological targets. It can function as a bioisostere for carbonyl groups, engage in hydrogen bonding, and contribute to the overall polarity and metabolic stability of a molecule.[1] Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide range of medical conditions, with many more in clinical development, underscoring the significance of this functional group in drug design.[1]
II. Synthetic Pathways to Arylacetonitrile Derivatives: A Chemist's Toolkit
The synthesis of arylacetonitrile derivatives has evolved significantly, with a range of methods available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
A. Classical Approaches: Time-Tested and Reliable
Traditional methods for arylacetonitrile synthesis remain relevant for their simplicity and cost-effectiveness. These include:
-
The Rosenmund–von Braun Reaction: This classic reaction involves the cyanation of an aryl halide using a copper(I) cyanide salt. While effective, it often requires high reaction temperatures.
-
Sandmeyer Reaction: This well-established method utilizes the diazotization of an aniline derivative followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.
-
Nucleophilic Substitution: The reaction of benzyl halides or sulfonates with cyanide ions is a straightforward approach for the synthesis of many arylacetonitriles.[2]
-
Dehydration of Aldoximes and Amides: Arylacetonitriles can also be obtained through the dehydration of the corresponding aldoximes or primary amides.[2][3]
B. Modern Catalytic Methods: Precision and Efficiency
Recent advancements have focused on developing more efficient and versatile catalytic systems for arylacetonitrile synthesis. These methods often offer milder reaction conditions and broader substrate scope.
-
Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of aryl nitriles from aryl halides or triflates.[4][5] These reactions often employ ligands like NIXANTPHOS to achieve high yields.[4][5]
-
Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a cost-effective alternative to palladium. For instance, a simple and efficient method involves the reaction of benzyl chlorides with trimethylsilyl cyanide using a Ni(cod)2/PPh3 catalyst system under base-free conditions.[6]
-
Denitrative Cyanation: A novel approach involves the palladium-catalyzed denitrative cyanation of nitroarenes, offering a unique pathway to aryl nitriles.[7]
-
Green Chemistry Approaches: Recognizing the toxicity of many cyanating agents, recent research has focused on developing greener alternatives. One such method utilizes the reaction of gem-difluoroalkenes with aqueous ammonia, which serves as the nitrogen source for the nitrile group, avoiding the need for toxic cyanides or metal catalysts.[8]
Experimental Protocol: Nickel-Catalyzed Synthesis of Arylacetonitriles
This protocol describes a general procedure for the synthesis of arylacetonitriles from benzyl chlorides using a nickel-based catalyst system, adapted from established methodologies.[6]
Materials:
-
Benzyl chloride derivative (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Ni(cod)₂ (0.05 mmol)
-
Triphenylphosphine (PPh₃) (0.1 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Ni(cod)₂ (13.8 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.1 mmol).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this solution, add the benzyl chloride derivative (1.0 mmol) and TMSCN (0.12 mL, 1.2 mmol).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired arylacetonitrile derivative.
III. The Pharmacological Landscape of Arylacetonitrile Derivatives
Arylacetonitrile derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.
A. Anticancer Activity: A Multifaceted Approach
The arylacetonitrile scaffold is a prominent feature in numerous potent anticancer agents. Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation and survival.
-
Tubulin Inhibition: Many 2-phenylacrylonitrile derivatives act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[9] For instance, compound 1g2a has shown potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC₅₀ values of 5.9 nM and 7.8 nM, respectively.[9]
-
Enzyme Inhibition: Arylacetonitriles are found in drugs that inhibit crucial enzymes in cancer progression. For example, anastrozole, an α-aryl acetonitrile, is a selective inhibitor of the aromatase enzyme used in the treatment of estrogen-dependent cancers.[1]
-
Growth Inhibition: Indole-acrylonitrile derivatives have demonstrated significant growth inhibitory potency against a panel of human tumor cell lines, with mean midpoint GI₅₀ values in the micromolar range.[10]
Table 1: Anticancer Activity of Selected Arylacetonitrile Derivatives
| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Mechanism of Action | Reference |
| 4d | HeLa | 4.20 | Antiproliferative | [11] |
| 4p | HCT116 | 0.13 | Antiproliferative | [11] |
| 1g2a | HCT116 | 0.0059 | Tubulin Inhibitor | [9] |
| 1g2a | BEL-7402 | 0.0078 | Tubulin Inhibitor | [9] |
| 2l | NCI 60-cell line panel | 0.38 (mean) | Growth Inhibition | [10] |
| 5a-d | NCI 60-cell line panel | 0.38 - 7.91 (mean) | Growth Inhibition | [10] |
B. Antiviral and Anti-inflammatory Properties
Beyond cancer, arylacetonitrile derivatives have shown promise as antiviral and anti-inflammatory agents.
-
Antiviral Activity: While the direct antiviral mechanisms of many arylacetonitrile derivatives are still under investigation, the broader class of nitrile-containing compounds includes agents that target viral replication.[12][13] For example, some quinoxaline derivatives, which can incorporate a nitrile moiety, have shown potential as antiviral drugs.[14]
-
Anti-inflammatory Activity: The structural features of arylacetonitriles lend themselves to the design of anti-inflammatory agents. Some derivatives of 5-aryl-1,2,4-triazole-3-thiones, which can be considered related structures, have exhibited significant anti-inflammatory properties.[15] The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.[16]
IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the relationship between the chemical structure of arylacetonitrile derivatives and their biological activity is crucial for rational drug design. Subtle modifications to the aryl ring or the acetonitrile side chain can have a profound impact on potency, selectivity, and pharmacokinetic properties.
-
Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring are critical determinants of activity. For instance, in a series of 2,3-diaryl acrylonitrile derivatives, the presence and location of electron-withdrawing or electron-donating groups significantly influenced their anticancer potency.[11]
-
The Role of the Nitrile Group: The nitrile group itself is often a key pharmacophoric element. In some cases, it acts as a hydrogen bond acceptor, while in others, its primary role is to polarize the adjacent π-system to enhance interactions with the target protein.[1]
-
Stereochemistry: For chiral arylacetonitrile derivatives, the stereochemistry can be a critical factor in determining biological activity. The differential activity of enantiomers is a well-established principle in medicinal chemistry.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates [frontiersin.org]
- 5. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of esters derived from 5-aryl-1,2-dihydro-2-(2-hydroxyethyl)-3H-1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of substituted phenylacetonitriles
An In-depth Technical Guide to the Discovery and History of Substituted Phenylacetonitriles
Introduction: The Emergence of a Privileged Scaffold
Phenylacetonitrile, also known as benzyl cyanide, is an organic compound featuring a phenyl group attached to an acetonitrile moiety (C₆H₅CH₂CN).[1][2] This seemingly simple structure belies its profound impact on synthetic chemistry and drug discovery. The molecule's unique reactivity, stemming from the acidic protons on the methylene bridge and the versatile nitrile group, has established it as a cornerstone building block.[1][3] Substituted phenylacetonitriles, where the phenyl ring or the α-carbon are functionalized, represent a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical evolution of synthesis, and the pivotal role of these compounds in the development of modern pharmaceuticals.
From their initial synthesis in the early days of organic chemistry to their central role in blockbuster drugs, the story of substituted phenylacetonitriles is one of continuous innovation. They are critical intermediates in the synthesis of a wide array of products, including pharmaceuticals like anticonvulsants and antidepressants, fragrances such as phenethyl alcohol, and various agrochemicals.[1][2][3][4] Understanding the historical context of their development provides crucial insights into the evolution of synthetic strategy and the logic of drug design.
Part 1: Foundational Discoveries and Early Synthesis
The history of phenylacetonitriles is intrinsically linked to the broader history of cyanation chemistry. The discovery of the cyanate anion ([OCN]⁻) and its congeners spans over two centuries, marking key milestones in the development of chemical theory, including concepts of isomerism and pseudohalogens.[5] The first synthesis of an alkyl nitrile, and the conceptual basis for phenylacetonitrile synthesis, emerged from the need to form new carbon-carbon bonds.
The classical and most direct synthesis of phenylacetonitrile involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide, typically sodium or potassium cyanide.[2][6][7] This reaction, illustrative of an SN2 mechanism, laid the groundwork for the production of a vast array of nitrile-containing compounds.[7]
Caption: The foundational SN2 synthesis of phenylacetonitrile.
While effective in the laboratory, scaling this process for industrial applications presented significant challenges. Early industrial yields were often much lower than the 70-75% reported in laboratory settings due to the long reaction times required and the thermal instability of the phenylacetonitrile product.[8] This necessity drove the first wave of innovation in nitrile synthesis.
Part 2: The Evolution of Synthetic Methodologies
The journey from a difficult industrial process to a routine and versatile laboratory reaction involved several key breakthroughs in synthetic methodology.
Phase-Transfer Catalysis: A Leap in Efficiency
A major advancement was the application of phase-transfer catalysis (PTC) to the synthesis of phenylacetonitriles.[9] This technique involves using a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the cyanide anion from the aqueous phase into the organic phase where the benzyl halide is dissolved.[6][9] This dramatically increases the reaction rate, allows for milder reaction conditions, and leads to higher yields, making it a robust and scalable industrial method.[9]
The mechanism involves the deprotonation of the acidic α-hydrogen of phenylacetonitrile at the interface of the two phases, forming a carbanion. The catalyst then forms an ion pair with this carbanion, extracting it into the organic phase where it can react with an alkylating agent.[9]
Caption: Workflow of phase-transfer catalysis in nitrile synthesis.
Transition Metal Catalysis and Modern Methods
The late 20th and early 21st centuries saw the advent of powerful transition-metal-catalyzed cyanation reactions. These methods expanded the scope of substrates beyond benzyl halides to include less reactive aryl halides and other precursors.
-
Palladium and Copper Catalysis: Palladium-catalyzed cyanations of aryl halides are now extensively used, often employing potassium cyanide (KCN) or its less toxic surrogate, zinc cyanide (Zn(CN)₂).[7] The classical Rosenmund-von Braun reaction, which used stoichiometric copper(I) cyanide, has been updated to catalytic versions.[7][10]
-
Nickel Catalysis: More recently, nickel-catalyzed methods have gained traction as a more cost-effective alternative to precious metals like palladium.[7]
-
Electrochemical and Cyanide-Free Synthesis: A significant modern development is the move towards more sustainable and safer protocols. This includes the electrochemical activation of benzylic positions followed by cyanation and the development of "cyanide-free" methods that use alternative, non-toxic cyanide sources like dimethylformamide (DMF).[10][11]
Synthesizing Substituted Variants
The true utility of phenylacetonitriles lies in the ability to introduce a wide variety of substituents. The primary strategies involve either starting with an already substituted precursor or modifying the parent phenylacetonitrile molecule.
-
α-Alkylation: The methylene protons of phenylacetonitrile are acidic and can be removed by a base to form a resonance-stabilized carbanion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides) to install substituents at the α-position.[12]
-
Starting with Substituted Precursors: A more common approach in drug synthesis is to begin with a substituted benzyl halide or a substituted benzaldehyde, which is then converted to the corresponding substituted phenylacetonitrile.[8][13] This allows for precise control over the substitution pattern on the aromatic ring.
Caption: General strategies for synthesizing substituted phenylacetonitriles.
Part 3: The Ascendance of a Pharmacophore
The substituted phenylacetonitrile core is a versatile and highly valued pharmacophore in drug discovery. Its structural features allow it to serve as a rigid scaffold to which various functional groups can be attached, enabling precise interactions with biological targets.[14] The nitrile group itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while its positioning on a quaternary carbon can prevent metabolic release of cyanide.[15]
Landmark Pharmaceuticals
The importance of this scaffold is best illustrated by the numerous successful drugs derived from it.
-
Verapamil and Calcium Channel Blockers: One of the most significant breakthroughs was the development of Verapamil, a calcium channel blocker used to treat hypertension and angina.[16] Its synthesis begins with α-isopropyl-3,4-dimethoxyphenylacetonitrile. The discovery of Verapamil demonstrated the immense potential of this chemical class and spurred further research.[15][16]
-
Citalopram and Antidepressants: The selective serotonin reuptake inhibitor (SSRI) citalopram (and its more active single enantiomer, escitalopram) is a widely prescribed antidepressant.[15] Its structure is built around a fluorinated phenylacetonitrile core.
-
A Broad Spectrum of Activity: The applications are remarkably diverse, spanning multiple therapeutic areas. Examples include the antiarrhythmic disopyramide, the opioid pethidine, the stimulant methylphenidate, and the blockbuster aromatase inhibitor anastrozole, used in breast cancer treatment.[2][15]
Caption: The substituted phenylacetonitrile as a versatile pharmacophore.
| Drug Name | Therapeutic Class | Key Structural Feature |
| Verapamil | Calcium Channel Blocker | 3,4-Dimethoxy substitution on the phenyl ring; Isopropyl group at α-position.[15][16] |
| Citalopram | Antidepressant (SSRI) | 4-Fluoro substitution on the phenyl ring.[15] |
| Anastrozole | Aromatase Inhibitor | α,α-dimethyl substitution; connected to triazole rings.[15] |
| Disopyramide | Antiarrhythmic | α-phenyl-α-(2-pyridyl)acetonitrile core.[2] |
| Methylphenidate | Stimulant (ADHD) | α-phenyl-α-(2-piperidyl)acetic acid methyl ester (derived from nitrile).[2] |
| Pethidine | Opioid Analgesic | 1-methyl-4-phenylpiperidine-4-carbonitrile core.[2] |
Part 4: Experimental Protocol
Synthesis of 2-Phenylbutanenitrile via Phase-Transfer Catalysis
This protocol is representative of the efficient C-alkylation of phenylacetonitrile, a key step in creating substituted derivatives.[9]
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene (Solvent)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Initial Charge: To the flask, add phenylacetonitrile, toluene, and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB).
-
Base Addition: Begin stirring the mixture and slowly add the 50% aqueous sodium hydroxide solution.
-
Alkylation: Heat the biphasic mixture to a gentle reflux (approx. 60-70 °C). Add ethyl bromide dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional portions of toluene.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution to remove any remaining aqueous contaminants.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude 2-phenylbutanenitrile can be purified by vacuum distillation to yield the final product.
Characterization:
-
Infrared (IR) Spectroscopy: The product should exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretch around 2240-2250 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR will confirm the structure, showing the aromatic protons, the α-proton, and the protons of the newly added ethyl group in their expected chemical shift regions and with appropriate splitting patterns.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Conclusion and Future Outlook
The history of substituted phenylacetonitriles is a microcosm of the evolution of organic synthesis and medicinal chemistry. From a simple molecule synthesized by classical nucleophilic substitution, it has become a central scaffold in a multitude of life-saving drugs. The development of its synthesis from challenging, low-yield industrial processes to efficient, high-yield catalytic methods showcases the power of chemical innovation. Today, research continues to push the boundaries, with a focus on developing even more sustainable, selective, and efficient catalytic systems. The versatility of the phenylacetonitrile core ensures that it will remain a vital and enduring tool for researchers, scientists, and drug development professionals for the foreseeable future, promising new discoveries in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 5. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 14. fiveable.me [fiveable.me]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4697035A - Process for the preparation of basically substituted phenylacetonitriles - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile, a key building block in medicinal chemistry. The trifluoromethyl group is a crucial pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide details a reliable two-step synthetic route, starting from the commercially available 3-chloro-5-(trifluoromethyl)aniline. The protocols provided are designed to be robust and reproducible, with in-depth explanations of the experimental choices and safety considerations.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[4][5] Among these, the trifluoromethyl (-CF3) group is particularly valued for its ability to modulate the physicochemical properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The target molecule, this compound, is a versatile intermediate used in the synthesis of a variety of biologically active compounds. Its synthesis, therefore, is of significant interest to the drug discovery and development community.
This application note presents a detailed and validated protocol for the synthesis of this compound. The synthetic strategy involves a two-step process:
-
Sandmeyer Reaction: Diazotization of 3-chloro-5-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction to introduce a benzylic halide, yielding 3-chloro-5-(trifluoromethyl)benzyl bromide.
-
Nucleophilic Substitution: Cyanation of the resulting benzyl bromide with a cyanide salt to afford the final product.
This guide provides not only the step-by-step procedures but also the underlying chemical principles, safety precautions, and expected outcomes.
Synthetic Strategy and Workflow
The overall synthetic workflow is depicted in the diagram below. This two-step approach is efficient and utilizes readily available starting materials.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. researchgate.net [researchgate.net]
laboratory preparation of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Application Note & Protocol
Laboratory Scale Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Detailed Guide
Abstract
This document provides a comprehensive guide for the , a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol details a robust and efficient method based on the nucleophilic substitution of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene with sodium cyanide. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, outline critical safety protocols for handling cyanide reagents, and offer guidance on product purification and characterization. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction and Scientific Background
Substituted benzyl cyanides are a valuable class of organic intermediates.[1] The nitrile functional group is a versatile precursor that can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in the construction of various heterocyclic systems. The target molecule, this compound, incorporates a trifluoromethyl group, which is known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.
The chosen synthetic route is a classical nucleophilic substitution (SN2) reaction. This pathway is highly effective for primary benzylic halides, such as the starting material 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. The benzylic position is activated towards SN2 displacement because the transition state is stabilized by the adjacent aromatic ring. The direct displacement of a halide by a cyanide anion is an atom-economical and straightforward method for carbon-carbon bond formation.
Reaction Scheme:

Mechanistic Insight:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (-:C≡N:), a potent nucleophile, attacks the electrophilic benzylic carbon atom. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry (though the starting material is achiral). The reaction is concerted, meaning the C-CN bond forms simultaneously as the C-Br bond breaks. The use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), is crucial as it effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.
Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. All operations involving cyanide must be performed in a certified chemical fume hood by trained personnel.[2][3]
2.1. Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | CAS Number |
| 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | 275.48 | 10.0 | 2.75 g | 942519-21-9 |
| Sodium Cyanide (NaCN) | 49.01 | 12.0 | 0.59 g | 143-33-9 |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | 20 mL | 67-68-5 |
| Diethyl Ether (Et2O) | 74.12 | - | ~100 mL | 60-29-7 |
| Saturated Aqueous Sodium Bicarbonate (NaHCO3) | - | - | ~50 mL | - |
| Brine (Saturated Aqueous NaCl) | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | ~5 g | 7487-88-9 |
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, separatory funnel, standard glassware for extraction, rotary evaporator, and a silica gel column for chromatography.
2.2. Critical Safety Precautions
Working with cyanide compounds poses extreme health risks. Inhalation, ingestion, or skin contact can be fatal.[2]
-
Engineering Controls: All manipulations of solid sodium cyanide and the entire reaction must be conducted in a certified chemical fume hood to prevent exposure to cyanide dust or potential hydrogen cyanide (HCN) gas.[3][4]
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas. Ensure all glassware is free of acid residue.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and a face shield. Use two pairs of nitrile gloves ("double-gloving").[3][4]
-
Emergency Preparedness: An emergency cyanide antidote kit must be available, and lab personnel must be trained in its use. Ensure an emergency safety shower and eyewash station are accessible. Never work alone.[5]
-
Waste Disposal: All cyanide-containing waste (solid, liquid, and contaminated materials) must be quenched with a bleach solution (to oxidize CN- to OCN-) before being disposed of in a designated hazardous waste container. Follow all institutional guidelines for cyanide waste.
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: In the fume hood, carefully weigh 0.59 g (12.0 mmol, 1.2 equiv.) of sodium cyanide and add it to the flask. Add 20 mL of anhydrous DMSO to the flask and begin stirring.
-
Substrate Addition: Dissolve 2.75 g (10.0 mmol, 1.0 equiv.) of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene in 5 mL of anhydrous DMSO. Transfer this solution to the stirring cyanide suspension in the reaction flask via syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate (1 x 50 mL) followed by brine (1 x 50 mL). This removes any residual DMSO and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
2.4. Purification
The crude product will likely be a yellow to brown oil. Purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Expected Yield: 75-85%
-
Physical Appearance: A colorless to pale yellow oil.
Workflow Visualization
The following diagram illustrates the complete laboratory workflow for the synthesis of this compound.
References
Application Notes & Protocols: The Strategic Utility of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile in Synthetic Chemistry
Introduction: A Versatile Intermediate for Complex Molecule Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials and intermediates is paramount. 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile is a specialized chemical intermediate that serves as a cornerstone for building complex molecular architectures. Its unique substitution pattern—featuring a chloro group, a trifluoromethyl (CF3) group, and a reactive nitrile moiety—makes it a highly valuable precursor for a range of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to significantly enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The chloro substituent provides an additional site for modification or can be used to fine-tune the electronic properties of the molecule. The acetonitrile group itself is a versatile functional handle, readily convertible into other critical functionalities such as carboxylic acids, amines, and amides.
This guide provides detailed protocols for the synthesis of this intermediate and its subsequent transformation into other valuable building blocks, offering researchers the practical knowledge needed to leverage its full synthetic potential.
Chemical Profile and Safety Overview
A thorough understanding of the intermediate's properties and hazards is critical for safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 22902-88-1 | [5][6] |
| Molecular Formula | C₉H₅ClF₃N | [6][7] |
| Molecular Weight | 219.59 g/mol | [6][7] |
| Appearance | Light brown fused solid | [6] |
| Melting Point | 30-32°C | [6] |
| Boiling Point | 140-142°C at 12 mmHg | [6] |
Hazard Summary: this compound is classified as toxic and hazardous.[5][8] It is toxic if swallowed and harmful in contact with skin or if inhaled.[5][8] It causes skin and serious eye irritation and may cause respiratory irritation.[5][8]
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]
-
Avoid breathing dust or vapors.[5]
-
In case of accidental ingestion, seek immediate medical attention and show the safety data sheet.[5][8]
Protocol 1: Synthesis of this compound
Principle: The most direct and common method for synthesizing arylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This protocol details the cyanation of 3-Chloro-5-(trifluoromethyl)benzyl bromide. The reaction proceeds via an Sₙ2 mechanism, where the cyanide anion displaces the bromide leaving group.
Caption: Synthesis via Nucleophilic Substitution.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-(trifluoromethyl)benzyl bromide | 273.46 | 27.35 g | 0.10 |
| Sodium Cyanide (NaCN) | 49.01 | 5.88 g | 0.12 |
| Ethanol (EtOH), 200 proof | 46.07 | 150 mL | - |
| Deionized Water (H₂O) | 18.02 | 40 mL | - |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - |
| Saturated Brine Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Chloro-5-(trifluoromethyl)benzyl bromide (27.35 g, 0.10 mol), ethanol (150 mL), and deionized water (40 mL).
-
Reagent Addition: Carefully add sodium cyanide (5.88 g, 0.12 mol) to the mixture in portions. CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit available.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 1 L separatory funnel containing 300 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and wash with saturated brine solution (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil can be purified by vacuum distillation (140-142°C at 12 mmHg) to afford the pure this compound as a light brown oil that solidifies upon cooling.[6]
Expert Insights & Causality
-
Solvent System: The ethanol/water solvent system is chosen to dissolve both the organic benzyl bromide and the inorganic sodium cyanide, facilitating the reaction.
-
Cyanide Source: Sodium cyanide is a cost-effective and readily available source of the cyanide nucleophile. Potassium cyanide can also be used.[9]
-
Safety: The work-up procedure should be performed carefully to avoid acidification of any residual cyanide, which would generate highly toxic hydrogen cyanide (HCN) gas. All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
Protocol 2: Application in Synthesis of 3-Chloro-5-(trifluoromethyl)phenylacetic acid
Principle: One of the most powerful applications of arylacetonitriles is their hydrolysis to the corresponding phenylacetic acids. These acids are pivotal intermediates for producing a wide array of pharmaceuticals, often via subsequent amide bond formation. This protocol describes the acid-catalyzed hydrolysis of the nitrile.
Caption: Acid-Catalyzed Nitrile Hydrolysis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 219.59 | 21.96 g | 0.10 |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 50 mL | - |
| Deionized Water (H₂O) | 18.02 | 150 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 100 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask with a reflux condenser, prepare a solution of aqueous sulfuric acid by slowly adding concentrated H₂SO₄ (50 mL) to deionized water (150 mL) while cooling in an ice bath.
-
Reagent Addition: Add the this compound (21.96 g, 0.10 mol) to the sulfuric acid solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) with stirring. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC analysis. The hydrolysis is typically complete in 8-12 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it over 300 g of crushed ice in a large beaker.
-
A precipitate of the carboxylic acid should form. If precipitation is slow, scratch the inside of the beaker with a glass rod.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
-
Purification: The crude 3-Chloro-5-(trifluoromethyl)phenylacetic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield a white crystalline solid.
Expert Insights & Causality
-
Acid vs. Base Hydrolysis: Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon work-up. Base-catalyzed hydrolysis would first produce the carboxylate salt, requiring a separate acidification step to isolate the final product.
-
Synthetic Utility: The resulting 3-Chloro-5-(trifluoromethyl)phenylacetic acid is a versatile building block. The carboxylic acid can be "activated" by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (e.g., EDCI, HOBt). This allows for the efficient formation of amide bonds with various amines, a fundamental reaction in the synthesis of active pharmaceutical ingredients (APIs).
Conclusion
This compound represents a strategically important intermediate for chemical synthesis. Its well-defined structure provides access to the valuable 3-chloro-5-(trifluoromethyl)phenyl scaffold, while its nitrile group offers a gateway to a variety of crucial chemical transformations. The protocols detailed herein provide researchers and drug development professionals with reliable methods for both the synthesis and subsequent utilization of this compound, enabling the efficient construction of novel and complex molecules for a wide range of applications.
References
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [chemicalbook.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated and trifluoromethylated scaffolds is a cornerstone of rational drug design. The compound 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile emerges as a highly valuable, yet specialized, building block for medicinal chemists. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents on the phenyl ring, render it an attractive starting point for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. This technical guide serves to illuminate the applications of this versatile intermediate, providing detailed insights and protocols for its effective utilization in drug development programs.
The Phenylacetonitrile Scaffold: A Privileged Motif in Drug Discovery
The phenylacetonitrile core is a recurring motif in a multitude of biologically active molecules. The nitrile group, a versatile functional handle, can participate in a wide array of chemical transformations, allowing for the construction of diverse heterocyclic systems that are often the key pharmacophores in targeted therapies. Furthermore, the phenyl ring provides a rigid scaffold that can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
The Trifluoromethyl and Chloro Effect: Enhancing Drug-Like Properties
The true potential of this compound lies in the synergistic effects of its substituents. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can improve cell permeability and oral bioavailability.
The chlorine atom further modulates the electronic landscape of the phenyl ring and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The specific 3-chloro-5-trifluoromethyl substitution pattern provides a unique canvas for chemists to explore structure-activity relationships (SAR) with precision.
Application in the Synthesis of Kinase Inhibitors: A Focus on EGFR
A primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are critical targets in oncology.[1][2] The development of small molecule inhibitors that can selectively target mutated forms of EGFR is a major focus of cancer research.[3][4]
The chloro- and trifluoromethyl-substituted phenyl ring of the topic compound can serve as a crucial recognition element for the ATP-binding pocket of kinases. The following section outlines a representative synthetic strategy and a key protocol for leveraging this building block in the development of a hypothetical EGFR inhibitor.
Synthetic Strategy Outline
The following diagram illustrates a plausible synthetic pathway for the elaboration of this compound into a hypothetical kinase inhibitor. This strategy is based on established synthetic methodologies for similar compounds found in the scientific literature.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 3. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin in Modern Agrochemicals: A Guide to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile in Phenylpyrazole Insecticide Synthesis
Introduction: The Strategic Importance of a Versatile Phenylacetonitrile Building Block
In the intricate landscape of agrochemical synthesis, the strategic selection of starting materials is paramount to the development of effective and selective active ingredients. Among the myriad of chemical scaffolds, substituted phenylacetonitriles have emerged as exceptionally versatile precursors, particularly in the synthesis of potent insecticides. This technical guide focuses on a key building block, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile , and its pivotal role in the synthesis of phenylpyrazole insecticides, a class of broad-spectrum neurotoxicants with significant commercial importance.
The presence of the chloro and trifluoromethyl moieties on the phenyl ring of this acetonitrile derivative is not arbitrary. These electron-withdrawing groups are crucial for modulating the electronic properties of the molecule, which in turn influences the biological activity of the final agrochemical product. This guide will provide an in-depth exploration of the synthetic pathways leading to these powerful insecticides, complete with detailed experimental protocols, mechanistic insights, and a discussion of their mode of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering a comprehensive resource for the practical application of this compound.
Core Application: Synthesis of Phenylpyrazole Insecticides
The primary application of this compound in the agrochemical industry is as a key starting material for the synthesis of phenylpyrazole insecticides. The most prominent example of this class is Fipronil. The synthesis involves the construction of the characteristic pyrazole ring system, followed by further functionalization.
Synthetic Pathway Overview: From Phenylacetonitrile to Phenylpyrazole
The transformation of this compound into a potent phenylpyrazole insecticide can be conceptualized as a multi-stage process. The foundational step is the construction of the pyrazole ring, which is a critical pharmacophore responsible for the insecticidal activity. This is typically achieved through a condensation reaction with a suitable one-carbon synthon and a hydrazine source, followed by subsequent chemical modifications.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of a key phenylpyrazole intermediate from this compound.
Part 1: Synthesis of the Key Intermediate: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
The initial and most critical step is the formation of the pyrazole ring. While the target molecule in this guide has a 3-chloro-5-(trifluoromethyl)phenyl substituent, many patented syntheses of fipronil start with the isomeric 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine and a dicyano compound. For the purpose of illustrating the utility of the title compound, we will outline a plausible synthetic route to a related key intermediate.
A common strategy for forming the pyrazole ring from a phenylacetonitrile involves reaction with a reagent that can provide the remaining atoms for the heterocyclic ring. One such approach involves the reaction with (ethoxymethylene)malononitrile and subsequent cyclization with a hydrazine.
Protocol 1: Synthesis of 5-Amino-1-(3-chloro-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile
This protocol is adapted from established methods for the synthesis of similar 5-aminopyrazole-4-carbonitriles.[1]
Materials:
-
This compound
-
(Ethoxymethylene)malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and (ethoxymethylene)malononitrile (1.2 equivalents) in absolute ethanol.
-
Initial Condensation: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove any water-soluble impurities.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired 5-amino-1-(3-chloro-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile.
Expected Outcome:
The product is typically a solid. The yield and purity can be determined by standard analytical techniques. For analogous reactions, yields are often high.[1]
Part 2: Conversion to a Fipronil-type Insecticide
The synthesized 5-aminopyrazole intermediate serves as a scaffold for further functionalization to yield the final insecticidal product. This typically involves the introduction of a trifluoromethylsulfinyl group at the 4-position of the pyrazole ring.
Protocol 2: Synthesis of a Fipronil Analogue
This protocol is based on patented procedures for the synthesis of fipronil and its derivatives.[2][3][4][5][6][7]
Materials:
-
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (the analogous intermediate to what would be formed from the title compound)
-
Trifluoromethyl sulfenyl chloride (CF3SCl) or a related trifluoromethylthiolating agent
-
An appropriate oxidizing agent (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
Thiolation: Dissolve the 5-aminopyrazole intermediate in a suitable solvent. Cool the solution in an ice bath. Add a base, followed by the slow addition of the trifluoromethylthiolating agent. Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
Oxidation: Once the thiolation is complete, the resulting thioether is oxidized to the corresponding sulfoxide. This is typically achieved by treating the reaction mixture with an oxidizing agent. The reaction conditions (temperature, time) will depend on the specific oxidizing agent used.
-
Work-up and Purification: After the oxidation is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final phenylpyrazole insecticide.
Yields and Purity:
The overall yield for the synthesis of fipronil can range from 75% to 90%, with a purity of 95% to 97%.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound and Fipronil
| Property | This compound | Fipronil |
| Molecular Formula | C₉H₅ClF₃N | C₁₂H₄Cl₂F₆N₄OS |
| Molecular Weight | 219.59 g/mol | 437.15 g/mol |
| Appearance | - | Colorless crystals |
| Solubility in Water | - | 1.9 mg/L (pH 5, 20°C)[8] |
| Solubility in Organic Solvents | - | Acetone: 545.9 g/L (20°C)[8] |
Table 2: Spectroscopic Data for Fipronil
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.31-8.29 (m), 7.53 (s)[8] |
| ¹³C NMR (100.40 MHz, DMSO-d6) | δ 151.16, 135.88, 134.29, 134.27, 134.26, 133.93, 133.60, 133.26, 132.92, 130.42, 127.06, 126.83, 126.79, 126.76, 126.75, 126.71, 126.67, 126.27, 124.82, 123.71, 123.54, 120.82, 120.36, 118.09, 111.27, 93.34, 93.29, 93.26[8] |
Mechanism of Action: Disrupting the Insect Nervous System
Phenylpyrazole insecticides, including fipronil, exert their toxic effects by targeting the central nervous system of insects. Specifically, they act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels.
dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 1: Mechanism of action of phenylpyrazole insecticides.
GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission. Phenylpyrazole insecticides bind to a site within the chloride channel of the GABA receptor, effectively blocking the channel. This blockage prevents the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of the normal inhibitory signaling in the insect's central nervous system, leading to hyperexcitation, paralysis, and ultimately, death of the insect.
Conclusion: A Cornerstone of Modern Agrochemical Synthesis
This compound stands as a testament to the power of rational design in agrochemical development. Its carefully selected substituents and versatile nitrile functionality make it an invaluable precursor for the synthesis of highly effective phenylpyrazole insecticides. The protocols and mechanistic insights provided in this guide aim to equip researchers and professionals with the knowledge necessary to harness the full potential of this important chemical intermediate. As the demand for more selective and potent crop protection agents continues to grow, the strategic application of such well-designed building blocks will undoubtedly remain at the forefront of innovation in the agrochemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 5. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 7. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 8. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for nucleophilic substitution with 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
An Application Guide to Nucleophilic Aromatic Substitution with 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS 886496-95-3) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure is uniquely primed for synthetic elaboration, featuring three key components: an aromatic ring, a chlorine atom poised for substitution, and two powerful electron-withdrawing groups—a trifluoromethyl group and a nitrile group (via the cyanomethyl substituent). This electronic profile makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for forging carbon-heteroatom and carbon-carbon bonds.[4]
This guide provides an in-depth exploration of the SNAr protocol using this substrate. We will delve into the underlying reaction mechanism, explain the rationale behind key experimental parameters, and offer detailed, field-proven protocols for researchers in drug discovery and materials science.
The Scientific Foundation: Mechanism and Rationale of SNAr
The capacity of this compound to undergo SNAr reactions is a direct consequence of its electronic structure. Unlike simple aryl halides, which are notoriously unreactive towards nucleophiles, this substrate is "activated." The reaction proceeds via a well-established two-step addition-elimination mechanism.[5]
Pillar 1: The Driving Force - Electronic Activation
The presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group (the chlorine atom) is essential for activating the aryl halide towards nucleophilic attack.[6][7] In this specific molecule, the trifluoromethyl (-CF3) and cyanomethyl (-CH2CN) groups dramatically lower the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to attack by an electron-rich nucleophile.
Pillar 2: The Meisenheimer Complex - A Stabilized Intermediate
The SNAr mechanism is characterized by the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5]
-
Nucleophilic Attack: The reaction initiates when a nucleophile (Nu-) attacks the carbon atom bonded to the chlorine. This is the rate-determining step.
-
Intermediate Formation: This attack forms a tetrahedral carbon and breaks the ring's aromaticity, creating a cyclohexadienyl anion, the Meisenheimer complex. The stability of this intermediate is paramount. The powerful inductive and resonance effects of the -CF3 and the remote -CN group stabilize the negative charge, lowering the activation energy of the reaction.
-
Elimination & Aromatization: The aromaticity of the ring is restored through the rapid expulsion of the chloride ion, which is an excellent leaving group.
The diagram below illustrates this mechanistic pathway.
Caption: SNAr Mechanism on the Activated Substrate.
Experimental Design: Causality Behind Protocol Choices
A successful SNAr reaction hinges on the careful selection of solvents, bases, and temperature. Each choice is rooted in the need to facilitate the mechanism described above.
| Parameter | Recommended Choice | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | These solvents are crucial for several reasons. They effectively dissolve the aromatic substrate and many nucleophilic salts. Critically, they solvate the counter-ion (e.g., K+) of the nucleophile but poorly solvate the nucleophile anion itself, thereby increasing its effective nucleophilicity and reaction rate.[8] |
| Base | K2CO3, Na2CO3, DIPEA, Cs2CO3 | A base is often required to deprotonate the nucleophile (e.g., a phenol or amine), generating a more potent anionic nucleophile. For amine nucleophiles, the base also serves as an acid scavenger, neutralizing the HCl formed during the reaction. An inorganic base like K2CO3 is often sufficient and cost-effective.[9][10] |
| Temperature | 60 - 120 °C | While the substrate is activated, the initial nucleophilic attack still involves a significant activation energy barrier associated with the temporary loss of aromaticity. Heating the reaction mixture provides the necessary thermal energy to overcome this barrier and achieve a practical reaction rate within a reasonable timeframe.[9][10] |
| Atmosphere | Inert (N2 or Argon) | Many nucleophiles, particularly deprotonated phenols (phenolates) and thiols (thiolates), are sensitive to oxidation at elevated temperatures. Performing the reaction under an inert atmosphere prevents degradation of reagents and minimizes the formation of oxidative side products. |
Core Protocols: C-N and C-O Bond Formation
The following protocols provide detailed, step-by-step methodologies for two common and highly valuable transformations using this compound.
Protocol 1: N-Arylation with Morpholine (C-N Bond Formation)
This protocol details the synthesis of 2-(3-morpholino-5-(trifluoromethyl)phenyl)acetonitrile.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 886496-95-3 | 219.59 | 1.0 g | 4.55 |
| Morpholine | 110-91-8 | 87.12 | 0.48 mL | 5.46 (1.2 eq) |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 1.26 g | 9.10 (2.0 eq) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
Step-by-Step Procedure
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.55 mmol) and potassium carbonate (1.26 g, 9.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (20 mL) via syringe, followed by the dropwise addition of morpholine (0.48 mL, 5.46 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: O-Arylation with 4-Methoxyphenol (Ether Synthesis)
This protocol details the synthesis of 2-(3-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl)acetonitrile.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 886496-95-3 | 219.59 | 1.0 g | 4.55 |
| 4-Methoxyphenol | 150-76-5 | 124.14 | 0.62 g | 5.01 (1.1 eq) |
| Cesium Carbonate (Cs2CO3) | 534-17-8 | 325.82 | 2.22 g | 6.83 (1.5 eq) |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | 25 mL | - |
Step-by-Step Procedure
-
Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenol (0.62 g, 5.01 mmol) and cesium carbonate (2.22 g, 6.83 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Add anhydrous acetonitrile (25 mL) followed by this compound (1.0 g, 4.55 mmol).
-
Reaction: Place the flask under a positive pressure of inert gas connected to a bubbler, and immerse it in a preheated oil bath at 85 °C (reflux). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-18 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (75 mL) and wash with 1M NaOH solution (2 x 30 mL) to remove unreacted phenol, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography to afford the desired ether.
Workflow and Troubleshooting
The general workflow for these reactions is highly consistent.
Caption: General Experimental Workflow.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Weak nucleophile/base; Wet solvent/reagents. | Increase temperature by 10-20 °C; Use a stronger base (e.g., NaH for phenols, DBU for amines); Ensure all reagents and solvents are anhydrous. |
| Multiple Products | Side reactions (e.g., hydrolysis of nitrile); Di-substitution (if applicable). | Strictly maintain an inert atmosphere; Use the minimum required equivalents of nucleophile; Monitor reaction closely and stop once the starting material is consumed. |
| Difficulty in Purification | Residual high-boiling solvent (DMF/DMSO). | During workup, perform multiple, vigorous washes with water and brine to remove DMF/DMSO. For DMSO, an aqueous lithium chloride wash can be effective. |
References
- 1. parchem.com [parchem.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. achmem.com [achmem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Introduction: A Versatile Building Block in Modern Synthesis
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile is a key intermediate in the synthesis of a variety of organic molecules, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a nitrile moiety, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and chloro substituents significantly influences the reactivity of the aromatic ring and the benzylic position, making it a valuable synthon for introducing these important pharmacophores into target molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. The protocols are designed to be robust and self-validating, with an emphasis on understanding the underlying chemical principles that guide the choice of reagents and conditions.
Safety and Handling
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other reagents. This compound is classified as toxic if swallowed or in contact with skin, and harmful if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][2]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][2]
-
Ensure a safety shower and eyewash station are readily accessible.
Storage:
Core Reactions and Protocols
This guide details three primary transformations of this compound: hydrolysis of the nitrile to a carboxylic acid, reduction of the nitrile to a primary amine, and Suzuki-Miyura cross-coupling at the chloro-position.
Hydrolysis to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic Acid
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. The choice of method may depend on the compatibility of other functional groups in the molecule.[5][6][7][8]
This method is suitable for substrates that can withstand heating in a strong acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[5][8]
Workflow for Acid-Catalyzed Hydrolysis
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Comprehensive Analytical Characterization of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. We delve into the causality behind experimental choices, offering field-proven insights into chromatographic, spectroscopic, and spectrometric techniques. This document establishes a framework for robust, self-validating analytical systems, grounded in authoritative references.
Introduction: The Analytical Imperative
This compound (CAS No. 886496-95-3) is a substituted phenylacetonitrile derivative whose utility in organic synthesis is significant.[1] Its molecular structure, featuring a chloro group, a trifluoromethyl group, and a nitrile moiety, imparts specific chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization. The presence of these functional groups dictates the selection of appropriate analytical techniques to confirm its structure and quantify impurities that may arise during its synthesis.
The primary objectives of a comprehensive analytical characterization are to:
-
Confirm Chemical Identity and Structure: Unambiguously verify that the synthesized molecule corresponds to the expected structure.
-
Determine Purity: Quantify the amount of the target compound and identify any process-related impurities or degradation products.
-
Elucidate Impurity Profiles: Identify and, where necessary, quantify starting materials, by-products, and isomers.
This guide will detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₉H₅ClF₃N | [1] |
| Molecular Weight | 219.59 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)CC#N | [1] |
| Appearance | Light brown fused solid (predicted based on isomers) | [2] |
| Solubility | Predicted to be very slightly soluble in water (0.13 g/L for an isomer) | [3] |
Chromatographic Analysis: The Core of Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from potential impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the workhorse for non-volatile, polar to moderately non-polar compounds.[4] For this compound, its aromatic nature and moderate polarity make it an ideal candidate for this technique. The trifluoromethyl and chloro substituents increase its hydrophobicity, leading to good retention on C18 stationary phases. A UV detector is highly effective due to the chromophoric nature of the phenyl ring.
Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1:10 with a 50:50 mixture of acetonitrile and water for a final concentration of 100 µg/mL.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity by area percent: (Peak Area of Analyte / Total Peak Area) * 100%.
-
This method should be validated for linearity, accuracy, and precision as per standard pharmaceutical guidelines.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Expertise & Experience: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.[5] It is particularly useful for detecting residual solvents from the synthesis or volatile by-products. The mass spectrometer provides mass-to-charge ratio information, offering a high degree of confidence in compound identification by comparing fragmentation patterns to spectral libraries.[6] Given the boiling point of a positional isomer (140-142°C at 12 mmHg), the target compound is sufficiently volatile for GC analysis.[2]
Protocol: GC-MS for Impurity Profiling
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer (e.g., Quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in ethyl acetate.
-
-
Data Analysis:
Spectroscopic and Spectrometric Structural Elucidation
While chromatography assesses purity, spectroscopic techniques are essential for confirming the molecule's structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR will reveal the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For this specific molecule, ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Expected Signals:
-
A singlet for the methylene (-CH₂-) protons, likely between 3.8-4.2 ppm.
-
Signals in the aromatic region (7.5-8.0 ppm) corresponding to the three protons on the phenyl ring. The substitution pattern will lead to a specific splitting pattern (e.g., two singlets or a doublet and a triplet with small coupling constants).
-
-
-
¹³C NMR:
-
Expected Signals:
-
A signal for the nitrile carbon (-C≡N) around 115-120 ppm.[8]
-
A signal for the methylene carbon (-CH₂-) around 20-30 ppm.
-
A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling, typically around 120-130 ppm.[8]
-
Multiple signals in the aromatic region (125-140 ppm), including carbons directly attached to the chloro and trifluoromethyl groups.
-
-
-
¹⁹F NMR:
-
Expected Signal: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethyl group.[8]
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups.[9] The presence of the nitrile and the substitution pattern on the aromatic ring will give rise to characteristic absorption bands.
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Absorption Bands:
-
C≡N Stretch: A strong, sharp absorption band around 2250 cm⁻¹.[9]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[9]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- group.[9]
-
C-F Stretch: Strong absorptions in the 1350-1100 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the 800-600 cm⁻¹ region.
-
Aromatic C=C Bending: Overtone bands in the 2000-1650 cm⁻¹ region can indicate the substitution pattern.
-
Overall Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: Integrated workflow for compound characterization.
Elemental Analysis: The Ultimate Formulaic Proof
Trustworthiness: While spectroscopic methods confirm the structure's connectivity, elemental analysis provides quantitative data on the mass percentage of each element, offering definitive proof of the empirical and molecular formula. Analysis of organofluorine and organochlorine compounds requires specialized combustion techniques.[10]
Protocol: Combustion Analysis
-
Instrumentation: An automated elemental analyzer capable of C, H, N, and halogen analysis. Fluorine analysis often requires specific modifications or a separate combustion ion chromatography (CIC) system.[11][12]
-
Procedure:
-
A precisely weighed sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂, HX) are separated and quantified by thermal conductivity or other detectors.
-
For fluorine, the combustion gases are often passed through an absorption solution, and the resulting fluoride ions are quantified by ion chromatography.[13]
-
-
Data Comparison:
-
Theoretical Values for C₉H₅ClF₃N:
-
C: 49.22%
-
H: 2.29%
-
Cl: 16.14%
-
F: 25.95%
-
N: 6.38%
-
-
The experimental results should fall within ±0.4% of the theoretical values to confirm the elemental composition.
-
Conclusion
The analytical characterization of this compound demands a strategic, multi-technique approach. The protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this important chemical intermediate. By integrating chromatographic separation with spectroscopic and spectrometric identification, researchers can proceed with confidence in their downstream applications. Each technique provides a unique and complementary piece of the analytical puzzle, culminating in a self-validating system for quality control.
References
- 1. achmem.com [achmem.com]
- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. rroij.com [rroij.com]
- 6. youtube.com [youtube.com]
- 7. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 11. teinstruments.com [teinstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Welcome to the dedicated technical support center for the synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically prepared via the nucleophilic substitution of 3-chloro-5-(trifluoromethyl)benzyl halide with a cyanide salt, can stem from several factors. Let's break down the most common culprits and their remedies.
Potential Causes & Solutions:
-
Inefficient Reagent Transfer and Reactivity: The reaction involves a solid inorganic salt (e.g., sodium or potassium cyanide) and an organic substrate, which are often immiscible. This phase separation severely limits the reaction rate.[1][2]
-
Solution: Implement Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB or benzyltriethylammonium chloride), is crucial.[2][3][4] The catalyst transports the cyanide anion from the aqueous or solid phase into the organic phase, where it can react with the benzyl halide.[5] This dramatically increases the reaction rate and yield.[1][4]
-
-
Side Reactions: The primary competing reaction is the hydrolysis of the benzyl halide to the corresponding benzyl alcohol, especially if water is present. Over-alkylation of the product can also occur.
-
Solution: Anhydrous Conditions & Controlled Stoichiometry. While PTC can be performed in a biphasic system, minimizing excess water can reduce hydrolysis. Ensure your organic solvent is dry. Use a slight excess of the cyanide salt (e.g., 1.1-1.5 equivalents) to favor the desired reaction, but avoid a large excess which can promote side reactions.[6]
-
-
Poor Leaving Group: If you are starting from 3-chloro-5-(trifluoromethyl)benzyl alcohol, it must first be converted to a species with a good leaving group, such as a benzyl chloride or bromide. Direct cyanation of the alcohol is generally inefficient without specific activating agents.[7]
-
Solution: Start with Benzyl Bromide or Chloride. 3-Chloro-5-(trifluoromethyl)benzyl bromide is an excellent starting material as bromide is a better leaving group than chloride, leading to faster reaction times.[3]
-
Question 2: I am observing the formation of 3-chloro-5-(trifluoromethyl)benzyl alcohol as a major byproduct. How can I prevent this?
Answer:
The formation of the corresponding benzyl alcohol is a classic sign of hydrolysis of your starting material, 3-chloro-5-(trifluoromethyl)benzyl halide. This occurs when water acts as a nucleophile, competing with the cyanide anion.
Troubleshooting Hydrolysis:
-
Review Your Solvent and Reagents: Ensure your organic solvent (e.g., toluene, acetonitrile) is anhydrous. If using an aqueous solution of sodium or potassium cyanide for a phase-transfer catalysis reaction, the concentration of the aqueous phase should be high to minimize the amount of free water.[8]
-
Optimize Catalyst Loading: The efficiency of the phase-transfer catalyst is key. A sufficient amount of catalyst ensures that the cyanide anion is transported into the organic phase and reacts faster than the competing hydrolysis reaction. A typical catalytic loading is 1-5 mol%.
-
Reaction Temperature: While heating can increase the rate of the desired SN2 reaction, it can also accelerate the rate of hydrolysis. A moderate temperature (e.g., 50-80°C) is often a good starting point. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.
Question 3: The purification of the final product is challenging due to persistent impurities. What is an effective purification strategy?
Answer:
Effective purification is critical for obtaining high-purity this compound. Common impurities include unreacted starting material, the hydrolyzed benzyl alcohol, and potentially over-alkylated products.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water. This will dissolve any remaining inorganic salts. If a phase-transfer catalyst was used, multiple aqueous washes will help to remove it.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover all of the product.
-
Wash the Organic Layer: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: The most effective method for removing persistent impurities is flash column chromatography on silica gel.[9] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.
-
Eluent System Example: Hexane/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20). The exact ratio will depend on the specific impurities present. Monitor the fractions by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the preferred starting material for this synthesis?
For a laboratory setting, 3-chloro-5-(trifluoromethyl)benzyl bromide is often the preferred starting material. Bromide is an excellent leaving group, facilitating a more rapid nucleophilic substitution compared to the corresponding chloride.[3]
Q2: Can I use potassium cyanide instead of sodium cyanide?
Yes, potassium cyanide can be used and is sometimes preferred. While both are effective cyanide sources, potassium cyanide has slightly better solubility in some organic solvents, which can be advantageous. However, both are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
Q3: Is it possible to run this reaction without a solvent?
Solvent-free or "neat" conditions can be employed, particularly in industrial settings using phase-transfer catalysis.[2] This approach can be more environmentally friendly and lead to higher throughput. However, it may require more vigorous stirring and careful temperature control to manage the reaction exotherm. For laboratory scale, using a solvent often provides better control and easier workup.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture alongside the starting material on a silica gel plate. The product, being more polar than the starting benzyl halide but less polar than the potential benzyl alcohol byproduct, will have a distinct Rf value.
-
GC-MS: This provides a more quantitative assessment of the conversion of the starting material to the product and can help identify any byproducts being formed.
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative procedure for the synthesis.
Materials:
-
3-chloro-5-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-(trifluoromethyl)benzyl bromide and toluene.
-
In a separate beaker, dissolve sodium cyanide in a minimal amount of deionized water.
-
Add the aqueous sodium cyanide solution and tetrabutylammonium bromide to the flask.
-
Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).
| Parameter | Recommended Value |
| Temperature | 60-70 °C |
| NaCN Equivalents | 1.1 - 1.5 |
| Catalyst Loading | 1 - 5 mol% |
| Typical Yield | >90% |
Visual Diagrams
Troubleshooting Logic for Low Yield
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. ptfarm.pl [ptfarm.pl]
- 3. phasetransfer.com [phasetransfer.com]
- 4. biomedres.us [biomedres.us]
- 5. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google Patents [patents.google.com]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Introduction: 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its high purity is critical for the success of subsequent synthetic steps and the quality of the final product. However, the purification of this compound from a crude reaction mixture presents several challenges, including the removal of starting materials, side-products, and reagents. This guide provides a comprehensive, problem-oriented approach to troubleshooting common issues encountered during its purification, alongside detailed standard operating procedures for various techniques.
Section 1: Safety First - Hazard Overview & Handling Precautions
As a researcher, your safety is paramount. This compound and its isomers are classified as hazardous substances.[1][2] All handling must be performed with appropriate engineering controls and personal protective equipment (PPE).
Hazard Summary:
| Hazard Class | CLP/GHS Statement | Key Precaution |
| Acute Toxicity | H301+H311: Toxic if swallowed or in contact with skin.[1] H332: Harmful if inhaled.[1] | Avoid all direct contact. Use a fume hood and wear nitrile gloves, a lab coat, and splash goggles.[3] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] | Prevent dust or aerosol formation. Ensure adequate ventilation.[1][2] |
| Combustion Hazards | In a fire, emits toxic fumes including carbon monoxide, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][2] | Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[1][2] Firefighters must wear self-contained breathing apparatus.[2] |
Emergency First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Drench the affected skin with running water for at least 10 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Bathe the eye with running water for 15 minutes and seek specialist medical examination.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Section 2: Characterization of the Crude Product
Before attempting any purification, it is essential to understand the composition of your crude material. This initial analysis will guide your choice of purification strategy.
-
Thin-Layer Chromatography (TLC): TLC is the first and most crucial step. It provides a rapid assessment of the number of components in your mixture and helps in developing a solvent system for column chromatography. Use a UV lamp (254 nm) for visualization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify the desired product and quantify its purity relative to identifiable impurities, such as unreacted starting materials or isomeric side-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Section 3: Troubleshooting Purification - A Problem-Oriented Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Initial Work-up & Extraction Issues
Q1: After my reaction quench and addition of an organic solvent, I have a persistent emulsion that won't separate. What should I do?
-
Causality: Emulsions are often caused by finely divided solids or surfactants (like phase-transfer catalysts if used in the synthesis) at the aqueous-organic interface. High pH can also lead to saponification of any ester impurities, creating soap-like molecules that stabilize emulsions.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can remove the particulate matter that is stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane or toluene can alter the interfacial tension and break the emulsion.
-
Patience & Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, can also help.
-
Recrystallization Problems
Q2: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I fix this?
-
Causality: "Oiling out" occurs when the saturated solution is cooled below the melting point of the solute before it reaches the supersaturation point required for crystallization. The compound precipitates as a liquid (an oil) instead of a solid. Given that an isomer of the target compound has a low melting point of 30-32°C, this is a highly probable issue.[4]
-
Solutions:
-
Use a Lower-Boiling Solvent: Choose a solvent with a boiling point lower than the melting point of your compound.
-
Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow it to cool very slowly (e.g., by placing the flask in a large, insulated container).
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites. Alternatively, add a tiny seed crystal of the pure product.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (anti-solvent) in which the product is insoluble, until the solution becomes faintly cloudy. Warm gently to clarify and then cool slowly.
-
Column Chromatography Challenges
Q3: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
-
Causality: Streaking (tailing) on silica gel is often caused by acidic protons on the silica surface strongly interacting with basic sites on the analyte molecule (like the nitrile group, although it is weakly basic). It can also be caused by overloading the column or poor solubility in the mobile phase.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier. For a potentially acidic compound or to deactivate the silica, triethylamine is a common choice. For neutral or acidic compounds, a small amount of acetic acid or methanol can improve peak shape.
-
Dry Loading: If the compound has poor solubility in the eluent, it may precipitate at the top of the column. Instead of loading it as a solution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like dichloromethane), add silica gel, evaporate the solvent completely to get a dry, free-flowing powder, and carefully load this powder onto the top of your packed column.
-
Reduce the Load: Do not exceed a 1:20 ratio of crude material to silica gel by weight for difficult separations. A 1:50 ratio is more common.
-
Q4: I have impurities that are very close in polarity to my product (similar Rf values on TLC). How can I improve the separation?
-
Causality: The selectivity of the chromatographic system is insufficient to resolve the components.
-
Solutions:
-
Change the Solvent System: Do not just change the ratio of your solvents; change one of the solvents entirely. The selectivity of a separation depends on the specific interactions between the analyte, stationary phase, and mobile phase. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can dramatically alter the elution order. Studies on phenyl columns show that solvents like acetonitrile can mask π-π interactions, while methanol can enhance them, altering selectivity.[5][6] While silica is different, the principle of changing solvent interactions holds.
-
Use a Finer Mesh Silica: Higher-resolution silica (e.g., 230-400 mesh) provides a greater surface area and more theoretical plates, leading to better separation.
-
Run a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, use a slow, shallow gradient of the more polar solvent. This can help sharpen peaks and improve the resolution of closely eluting compounds.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography Protocol
This procedure is recommended for purities below 95% or for removing closely-related impurities.
-
TLC Analysis: Determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25 - 0.35.
-
Column Packing:
-
Select a column of appropriate size (aim for a silica gel weight of 50-100 times the weight of your crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica bed.
-
Alternatively, use the dry loading method described in Q3.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
SOP 2: Vacuum Distillation Protocol
This method is ideal for removing non-volatile or very high-boiling impurities from the liquid/low-melting point product. An isomer boils at 140-142°C at 12 mmHg, suggesting this is a viable technique.[4]
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of cracks. Use high-vacuum grease on all joints.
-
Initial Drying: If the crude product was subjected to an aqueous workup, ensure it is thoroughly dry. Dissolve it in a suitable solvent, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Slowly and carefully apply vacuum from a vacuum pump. A cold trap between the apparatus and the pump is essential.
-
Once the desired vacuum is reached, begin heating the distillation flask gently using an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. This is your purified product.
-
Discard the forerun (initial distillate) and leave a small amount of residue in the distillation flask to avoid distilling impurities at the end.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the likely impurities I should be looking for?
-
A: Common impurities arise from the synthesis route. For a typical cyanomethylation of a benzyl halide, expect to see:
-
Unreacted Starting Material: e.g., 3-chloro-5-(trifluoromethyl)benzyl chloride.
-
Hydrolysis Products: 2-(3-chloro-5-(trifluoromethyl)phenyl)acetic acid or the corresponding amide, formed if water is present during the reaction or work-up.
-
Isomeric Products: If the starting material was not isomerically pure, you would have corresponding impurities.
-
Solvents: Residual solvents from the reaction or extraction (e.g., acetonitrile, DMF, toluene).
-
-
-
Q: Which purification method is best for my scale?
-
A: For small scales (<5 g), flash column chromatography is often the most effective method for achieving high purity. For larger scales (>20 g), vacuum distillation is generally more efficient and economical, provided the impurities have significantly different boiling points from the product. Recrystallization is ideal at any scale if a suitable solvent system can be found and the product is a solid with a melting point well above room temperature.
-
-
Q: How do I properly dispose of waste containing this compound?
-
A: Due to its toxicity, all waste (aqueous layers, used silica gel, contaminated consumables) must be treated as hazardous chemical waste.[2] Do not discharge into drains or rivers.[2] Collect all waste in clearly labeled, sealable containers for disposal by a certified environmental services company, following your institution's specific guidelines.
-
Section 6: Visual Workflows & Diagrams
Purification Method Selection Guide
The following decision tree can help you choose the most appropriate primary purification technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Flash Column Chromatography
This workflow outlines steps to take when encountering common problems during column chromatography.
Caption: Workflow for troubleshooting column chromatography issues.
Section 7: References
-
Apollo Scientific. (2016). SAFETY DATA SHEET: 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Retrieved from Apollo Scientific Ltd.
-
ChemicalBook. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS 22902-88-1. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: Phenylacetonitrile. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2016). SAFETY DATA SHEET: 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Retrieved from --INVALID-LINK--
-
Mol-Instincts. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE 22902-88-1 wiki. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Biotuva Life Sciences. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 97%. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Makosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles: I. α-Alkylation of Arylacetonitriles. Organic Syntheses, 55, 91.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from --INVALID-LINK--
-
Google Patents. (2011). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Retrieved from --INVALID-LINK--
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1988). A New Reagent for the tert-Butoxycarbonylation of Amino Acids. Organic Syntheses, 66, 142.
-
Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. Retrieved from --INVALID-LINK--
-
Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10211-10214.
-
Yang, M., Fazio, S., Munch, D., & Drumm, P. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1097(1-2), 124-129.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [chemicalbook.com]
- 5. waters.com [waters.com]
- 6. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile. As a critical intermediate in the development of various therapeutic agents, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification, mitigation, and elimination of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary side products?
A1: The most prevalent and industrially scalable method is the nucleophilic substitution of 3-chloro-5-(trifluoromethyl)benzyl halide (chloride or bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction, a type of cyanomethylation, is typically carried out in a polar aprotic solvent.
The primary side products encountered are:
-
Hydrolysis Products: 2-(3-chloro-5-(trifluoromethyl)phenyl)acetamide and 2-(3-chloro-5-(trifluoromethyl)phenyl)acetic acid.
-
Isomeric Impurity: 1-Chloro-3-(isocyanomethyl)-5-(trifluoromethyl)benzene (the isocyanide).
-
Unreacted Starting Material: 3-Chloro-5-(trifluoromethyl)benzyl halide.
-
Dimerization Product: 1,2-Bis(3-chloro-5-(trifluoromethyl)phenyl)ethane.
-
Solvent-Related Impurities: e.g., 3-chloro-5-(trifluoromethyl)benzyl ethyl ether if ethanol is used as a solvent.
Q2: How can I minimize the formation of hydrolysis byproducts?
A2: Hydrolysis of the nitrile product is a significant issue, often catalyzed by acidic or basic conditions in the presence of water.[1][2][3][4] To mitigate this, ensure all reactants and solvents are anhydrous. The use of freshly distilled solvents and oven-dried glassware is highly recommended. If aqueous workup is necessary, it should be performed at low temperatures and for the shortest duration possible.
Q3: What causes the formation of the isocyanide impurity and how can it be removed?
A3: The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom.[5] While attack through the carbon is favored, leading to the desired nitrile, a small amount of attack through the nitrogen can result in the isocyanide isomer. The formation of this impurity can sometimes be influenced by the choice of cation and solvent. A common method for removing isocyanides is to treat the crude product with warm dilute sulfuric acid, which selectively hydrolyzes the isocyanide without significantly affecting the nitrile.[6]
Q4: My reaction is sluggish and I have a high percentage of unreacted benzyl halide. What can I do?
A4: Incomplete reaction can be due to several factors. Ensure your cyanide salt is of high purity and finely powdered to maximize its surface area and reactivity. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are generally effective at dissolving the cyanide salt and promoting the S_N2 reaction.[4] In some cases, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate, especially in biphasic systems.[7] Increasing the reaction temperature or time may also drive the reaction to completion, but this must be balanced against the potential for increased side product formation.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section provides a detailed breakdown of the common side products, their mechanisms of formation, and actionable troubleshooting steps.
Side Product 1: Hydrolysis Products - Amide and Carboxylic Acid
| Impurity Name | Structure | Typical Analytical Signal (e.g., in GC-MS) |
| 2-(3-chloro-5-(trifluoromethyl)phenyl)acetamide | O=C(N)CC1=CC(Cl)=CC(C(F)(F)F)=C1 | Higher retention time than the nitrile; characteristic mass fragments. |
| 2-(3-chloro-5-(trifluoromethyl)phenyl)acetic acid | O=C(O)CC1=CC(Cl)=CC(C(F)(F)F)=C1 | Significantly higher retention time; may require derivatization for GC analysis. |
Causality: The nitrile product can undergo hydrolysis in the presence of water, which can be introduced through wet solvents or reactants, or during aqueous workup.[1][2][3][4] The reaction proceeds first to the amide and then to the carboxylic acid, and can be catalyzed by either acid or base.
Troubleshooting Protocol:
-
Prevention:
-
Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents and distill prior to use.
-
Dry glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
If an aqueous workup is unavoidable, use deionized water and keep the temperature low (0-5°C) to minimize the rate of hydrolysis. Neutralize the reaction mixture carefully and extract the product promptly.
-
-
Purification:
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar amide and carboxylic acid from the desired nitrile. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.
-
Acid-Base Extraction: The carboxylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The desired nitrile will remain in the organic phase. Note that strong bases may induce further hydrolysis.
-
Side Product 2: Isomeric Impurity - Isocyanide
| Impurity Name | Structure | Typical Analytical Signal (e.g., in GC-MS) |
| 1-Chloro-3-(isocyanomethyl)-5-(trifluoromethyl)benzene | ClC1=CC(C#[N+]C)=CC(C(F)(F)F)=C1 | Similar retention time to the nitrile; may co-elute. Mass spectrum will be identical to the nitrile, but IR spectroscopy can distinguish the isocyanide C≡N stretch (around 2150 cm⁻¹) from the nitrile stretch (around 2250 cm⁻¹). |
Causality: The cyanide anion (⁻CN) is an ambident nucleophile, with electron density on both the carbon and nitrogen atoms.[5] While the reaction at the carbon atom is thermodynamically favored, a small amount of reaction at the nitrogen can occur, leading to the formation of the isocyanide isomer.
Troubleshooting Protocol:
-
Prevention:
-
The choice of cyanide salt can influence the nitrile/isocyanide ratio. Sodium or potassium cyanide generally favor nitrile formation.
-
The solvent system can also play a role. Protic solvents can solvate the nitrogen atom of the cyanide ion, hindering its nucleophilicity and favoring attack from the carbon.
-
-
Purification:
-
Acidic Wash: As mentioned in the FAQs, a wash with warm (e.g., 50-60°C) dilute sulfuric acid can selectively hydrolyze the isocyanide to the corresponding formamide, which can then be removed by a subsequent aqueous wash.[6]
-
Fractional Distillation: If the boiling points of the nitrile and isocyanide are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Side Product 3: Unreacted Starting Material
| Impurity Name | Structure | Typical Analytical Signal (e.g., in GC-MS) |
| 3-Chloro-5-(trifluoromethyl)benzyl chloride | ClCC1=CC(Cl)=CC(C(F)(F)F)=C1 | Lower retention time than the product. |
| 3-Chloro-5-(trifluoromethyl)benzyl bromide | BrCC1=CC(Cl)=CC(C(F)(F)F)=C1 | Lower retention time than the product. |
Causality: Incomplete reaction due to insufficient reaction time, low temperature, or poor reactivity of the reagents.
Troubleshooting Protocol:
-
Reaction Optimization:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Increase Reaction Time/Temperature: If the reaction has stalled, consider increasing the reaction time or temperature. However, be mindful that this may also increase the formation of other side products.
-
Reagent Quality: Ensure the cyanide salt is of high purity and is not excessively clumped. Grinding the salt before use can increase its reactivity.
-
Phase-Transfer Catalysis: For reactions that are sluggish due to poor solubility of the cyanide salt, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be highly effective.[7]
-
-
Purification:
-
Distillation: The benzyl halide starting materials are typically more volatile than the nitrile product and can often be removed by distillation under reduced pressure.
-
Column Chromatography: Silica gel chromatography is also an effective method for separating the less polar starting material from the product.
-
Side Product 4: Dimerization Product
| Impurity Name | Structure | Typical Analytical Signal (e.g., in GC-MS) |
| 1,2-Bis(3-chloro-5-(trifluoromethyl)phenyl)ethane | ClC1=CC(CC2=CC(Cl)=CC(C(F)(F)F)=C2)=CC(C(F)(F)F)=C1 | Significantly higher retention time and molecular weight than the product. |
Causality: This impurity can arise from a Wurtz-type coupling of the benzyl halide starting material, which may be promoted by certain reaction conditions or the presence of metallic impurities.
Troubleshooting Protocol:
-
Prevention:
-
Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions that might initiate radical coupling.
-
Use high-purity reagents and solvents to avoid trace metal contamination that could catalyze the dimerization.
-
-
Purification:
-
Recrystallization: The dimer is significantly larger and less soluble than the desired nitrile. Recrystallization from a suitable solvent system can be an effective method for its removal.
-
Distillation: Due to its high boiling point, the dimer will remain as a residue during distillation of the product.
-
Experimental Workflows & Diagrams
Workflow: General Synthesis of this compound
-
Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet is charged with sodium cyanide and anhydrous dimethylformamide (DMF).
-
Reaction: 3-Chloro-5-(trifluoromethyl)benzyl chloride is added dropwise to the stirred suspension at room temperature.
-
Heating: The reaction mixture is then heated to 60-70°C and stirred for several hours.
-
Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature, poured into ice-water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Washing: The organic layer is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Diagram: Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile. As a key intermediate in various research and development pipelines, ensuring a robust and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
I. Reaction Overview: The Nucleophilic Substitution Pathway
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The most common route involves the reaction of a 3-chloro-5-(trifluoromethyl)benzyl halide (commonly the chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. Phase-transfer catalysis is often employed to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt.[1][2]
Caption: General reaction pathway for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A phase-transfer catalyst is crucial for facilitating the reaction between two immiscible phases: the organic phase containing the benzyl halide and the aqueous phase containing the cyanide salt. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, forms an ion pair with the cyanide anion. This lipophilic ion pair can then migrate into the organic phase, where the cyanide nucleophile can react with the benzyl halide.[1][2] Without a PTC, the reaction is often very slow or does not proceed at all.
Q2: Which starting material is better: 3-chloro-5-(trifluoromethyl)benzyl chloride or the corresponding bromide?
Both benzyl chloride and benzyl bromide are suitable starting materials. Benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions due to bromide being a better leaving group. However, benzyl chlorides are often more readily available and less expensive. The choice may depend on the desired reaction rate and the cost of the starting material.
Q3: What are the optimal reaction conditions for this synthesis?
The optimal conditions can vary, but a general starting point based on related procedures is as follows:
| Parameter | Recommended Range | Rationale |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. |
| Solvent | Toluene, Dichloromethane, or Acetonitrile with Water | A two-phase system is common with PTC. The organic solvent dissolves the benzyl halide. |
| Cyanide Salt | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Both are effective cyanide sources. NaCN is often preferred due to its lower cost. |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) or similar | 0.05 - 0.1 molar equivalents are typically sufficient.[2] |
| Stirring | Vigorous | Essential for maximizing the interfacial area between the two phases, which is critical for the efficiency of the PTC. |
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Caption: A logical workflow for troubleshooting failed reactions.
Problem 1: Low or No Product Formation
Possible Cause 1.1: Inactive Starting Material
-
Explanation: The 3-chloro-5-(trifluoromethyl)benzyl halide may have degraded, especially if it is old or has been stored improperly.
-
Troubleshooting Steps:
-
Analyze the starting material: Use analytical techniques like GC-MS or ¹H NMR to confirm the purity and identity of the benzyl halide.
-
Repurify or replace: If impurities are detected, consider purifying the starting material by distillation or chromatography. If degradation is significant, obtain a fresh batch.
-
Possible Cause 1.2: Ineffective Phase-Transfer Catalyst
-
Explanation: The phase-transfer catalyst may be inactive or poisoned.
-
Troubleshooting Steps:
-
Use a fresh catalyst: Ensure the PTC is from a reliable source and has been stored under appropriate conditions (e.g., protected from moisture).
-
Increase catalyst loading: While catalytic amounts are ideal, increasing the loading to 5-10 mol% can sometimes overcome minor catalyst inhibition. However, excessive amounts can complicate purification.[2]
-
Consider a different catalyst: If one type of PTC (e.g., a quaternary ammonium salt) is ineffective, trying another class (e.g., a phosphonium salt) may be beneficial.
-
Possible Cause 1.3: Poor Mass Transfer
-
Explanation: In a biphasic system, efficient mixing is critical for the PTC to function.
-
Troubleshooting Steps:
-
Increase stirring speed: Ensure the reaction mixture is being stirred vigorously to create a fine emulsion, maximizing the surface area between the phases.
-
Use a mechanical stirrer: For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar.
-
Problem 2: Formation of Significant Impurities
Possible Cause 2.1: Formation of Isocyanide Byproduct
-
Explanation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of an isocyanide, a common impurity in nitrile syntheses.
-
Troubleshooting Steps:
-
Optimize solvent: The choice of solvent can influence the C/N selectivity of the cyanide attack. Protic solvents can favor C-attack.
-
Purification: Isocyanides can often be removed by careful distillation or chromatography.
-
Possible Cause 2.2: Hydrolysis of the Trifluoromethyl Group
-
Explanation: The trifluoromethyl group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, leading to the formation of a carboxylic acid.[3][4]
-
Troubleshooting Steps:
-
Control pH: Avoid excessively high pH. If using an aqueous solution of cyanide salt, ensure the pH is not overly basic.
-
Moderate reaction temperature: High temperatures can accelerate the hydrolysis of the trifluoromethyl group. Running the reaction at the lower end of the recommended temperature range (e.g., 50-60 °C) may mitigate this side reaction.
-
Possible Cause 2.3: Formation of Benzyl Alcohol or Ether
-
Explanation: If water or an alcohol solvent is present, it can compete with the cyanide ion as a nucleophile, leading to the formation of the corresponding benzyl alcohol or ether.
-
Troubleshooting Steps:
-
Use a less nucleophilic solvent: If possible, use a non-nucleophilic organic solvent.
-
Ensure anhydrous conditions (if not using a biphasic system): If the reaction is attempted in a single organic phase, ensure all reagents and solvents are dry.
-
Problem 3: Difficult Product Isolation and Purification
Possible Cause 3.1: Emulsion Formation
-
Explanation: Vigorous stirring of the biphasic mixture, especially in the presence of a PTC, can sometimes lead to the formation of a stable emulsion, making phase separation difficult.
-
Troubleshooting Steps:
-
Add brine: Addition of a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through celite: Passing the mixture through a pad of celite can sometimes help to break the emulsion.
-
Possible Cause 3.2: Co-distillation of Impurities
-
Explanation: Some impurities may have boiling points close to that of the desired product, making purification by distillation challenging.
-
Troubleshooting Steps:
-
Fractional distillation: Use a fractional distillation column to improve the separation of components with close boiling points.
-
Chromatography: Column chromatography on silica gel is an effective method for purifying the product from closely related impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
-
IV. Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization.
-
To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 3-chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq), toluene (5 mL per gram of benzyl chloride), and tetrabutylammonium bromide (0.05 eq).
-
In a separate beaker, dissolve sodium cyanide (1.2 eq) in deionized water (3 mL per gram of NaCN).
-
With vigorous stirring, add the aqueous sodium cyanide solution to the organic mixture.
-
Heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
-
GC-MS: A valuable tool for monitoring reaction progress and identifying impurities. The mass spectrum of the product should show the expected molecular ion peak and fragmentation pattern.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methylene protons of the acetonitrile group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the nitrile carbon.
-
FT-IR: The infrared spectrum should exhibit a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.
V. References
-
Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. --INVALID-LINK--
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. --INVALID-LINK--
-
Optimization of Reaction Conditions. ResearchGate. --INVALID-LINK--
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. --INVALID-LINK--
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. --INVALID-LINK--
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central. --INVALID-LINK--
-
Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. --INVALID-LINK--
-
Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. PubMed. --INVALID-LINK--
-
The preparation method of 2-nitro substituted phenylacetonitrile compounds. Google Patents. --INVALID-LINK--
-
Process for preparing 3-trifluoromethyl benzyl chloride. Google Patents. --INVALID-LINK--
-
2-(Trifluoromethyl)benzonitrile Supporting Information. American Chemical Society. --INVALID-LINK--
-
C-alkylation of benzyl cyanide under controlled PTC assisted... ResearchGate. --INVALID-LINK--
-
Controlled Conversion of Phenylacetic Acids to Phenylacetonitriles or Benzonitriles Using Bis(2-methoxyethyl)aminosulfur Trifluoride. ResearchGate. --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. PTC Organics. --INVALID-LINK--
-
Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances. --INVALID-LINK--
-
This compound. Biotuva Life Sciences. --INVALID-LINK--
-
Process for preparing acetonitrile 3-trifluoromethyl benzene. Google Patents. --INVALID-LINK--
-
Process for making ibuprofen. Google Patents. --INVALID-LINK--
-
Process for the manufacture of m-trifluoromethyl benzyl nitrile. Google Patents. --INVALID-LINK--
-
2-(Trifluoromethyl)phenylacetonitrile. PubChem. --INVALID-LINK--
-
Process for preparing 3-trifluoromethyl benzyl chloride. Google Patents. --INVALID-LINK--
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. --INVALID-LINK--
-
PTC Cyanation. PTC Organics. --INVALID-LINK--
-
Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications. --INVALID-LINK--
-
Synthesis of Arylacetonitrile Derivatives: Ni-Catalyzed Reaction of Benzyl Chlorides with Trimethylsilyl Cyanide under Base-Free Conditions. RSC Advances. --INVALID-LINK--
-
3-(Trifluoromethyl)phenylacetonitrile. BLD Pharm. --INVALID-LINK--
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. --INVALID-LINK--
-
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. University of Mainz. --INVALID-LINK--
-
3-(Trifluoromethyl)benzyl chloride. Sigma-Aldrich. --INVALID-LINK--
-
3-Chloro-5-fluorobenzyl cyanide. Chem-Impex. --INVALID-LINK--
-
4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis. ChemicalBook. --INVALID-LINK--
-
3-Chloro-5-(trifluoromethyl)benzyl cyanide. ShangHai ChangYan Chem & Tech CO.,LTD. --INVALID-LINK--
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. --INVALID-LINK--
References
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile. This document provides in-depth guidance for researchers, chemists, and drug development professionals to optimize reaction conditions and troubleshoot common issues encountered during this synthesis. The information is structured in a practical question-and-answer format to directly address experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing a solid foundation for experimental design.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and industrially relevant method is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[1] This reaction, a variant of the Kolbe nitrile synthesis, involves reacting 3-chloro-5-(trifluoromethyl)benzyl chloride or bromide with sodium or potassium cyanide. The reaction is typically classified as a bimolecular nucleophilic substitution (SN2).[2]
Q2: Which starting material is preferable: 3-chloro-5-(trifluoromethyl)benzyl chloride or the corresponding bromide?
The choice between the benzyl chloride and benzyl bromide derivative involves a trade-off between reactivity and cost/stability.
-
Benzyl Bromide: Bromide is a better leaving group than chloride, leading to faster reaction rates. This can be advantageous for achieving complete conversion in a shorter time. However, benzyl bromides are generally more expensive and can be less stable for long-term storage.
-
Benzyl Chloride: This precursor is more cost-effective and stable. While the reaction may be slower, the lower cost makes it attractive for large-scale synthesis.[3] The reduced reactivity can often be compensated for by optimizing other reaction parameters like temperature or using a phase-transfer catalyst.
For laboratory-scale research where reaction time is a priority, the bromide may be preferred. For process development and scale-up, the chloride is often the more economical choice.
Q3: What is the optimal solvent for this cyanation reaction?
Polar aprotic solvents are highly recommended for this SN2 reaction.[4] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are excellent choices. They effectively solvate the cation (Na⁺ or K⁺) of the cyanide salt, leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, which accelerates the SN2 pathway.[4] Protic solvents like ethanol and water can also be used, often in a mixture, but they can slow the reaction by solvating the cyanide nucleophile through hydrogen bonding.[5]
Q4: Is a phase-transfer catalyst (PTC) necessary for this reaction?
A phase-transfer catalyst is highly beneficial, especially when dealing with a two-phase system (e.g., an organic solvent with aqueous sodium cyanide) or when using solid cyanide salts.[6][7]
-
Mechanism: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, transports the cyanide anion from the aqueous or solid phase into the organic phase where the benzyl halide is dissolved.[6][8]
-
Benefits: This dramatically increases the reaction rate, allows for milder reaction conditions (lower temperatures), and can improve yields by minimizing side reactions.[6] Using a PTC can be the difference between a sluggish, low-yielding reaction and an efficient, high-yielding process.[6]
Q5: How can I effectively monitor the reaction's progress?
Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts from over-reaction. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the disappearance of the starting benzyl halide and the appearance of the product. A suitable eluent system (e.g., hexane/ethyl acetate) should be developed to achieve good separation between the starting material and the product spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS is ideal. It can accurately measure the relative concentrations of the starting material, product, and any potential byproducts, providing a clear picture of the reaction kinetics and conversion.
Section 2: Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Safety Precaution: All operations involving cyanide salts must be performed in a well-ventilated fume hood. Cyanides are extremely toxic if ingested, inhaled, or absorbed through the skin.[1] Always have a cyanide antidote kit available and be familiar with its use. Acidic conditions must be strictly avoided during the reaction and workup to prevent the formation of highly toxic hydrogen cyanide gas.
Materials:
-
3-chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 5 mL per gram of benzyl chloride)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-chloro-5-(trifluoromethyl)benzyl chloride and anhydrous DMSO. Begin stirring under a nitrogen atmosphere.
-
Reagent Addition: Add sodium cyanide and TBAB to the solution.
-
Reaction: Heat the mixture to 55-65 °C. Monitor the reaction progress every hour using TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Quench and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMSO). Extract the aqueous phase three times with toluene.
-
Washing: Combine the organic extracts and wash them twice with deionized water, followed by one wash with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.
Section 3: Troubleshooting Guide
This section addresses specific problems in a Q&A format.
Q: My reaction yield is very low or the reaction is not proceeding. What are the likely causes?
A: Low or no conversion is a common issue that can often be traced to one of the following factors:
-
Cause 1: Inactive Cyanide Salt: Alkali cyanides are hygroscopic and can degrade upon exposure to moisture and atmospheric CO₂.
-
Solution: Use fresh, finely powdered, and dry sodium or potassium cyanide. Consider grinding the salt (with appropriate safety precautions) just before use to ensure a fresh reactive surface.
-
-
Cause 2: Insufficient Mixing/Mass Transfer: In a biphasic system, poor mixing will prevent the PTC from functioning effectively.
-
Solution: Ensure vigorous stirring throughout the reaction. For larger-scale reactions, a mechanical stirrer is superior to a magnetic stir bar.
-
-
Cause 3: Inappropriate Solvent: The presence of water or protic impurities in the solvent can hinder the reaction.
-
Solution: Use anhydrous grade solvents. If water is present, it can hydrolyze the benzyl halide to the corresponding alcohol, a common side product.[4]
-
-
Cause 4: Low Temperature: While higher temperatures can cause side reactions, a temperature that is too low will result in impractically slow reaction rates.
-
Solution: Gradually increase the temperature in 5-10 °C increments, monitoring for product formation and byproduct generation. Refer to the optimization table below for guidance.
-
Q: I'm observing a significant amount of 3-chloro-5-(trifluoromethyl)benzyl alcohol as a byproduct. Why is this happening and how can I prevent it?
A: The formation of the benzyl alcohol is a classic sign of hydrolysis, where water acts as a nucleophile instead of the cyanide ion.
-
Cause: This is almost always due to the presence of water in the reaction mixture. Water can come from wet solvents, non-anhydrous reagents, or atmospheric moisture.
-
Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Conditions: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
High Concentration of Cyanide: Using a high concentration of the cyanide nucleophile can kinetically favor the desired cyanation pathway over the competing hydrolysis reaction.[7]
-
Q: The reaction starts but stalls before reaching full conversion. What should I do?
A: A stalling reaction suggests that one of the catalytic or reactive components has been consumed or deactivated.
-
Cause 1: PTC Deactivation: The phase-transfer catalyst can sometimes be "poisoned" by impurities or slowly degrade under the reaction conditions.
-
Solution: Add a second small portion of the PTC (e.g., an additional 1-2 mol%) to see if the reaction restarts.
-
-
Cause 2: Insufficient Nucleophile: While an excess of cyanide is typically used, it's possible it was consumed by side reactions or was of poor quality.
-
Solution: If analysis shows a significant amount of starting material remaining after an extended period, a carefully controlled addition of more cyanide salt could be considered, though this can complicate the final product's stoichiometry and workup.
-
Section 4: Key Parameter Optimization Summary
The following table summarizes the influence of key parameters on the reaction outcome. Use this as a guide for systematic optimization.
| Parameter | Options | Effect on Reaction | Recommendations & Remarks |
| Starting Halide | Benzyl Chloride | Slower, more economical | Preferred for large-scale synthesis. May require more forcing conditions. |
| Benzyl Bromide | Faster, more reactive | Ideal for lab scale and rapid synthesis. More expensive. | |
| Cyanide Salt | NaCN, KCN | Source of nucleophile | Use a slight excess (1.1-1.3 eq). Ensure it is dry and finely powdered. |
| Solvent | DMSO, DMF, MeCN | Polar aprotic solvents accelerate SN2 reactions. | DMSO is often the best choice for its high polarity and boiling point. |
| Catalyst | TBAB, Aliquat 336 | Dramatically increases rate in biphasic systems. | Use 1-5 mol%. Higher loadings are rarely necessary and can complicate purification.[7] |
| Temperature | 40 - 80 °C | Higher temps increase rate but also risk of side reactions. | Start around 55-65 °C. Optimize based on reaction monitoring. |
| Concentration | 0.5 M - 2.0 M | Higher concentration generally increases reaction rate. | Very high concentrations can lead to mixing issues or exotherms. |
Section 5: Visual Guides and Diagrams
Visual aids to better understand the workflow, mechanism, and troubleshooting logic.
References
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the degradation of this compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your research.
The unique trifunctional nature of this molecule—possessing a nitrile group, a chloro substituent, and a trifluoromethyl moiety on an aromatic ring—presents a fascinating yet challenging degradation profile. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My hydrolysis of this compound is sluggish or incomplete. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common challenge, often stemming from the electronic nature of the starting material and suboptimal reaction conditions. The phenyl ring is substituted with two strong electron-withdrawing groups: the chloro and trifluoromethyl groups. This electronic effect can influence the reactivity of the nitrile group.
Causality Behind Sluggish Reactions:
-
Acid-Catalyzed Hydrolysis: While acid catalysis is a standard method for nitrile hydrolysis, the electron-deficient nature of the aromatic ring may decrease the basicity of the nitrile nitrogen. This makes the initial protonation step, which is crucial for activating the nitrile carbon for nucleophilic attack by water, less favorable.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. However, steric hindrance from the ortho-chloro group could play a role in slowing down this attack. Furthermore, the stability of the intermediate anion can be influenced by the substituents.
-
Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered or electronically deactivated nitriles often requires more forcing conditions (higher temperatures and longer reaction times) than simple aryl nitriles.
Troubleshooting Protocol:
-
Increase Temperature: Gradually increase the reaction temperature in 10-15°C increments. For acid hydrolysis with reagents like aqueous HCl or H₂SO₄, refluxing is often necessary.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS). If the reaction stalls, extending the time can often lead to higher conversion.
-
Choice of Acid/Base and Concentration:
-
For acidic hydrolysis, consider using a stronger acid or a higher concentration. A mixture of acetic acid and sulfuric acid can sometimes be effective.
-
For basic hydrolysis, ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used.
-
-
Solvent System: The use of co-solvents can improve the solubility of the starting material and facilitate the reaction. For instance, using aqueous ethanol or dioxane can be beneficial.
Data Presentation: General Conditions for Aryl Nitrile Hydrolysis
| Condition | Reagent Examples | Typical Temperature (°C) | Key Considerations |
| Acidic | Dilute HCl, H₂SO₄ | 50 - 110 (Reflux) | Protonation of the nitrile is the initial step. |
| Basic | Aqueous NaOH, KOH | 50 - 110 (Reflux) | Direct nucleophilic attack by hydroxide. |
FAQ 2: I am observing an intermediate product that is not the expected carboxylic acid. What could it be?
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. It is highly probable that under your current reaction conditions, the hydrolysis has stopped at this stage.
The Amide Intermediate:
The primary intermediate in both acid- and base-catalyzed nitrile hydrolysis is 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetamide. The hydrolysis of the amide to the carboxylic acid is a subsequent, and often slower, step.
Why the Reaction Might Stop at the Amide:
-
Milder Conditions: The conversion of the amide to the carboxylic acid typically requires more stringent conditions (higher temperatures, longer times, or more concentrated acid/base) than the initial hydrolysis of the nitrile to the amide.
-
Product Precipitation: The amide intermediate may be less soluble in the reaction mixture than the starting material or the final carboxylic acid salt, causing it to precipitate out and effectively halt its further hydrolysis.
Troubleshooting and Identification Protocol:
-
Isolate and Characterize: If a solid precipitates during the reaction, isolate it by filtration. The intermediate can be characterized by standard analytical techniques:
-
FT-IR: Look for the characteristic amide C=O stretch (around 1650-1690 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).
-
¹H NMR & ¹³C NMR: The appearance of broad signals for the -NH₂ protons and a carbonyl carbon signal in the ¹³C NMR spectrum are indicative of the amide.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the amide.
-
-
Force the Reaction to Completion: To convert the isolated amide to the carboxylic acid, you can resubject it to the hydrolysis conditions, potentially with increased temperature or reagent concentration.
Visualization: Nitrile Hydrolysis Pathway
Caption: Stepwise hydrolysis of the nitrile to the carboxylic acid via an amide intermediate.
FAQ 3: I am concerned about potential degradation of the chloro or trifluoromethyl groups under my experimental conditions. Is this likely?
Answer:
While the C-Cl and C-CF₃ bonds on an aromatic ring are generally robust, they are not entirely inert, especially under harsh conditions or specific types of degradation studies.
Stability of the Substituents:
-
Chloro Group:
-
Hydrolytic Conditions: The aromatic C-Cl bond is generally stable to hydrolysis under typical acidic and basic conditions used for nitrile hydrolysis. However, under very high temperatures and pressures, nucleophilic aromatic substitution to a hydroxyl group can occur, especially with strong bases (e.g., Dow process for phenol synthesis)[1]. This would lead to the formation of 2-(3-Hydroxy-5-(trifluoromethyl)phenyl)acetonitrile or the corresponding acetic acid.
-
Photodegradation: Aromatic C-Cl bonds are susceptible to photolytic cleavage. Irradiation with UV light can lead to reductive dechlorination, particularly in the presence of a hydrogen donor.
-
-
Trifluoromethyl Group:
-
Hydrolytic Conditions: The C-CF₃ bond is exceptionally stable towards hydrolysis due to the high strength of the C-F bond. It is generally considered a blocking group in metabolic studies for this reason. However, some enzymatic and photochemical pathways can lead to defluorination[2].
-
Microbial Degradation: While often recalcitrant, some microorganisms have been shown to degrade trifluoromethylated aromatic compounds, although this is typically a slow process and may not be relevant in standard laboratory chemical reactions[3][4].
-
Troubleshooting and Analysis for Unwanted Side Reactions:
-
Analytical Monitoring: Use mass spectrometry (GC-MS or LC-MS) to screen for unexpected products. Look for mass shifts corresponding to:
-
Loss of chlorine (-34 Da for ³⁵Cl, -36 Da for ³⁷Cl) and gain of hydrogen (+1 Da).
-
Replacement of chlorine with a hydroxyl group (-18 Da difference).
-
Stepwise loss of fluorine atoms from the trifluoromethyl group.
-
-
Control Experiments: Run control experiments under your reaction conditions with a similar compound lacking the nitrile group (e.g., 1-chloro-3-(trifluoromethyl)benzene) to assess the stability of the C-Cl and C-CF₃ bonds in isolation.
Visualization: Potential Side-Product Pathways
Caption: Potential degradation pathways beyond nitrile hydrolysis.
FAQ 4: What are the best analytical methods to monitor the degradation of this compound and identify its products?
Answer:
A multi-technique approach is recommended for comprehensive analysis. The choice of method will depend on the expected products and the complexity of the reaction mixture.
Recommended Analytical Workflow:
-
Reaction Monitoring (Qualitative/Semi-Quantitative):
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of the starting material and the appearance of products. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) and visualize under UV light.
-
-
Separation and Quantification:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the non-volatile starting material, amide intermediate, and carboxylic acid product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector (e.g., at 254 nm) should provide good sensitivity.
-
Gas Chromatography (GC): Suitable for more volatile, thermally stable compounds. Derivatization of the carboxylic acid product (e.g., to its methyl ester) may be necessary to improve its chromatographic properties. A mass spectrometer (MS) detector is highly recommended for identification.
-
-
Structural Elucidation of Products:
-
Mass Spectrometry (MS): Coupled with GC or LC, MS is crucial for identifying products by their mass-to-charge ratio and fragmentation patterns. The isotopic signature of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure determination of isolated products. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups in the starting material (C≡N stretch ~2250 cm⁻¹) and products (C=O of amide or carboxylic acid, O-H of carboxylic acid).
-
Visualization: Analytical Workflow
Caption: A comprehensive analytical workflow for studying degradation.
References
Technical Support Center: Purification of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support guide for the purification of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile (CAS 886496-95-3). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on overcoming common purification challenges, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can adapt these protocols to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have about the compound and potential impurities.
Q1: What are the typical physical properties of this compound?
While detailed experimental data for this specific isomer can be limited, based on its structure and related isomers, it is expected to be a high-boiling liquid or a low-melting solid.[1][2] For instance, the related compound 2-Chloro-5-(trifluoromethyl)phenylacetonitrile has a reported melting point of 30-32°C and a boiling point of 140-142°C at 12 mmHg.[2] The presence of the trifluoromethyl group generally increases hydrophobicity and can influence the compound's stability and reactivity.[3]
Q2: My crude product is a dark brown oil, but the literature suggests a lighter color. Is this normal?
Yes, a brown or dark coloration in the crude product is common and often indicates the presence of minor polymeric impurities or residual reagents from the synthesis.[4] These are typically formed under the reaction conditions, especially if elevated temperatures were used. Standard purification techniques like column chromatography are usually very effective at removing these colored impurities.[4]
Q3: What are the most common impurities I should expect from a standard synthesis?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 3-chloro-5-(trifluoromethyl)benzyl halide with a cyanide salt.[5][6]
-
Unreacted Starting Materials: The most common impurity is the starting material, 3-chloro-5-(trifluoromethyl)benzyl chloride or bromide.
-
Hydrolysis Byproducts: The benzyl halide starting material is susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 3-chloro-5-(trifluoromethyl)benzyl alcohol.[6]
-
Residual Reagents: Inorganic cyanide salts (e.g., NaCN, KCN) and phase-transfer catalysts (if used) may persist after the initial workup.
Q4: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. Due to the aromatic ring, the compound and many related impurities are UV-active and can be visualized under a 254 nm UV lamp.[7] A typical eluent system for TLC analysis is a mixture of hexanes and ethyl acetate. For a more quantitative assessment, ¹H NMR spectroscopy or Gas Chromatography (GC) can be employed to identify and quantify major impurities.[4][8]
Part 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is the most versatile and widely used method for purifying this compound, capable of separating impurities with different polarities.[9]
Issue 1: The product and a key impurity are co-eluting.
-
Causality: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen stationary phase (silica gel) and mobile phase to resolve. The standard dispersive interactions on silica may not be sufficient.
-
Solutions & Optimization:
-
Optimize the Mobile Phase: Decrease the elution speed by using a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes). Running a shallow gradient can also significantly improve resolution.
-
Change the Mobile Phase Composition: Switching one of the solvents can alter selectivity. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can change the interactions with the stationary phase and may resolve the co-eluting spots.
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase fails, switching the stationary phase is the next logical step. Given the fluorinated nature of the target molecule, a fluorinated stationary phase (FluoroPhenyl) can offer unique selectivity through dipole-dipole and π-π interactions, which are different from the mechanisms on standard silica.[10][11] This can often resolve compounds that are inseparable on C18 or silica columns.[11]
-
Issue 2: My product is streaking on the TLC plate and the chromatography column, leading to poor separation and low yield.
-
Causality: Streaking is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface. The nitrile group in the product can interact with these sites. It can also be a sign of column overload.
-
Solutions & Optimization:
-
Use a Deactivated Column/Silica: Employing an end-capped silica gel can minimize the interactions with residual silanol groups.
-
Add a Mobile Phase Modifier: For issues with basic impurities, adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the mobile phase can neutralize acidic sites on the silica gel. Conversely, if the compound is acidic, a small amount of acetic acid can improve peak shape.
-
Reduce Sample Load: Overloading the column is a common cause of streaking and poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel weight (e.g., 1-5 g of crude product for 100 g of silica).[4]
-
Workflow & Protocol: Flash Column Chromatography
Below is a generalized workflow and a detailed protocol for purifying this compound.
Caption: Workflow for Flash Column Chromatography Purification.
Detailed Protocol:
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is 20% ethyl acetate in hexanes. The ideal Rf (retention factor) for the product should be between 0.2 and 0.4.[7]
-
Column Preparation: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.[4] Equilibrate the column by passing 2-3 column volumes of the initial, low-polarity eluent through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the prepared column.[4]
-
Elution: Begin eluting with the starting solvent mixture (e.g., 5% ethyl acetate in hexanes). Apply gentle air pressure to maintain a steady flow. If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Part 3: Troubleshooting Purification by Recrystallization
If the product is a solid, recrystallization can be a highly effective and scalable purification method.[12]
Issue 1: I can't find a suitable single solvent for recrystallization.
-
Causality: A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Aromatic compounds with polar nitrile groups can be challenging; they may be too soluble in polar solvents and not soluble enough in non-polar solvents.[13]
-
Solutions & Optimization:
-
Use a Solvent Pair: This is the most common solution. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes persistently cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Solvent Systems: For aromatic nitriles, consider systems like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[13][14]
-
Issue 2: The product "oils out" instead of forming crystals upon cooling.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid product. This is common for low-melting point solids or when the solution is cooled too rapidly.[12]
-
Solutions & Optimization:
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Increase Solvent Volume: The concentration of the solute may be too high. Reheat the mixture to dissolve the oil, add more solvent, and attempt to cool slowly again.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus.[12] Adding a seed crystal of the pure product, if available, is the most reliable method.
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Flash Chromatography | 70-95% | >98% | High resolution for complex mixtures; applicable to oils and solids.[4] | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | 60-90% | >99% | Highly effective for final polishing; cost-effective and scalable. | Only applicable to solids; finding the right solvent can be difficult.[7] |
| Vacuum Distillation | 70-80% | >98% | Excellent for removing non-volatile impurities from thermally stable liquids.[4] | Requires the compound to be thermally stable; not effective for separating compounds with close boiling points. |
Part 4: Quality Control & Final Analysis
After purification, it is crucial to confirm the purity and identity of the final product.
Q: What analytical techniques should I use to confirm the purity of my final product?
-
¹H and ¹³C NMR: Provides structural confirmation and can detect impurities with high sensitivity. The absence of signals corresponding to starting materials (e.g., the benzylic protons of the corresponding alcohol) is a key indicator of purity.
-
GC-MS or LC-MS: Confirms the molecular weight and provides a highly accurate assessment of purity (e.g., >99% by peak area). Reversed-phase HPLC with a C18 or FluoroPhenyl column is often a good choice.[10]
-
FTIR: The presence of a sharp nitrile (C≡N) stretch around 2250 cm⁻¹ confirms the functional group's integrity.
Purity Analysis Workflow
Caption: Post-purification analysis workflow.
This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the principles behind each technique, you can effectively adapt these methods to achieve a high-purity final product.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. youtube.com [youtube.com]
- 14. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
Technical Support Center: Synthesis of Trifluoromethylated Compounds
Welcome to the Technical Support Center for Trifluoromethylation Synthesis. The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern chemistry, capable of profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of molecules in drug discovery and materials science.[1][2][3] However, the unique reactivity of trifluoromethylating reagents presents distinct challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of trifluoromethylation and achieve reliable, successful outcomes in your experiments.
Critical Safety Precautions
Before beginning any experiment, it is imperative to understand the hazards associated with trifluoromethylating reagents.
Q: What are the primary safety concerns with common trifluoromethylating reagents?
A: Safety hazards vary significantly between reagent classes. Always consult the Safety Data Sheet (SDS) for your specific reagent.
-
Togni's Reagents (Electrophilic): Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and its precursors have been reported to have explosive properties .[4][5] They are sensitive to shock and heat and can decompose exothermically.[6][7]
-
Handling Protocol: Always work with small quantities behind a blast shield. Use non-metal spatulas (e.g., plastic or ceramic) to avoid grinding or generating sparks. Avoid caking of the solid reagent.[6]
-
-
Umemoto's Reagents (Electrophilic): These S-(trifluoromethyl)dibenzothiophenium salts are generally more stable than Togni's reagents but are still powerful oxidants. Handle with care and avoid heating unless specified in a validated protocol.
-
Ruppert-Prakash Reagent (TMSCF₃, Nucleophilic): This reagent is a volatile and flammable liquid. It is also highly sensitive to moisture. It should be handled in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
Trifluoroiodomethane (CF₃I, Radical): This is a volatile, low-boiling-point gas/liquid that can generate radical species. It is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).
| Reagent Class | Key Reagents | Primary Hazards | Handling Recommendations |
| Electrophilic | Togni's Reagents I & II | Explosive , shock-sensitive, thermal instability[4][6] | Use blast shield, non-metal tools, small scale. |
| Umemoto's Reagents | Powerful oxidants, moisture sensitive. | Store under inert gas, avoid excessive heat. | |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Volatile, flammable, moisture-sensitive.[8] | Inert atmosphere, handle as a pyrophoric reagent. |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Generally stable solid, low hazard.[9] | Standard PPE. |
| Trifluoroiodomethane (CF₃I) | Volatile gas/liquid, lachrymator.[9] | Fume hood, sealed apparatus. |
Troubleshooting Common Synthesis Challenges
This section addresses specific issues encountered during trifluoromethylation reactions in a question-and-answer format, providing causal explanations and actionable solutions.
2.1. Problem: Low or No Reaction Yield
Q: My trifluoromethylation reaction is giving a low yield or not working at all. What are the first things I should check?
A: This is the most common issue and typically stems from problems with reagents, catalysts, or reaction conditions. A systematic investigation is key.[10]
Causality & Troubleshooting Steps:
-
Reagent & Catalyst Inactivity:
-
The Cause: Trifluoromethylating reagents and their activators can be highly sensitive to air and moisture, leading to degradation.[10] For nucleophilic trifluoromethylation with TMSCF₃, fluoride initiators like TBAF or CsF are notoriously hygroscopic and their activity is critically dependent on being anhydrous.[8]
-
The Solution:
-
Verify Reagent Quality: Use a fresh bottle of the reagent or a recently opened one that has been stored correctly under an inert atmosphere. If you suspect reagent degradation, try a control reaction with a highly reactive, simple substrate (e.g., benzaldehyde for nucleophilic methods).
-
Ensure Anhydrous Conditions (Especially for Nucleophilic Methods): Flame-dry all glassware and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. For fluoride initiators, consider purchasing a new bottle, drying it under high vacuum at an elevated temperature, or using less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄.[11]
-
-
-
Sub-Optimal Reaction Conditions:
-
The Cause: Trifluoromethylation reactions can be highly sensitive to solvent, temperature, and concentration. For example, nucleophilic reactions with TMSCF₃ are often sluggish in THF but can be significantly accelerated in DMF, especially when using carbonate bases.[8] Radical reactions initiated by photoredox catalysts are dependent on light intensity and wavelength.
-
The Solution:
-
Solvent Screen: If the reaction is sluggish, consider switching to a more appropriate solvent. Check the literature for your specific reaction class.
-
Temperature Optimization: If there is no conversion, try gradually increasing the temperature. Conversely, if you observe decomposition of the starting material or product, the reaction may be too exothermic or the products may be unstable at higher temperatures, necessitating cooling.[11]
-
Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While typically used in catalytic amounts (0.1–10 mol%), optimization may be required.[8]
-
-
-
Poor Substrate Reactivity:
-
The Cause: The electronic nature of your substrate is critical. For electrophilic trifluoromethylation, electron-rich substrates (e.g., activated arenes, enolates) are required. For nucleophilic trifluoromethylation, electron-deficient substrates (e.g., aldehydes, ketones) are more reactive.[8] Steric hindrance around the reaction site can also prevent the reaction.
-
The Solution: If your substrate is inherently unreactive towards the chosen method, you may need to change your strategy entirely. For example, an electron-neutral arene that is unreactive to electrophilic reagents might be a candidate for a radical C-H trifluoromethylation approach.[1]
-
2.2. Problem: Poor Regioselectivity
Q: My reaction produces a mixture of constitutional isomers. How can I improve regioselectivity?
A: Achieving high regioselectivity is a major challenge, particularly in the C-H trifluoromethylation of (hetero)aromatic compounds where multiple reactive sites exist.[12][13] The high reactivity of species like the CF₃ radical often leads to poor selectivity.[13]
Causality & Strategies for Control:
-
Inherent Substrate Reactivity:
-
The Cause: In the absence of directing effects, the trifluoromethylating agent will react at the most electronically favorable or sterically accessible position. For radical reactions on arenes, this often results in complex mixtures.[12]
-
The Solution:
-
Leverage Directing Groups: Use a substrate with a directing group that can chelate to a catalyst or sterically block other positions. Palladium-catalyzed methods often use pyridine or similar heterocycles to direct ortho-trifluoromethylation.[14]
-
Modify Substrate Electronics: Activating or deactivating groups on an aromatic ring can strongly influence the position of electrophilic or nucleophilic attack. For heteroaromatics, conversion to an N-oxide can activate specific positions for nucleophilic trifluoromethylation.[15]
-
-
-
Reaction Conditions:
-
The Cause: The choice of catalyst and solvent can influence the reaction pathway and its selectivity.
-
The Solution:
-
Host-Guest Chemistry: For radical C-H trifluoromethylation of aromatic compounds, adding cyclodextrins can dramatically improve regioselectivity. The aromatic substrate sits within the cyclodextrin cavity, sterically shielding certain C-H bonds from attack and leaving others exposed.[12][13]
-
Catalyst Choice: Different catalysts can favor different isomers. A screening of catalysts (e.g., different copper or palladium sources) may be necessary.
-
-
2.3. Problem: Functional Group Incompatibility & Decomposition
Q: My starting material is decomposing, or I am seeing significant side products. What is causing this?
A: This issue arises when functional groups on your substrate are not compatible with the reagents or conditions.
Causality & Solutions:
-
Reagent Reactivity:
-
The Cause: Trifluoromethylating reagents can have reactivities beyond their primary purpose. Electrophilic reagents are strong oxidants and can react with sensitive functional groups like amines and sulfides.[14] Nucleophilic sources like TMSCF₃ require a basic activator, which can cause issues with base-sensitive substrates (e.g., causing enolization and side reactions in ketones with α-protons).
-
The Solution:
-
Choose a Milder Method: Radical trifluoromethylation, especially using photoredox catalysis, is renowned for its exceptional functional group tolerance and mild, room-temperature conditions.[1][16] This is often the best choice for late-stage functionalization of complex molecules.[16]
-
Protecting Groups: If a specific functional group is problematic, protect it before the trifluoromethylation step and deprotect it afterward.
-
Reagent Selection: Within a class, some reagents are milder than others. For example, some newer electrophilic reagents show higher functional group tolerance than classic ones.[17]
-
-
2.4. Problem: Difficulties in Product Purification
Q: I am struggling to purify my trifluoromethylated product. What are the best practices?
A: Purification can be tricky due to the unique properties conferred by the CF₃ group, which can alter a molecule's polarity and chromatographic behavior in non-intuitive ways.
Troubleshooting Purification:
-
Co-elution of Impurities:
-
The Cause: The product may have a similar polarity to starting materials or byproducts, making separation by standard silica gel chromatography difficult.[18]
-
The Solution:
-
Optimize Chromatography: Perform a systematic screen of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation (target Rf of 0.2-0.4).[18] Consider switching to a different stationary phase like alumina or reversed-phase (C18) silica.[19]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity, especially if the initial purity is already >90%.[19]
-
-
-
Compound Degradation on Silica Gel:
-
The Cause: Some trifluoromethylated compounds, particularly those containing basic nitrogen heterocycles like pyrazoles, can interact strongly with the acidic silanol groups on silica gel, leading to streaking, poor recovery, or decomposition.[19]
-
The Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to your eluent. This neutralizes the acidic sites on the silica.[19]
-
Use Neutral Alumina: Alumina is a good alternative stationary phase for basic compounds.[19]
-
Minimize Contact Time: Run the purification as quickly as possible using flash chromatography to reduce the time the compound spends on the column.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a nucleophilic, electrophilic, or radical trifluoromethylation method?
A1: The choice is dictated primarily by your substrate and the desired transformation. The three main mechanistic pathways involve distinct reactive species: CF₃⁻ (nucleophilic), CF₃⁺ (electrophilic), or CF₃• (radical).[9][20]
-
Use a Nucleophilic method (e.g., Ruppert-Prakash reagent) when you want to add a CF₃ group to an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone.[21][22]
-
Use an Electrophilic method (e.g., Togni's or Umemoto's reagents) when you are reacting with a nucleophilic substrate, such as an enolate, an electron-rich arene, or a thiol.[17][23]
-
Use a Radical method (e.g., Langlois' reagent with an initiator or photoredox catalysis) for its versatility, especially for C-H functionalization or reactions with alkenes.[1][24] These methods often have the best functional group tolerance, making them ideal for complex molecules.[16][25]
Q2: What is the mechanistic difference between Togni's reagent and a radical initiator like CF₃SO₂Na?
A2: While both can lead to trifluoromethylated products, their initial mode of activation is different. Togni's reagent is considered an "electrophilic" CF₃ source, meaning the hypervalent iodine atom makes the attached CF₃ group susceptible to attack by nucleophiles.[9][23] However, it can also accept an electron in Single Electron Transfer (SET) processes, especially under photoredox conditions, to generate a trifluoromethyl radical (CF₃•).[2][26] In contrast, Langlois' reagent (CF₃SO₂Na) primarily acts as a precursor to the CF₃ radical via oxidation, often initiated by an oxidant like t-butyl hydroperoxide or via a photoredox cycle.[2][9]
Q3: Can I perform trifluoromethylation late in a synthetic route on a complex molecule?
A3: Yes, this is a major goal in modern drug discovery, and certain methods are well-suited for it. Radical C-H trifluoromethylation using photoredox catalysis is particularly powerful for late-stage functionalization because the reactions are often performed under very mild conditions (room temperature, visible light) and tolerate a wide variety of sensitive functional groups.[1][16]
Q4: How should I monitor the progress of my reaction?
A4: The best method depends on your substrate and product.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Staining may be required if your compounds are not UV-active. A stain like potassium permanganate can be effective.
-
¹⁹F NMR Spectroscopy: This is a highly effective and unambiguous method. The trifluoromethyl group has a strong and distinct signal in the ¹⁹F NMR spectrum. Taking a small aliquot from the reaction mixture, filtering it, and running a quick ¹⁹F NMR will clearly show the consumption of the CF₃-reagent and the appearance of the CF₃-product signal, each with a characteristic chemical shift.
-
GC-MS or LC-MS: For volatile or soluble compounds, these methods can effectively monitor the disappearance of starting material and the appearance of the product mass peak.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Togni Reagent II - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. This guide is designed for chemistry professionals navigating the complexities of this synthesis. We will explore the critical role of solvent systems, troubleshoot common experimental hurdles, and provide robust protocols to enhance your reaction outcomes.
Section 1: Core Principles & Mechanistic Overview
This synthesis typically proceeds via a nucleophilic substitution reaction, where a cyanide anion (CN⁻) displaces a halide (e.g., -Cl or -Br) from the benzylic position of a suitable precursor, such as 3-chloro-5-(trifluoromethyl)benzyl chloride. The reaction is heavily influenced by the solvent's ability to facilitate this Sₙ2-type mechanism.
Question: Why is solvent selection so critical for this reaction?
Answer: The choice of solvent is paramount because it dictates the solubility of the reactants and, more importantly, the reactivity of the cyanide nucleophile. The reaction involves an anionic nucleophile (CN⁻) from an inorganic salt (e.g., NaCN, KCN) and an organic substrate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly effective at solvating the cation (Na⁺, K⁺) of the cyanide salt while leaving the CN⁻ anion relatively "naked" and highly nucleophilic. This leads to a significant rate enhancement. However, their high boiling points can make removal difficult, and they can sometimes participate in side reactions at elevated temperatures.
-
Two-Phase Systems with Phase-Transfer Catalysis (PTC): This method uses a non-polar organic solvent (e.g., toluene, dichloromethane) and an aqueous phase containing the cyanide salt.[1] A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the cyanide anion from the aqueous phase into the organic phase where it can react with the substrate.[2] This approach often simplifies workup and allows for the use of less hazardous, more economical solvents.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or Stagnant Product Yield
Question: My reaction in acetonitrile is very slow and the yield is poor. What are the likely causes?
Answer: Several factors could be at play when using a polar aprotic solvent like acetonitrile:
-
Poor Solubility of Cyanide Salt: Sodium and potassium cyanide have limited solubility in acetonitrile compared to DMSO or DMF. This reduces the concentration of available nucleophile in the solution.
-
Solution: Consider switching to DMSO for better salt solubility. Alternatively, adding a small amount of a crown ether (e.g., 18-crown-6 for KCN) can help solubilize the salt and activate the nucleophile.
-
-
Presence of Water: Trace amounts of water in the solvent or on glassware can hydrate the cyanide anion, reducing its nucleophilicity.
-
Solution: Use anhydrous grade solvent and ensure all glassware is thoroughly dried before use.
-
-
Insufficient Temperature: While higher temperatures increase reaction rates, they must be balanced against potential byproduct formation.
-
Solution: Incrementally increase the reaction temperature (e.g., from 60°C to 80°C) while monitoring the reaction progress by TLC or GC to find the optimal balance.
-
Question: I'm using a toluene/water PTC system, but the reaction is incomplete, with significant starting material remaining. How can I improve this?
Answer: In a PTC system, the efficiency of ion transport between phases is key.
-
Inefficient Catalyst: The lipophilicity of the phase-transfer catalyst is critical. If the catalyst is too hydrophilic, it will remain in the aqueous phase; if it's too lipophilic, it won't efficiently return to the aqueous phase to pick up more anions.
-
Solution: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) are common starting points. For highly organic-soluble substrates, a more lipophilic catalyst like Aliquat 336 (tricaprylylmethylammonium chloride) may be more effective. Screening different catalysts is often necessary.
-
-
Insufficient Agitation: The reaction occurs at the interface between the two liquid phases. Inadequate stirring reduces the interfacial surface area, severely limiting the rate of ion transport and reaction.
-
Solution: Ensure vigorous mechanical stirring (at least 300-500 RPM) to create a fine emulsion and maximize the interfacial area between the aqueous and organic layers.
-
-
Catalyst Poisoning: Leaving groups such as iodide or tosylate can sometimes pair very strongly with the quaternary ammonium cation, "poisoning" the catalyst by preventing it from transporting the desired nucleophile.[3] While less common with chloride leaving groups, it's a possibility.
-
Solution: Ensure the purity of your starting material. If poisoning is suspected, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may help overcome the issue.
-
Issue 2: Significant Impurity Formation
Question: My reaction in DMSO turned dark brown/black at 100°C, and the final product is impure. What happened?
Answer: High temperatures in polar aprotic solvents can lead to decomposition.
-
Substrate/Product Decomposition: The trifluoromethyl and chloro groups make the aromatic ring electron-deficient, which can render the molecule susceptible to decomposition or side reactions at elevated temperatures, especially in the presence of a strong nucleophile and base.
-
Solution: Run the reaction at the lowest effective temperature. A temperature screen (e.g., 50°C, 70°C, 90°C) is highly recommended to identify the optimal point where the reaction proceeds cleanly.
-
-
Solvent-Mediated Side Reactions: DMSO can be reactive under certain conditions. While less common in this specific reaction, it's a possibility.
-
Solution: Consider switching to an alternative polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) and running at a moderate temperature.
-
Section 3: Visualization & Workflow
A logical approach is crucial for troubleshooting. The following diagram outlines a decision-making workflow for optimizing the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
The mechanism of phase-transfer catalysis is visualized below, showing how the catalyst shuttles the cyanide anion across the phase boundary.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Section 4: Data Summary & Protocols
Comparative Analysis of Solvent Systems
The following table provides a summary of common solvent systems for this synthesis. The values are representative and should be optimized for your specific laboratory conditions.
| Solvent System | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations & Troubleshooting Points |
| DMSO | 60 - 80 | 2 - 6 | 85 - 95 | Pros: High yield, fast reaction. Cons: Difficult to remove, potential for decomposition at >90°C. Ensure anhydrous conditions. |
| Acetonitrile | 70 - 82 (Reflux) | 8 - 24 | 60 - 80 | Pros: Easier to remove than DMSO. Cons: Slower due to lower solubility of NaCN/KCN. May require a crown ether to improve rate. |
| Toluene / H₂O with TBAB | 80 - 90 | 4 - 10 | 80 - 90 | Pros: Easy workup, avoids high-boiling solvents.[3] Cons: Requires vigorous stirring and catalyst optimization. |
| DCM / H₂O with TBAB | 35 - 40 (Reflux) | 12 - 36 | 75 - 85 | Pros: Milder conditions. Cons: Slower reaction, DCM is a regulated solvent. |
Experimental Protocols
Protocol 1: Synthesis using Dimethyl Sulfoxide (DMSO)
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq).
-
Solvent Addition: Add anhydrous DMSO (5 volumes, e.g., 50 mL for 10 g of starting material).
-
Heating: Heat the slurry to 70°C with stirring.
-
Substrate Addition: Dissolve 3-chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Maintain the temperature at 70°C and monitor the reaction progress by TLC or GC analysis every hour.
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice-water (10 volumes). Caution: Quenching cyanide requires a well-ventilated fume hood and appropriate safety protocols.
-
Extraction: Extract the aqueous mixture with ethyl acetate or toluene (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation.
Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium cyanide (NaCN, 1.5 eq) and deionized water (3 volumes).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Substrate & Solvent Addition: Add a solution of 3-chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq) in toluene (5 volumes).
-
Reaction: Heat the biphasic mixture to 85°C with vigorous stirring (>400 RPM).
-
Reaction Monitoring: Maintain the temperature and vigorous stirring. Monitor the disappearance of the starting material from the organic phase by TLC or GC analysis.
-
Workup: After completion (typically 4-8 hours), cool the mixture to room temperature and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a small portion of fresh toluene.
-
Washing: Combine all organic layers and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified as needed.
References
Technical Support Center: Catalyst Selection for 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in pharmaceutical development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization, with a focus on palladium-catalyzed cyanation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the palladium-catalyzed cross-coupling reaction, specifically the cyanation of an aryl halide.[1][2] This approach offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[3] The starting material is typically 1-bromo-3-chloro-5-(trifluoromethyl)benzene or 1-chloro-3-iodo-5-(trifluoromethyl)benzene.
Q2: Which palladium catalyst system should I choose for this synthesis?
A2: The choice of the palladium catalyst system is critical and depends on several factors, including the nature of the aryl halide and the desired reaction conditions. A typical system consists of a palladium precursor and a phosphine ligand.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts.[3] Palladacycle precatalysts are often preferred as they can lead to higher catalytic activity.[3]
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for efficient catalysis.[4] Ligands like XPhos, SPhos, and BrettPhos have shown excellent performance in similar cyanation reactions by stabilizing the palladium catalyst and promoting key steps in the catalytic cycle.[4] For electron-deficient aryl halides, which is the case here, a catalyst based on a larger ligand might facilitate the reductive elimination step.[3]
Q3: What is the role of the ligand in the catalytic cycle?
A3: The ligand plays a multifaceted role in the palladium-catalyzed cyanation. Bulky, electron-rich phosphine ligands enhance the rate of oxidative addition, stabilize the palladium(0) active species, and facilitate the final reductive elimination step to yield the desired nitrile product.[4] The steric bulk of the ligand can also prevent the displacement of the ligand by cyanide, which can otherwise poison the catalyst.[5]
Q4: What are the common cyanide sources, and which is recommended?
A4: Several cyanide sources can be used, each with its own advantages and disadvantages.
-
Zinc Cyanide (Zn(CN)₂): This is a widely used and often preferred cyanide source due to its lower toxicity and moderate solubility, which helps to avoid catalyst poisoning by maintaining a low concentration of free cyanide in the reaction mixture.[3][6]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and crystalline cyanide source that can be used in aqueous media, making it a safer and more convenient option.[3]
-
Sodium or Potassium Cyanide (NaCN, KCN): While effective, these are highly toxic and require rigorously anhydrous conditions to ensure reproducibility.[3] Their high solubility can lead to catalyst deactivation.[3]
For this specific synthesis, starting with zinc cyanide or potassium ferrocyanide is recommended for a balance of reactivity and safety.
Q5: Why is my reaction showing low or no conversion?
A5: Low or no conversion in a palladium-catalyzed cyanation can stem from several issues. A systematic troubleshooting approach is necessary.[7]
-
Catalyst Inactivity: Ensure your palladium precursor and ligand are of high quality. The active Pd(0) species must be generated in situ from the Pd(II) precatalyst.[8] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more efficient precatalyst.[7]
-
Reagent Purity: The purity of your aryl halide, cyanide source, solvent, and base is critical. Moisture and oxygen can significantly hinder the reaction.[7]
-
Inert Atmosphere: These reactions are often sensitive to air. Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst (inefficient reduction of Pd(II) to Pd(0)).[8] 2. Catalyst poisoning by excess cyanide.[1][3] 3. Poor quality of reagents (aryl halide, cyanide source, solvent, base).[7] 4. Presence of oxygen or moisture.[7] | 1. Use a pre-activated Pd(0) source or a more efficient precatalyst system.[7] Consider pre-mixing the Pd source and ligand. 2. Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[3] Consider slow addition of the cyanide source. 3. Use freshly purified or high-purity reagents. Ensure solvents are anhydrous. 4. Properly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Pd(II) species without aryl ligands.[9] 2. Inefficient transmetalation step. | 1. Ensure efficient reduction of the Pd(II) precatalyst. Ensure the reaction mixture is properly degassed to prevent oxidation of Pd(0).[9] 2. Optimize the base and solvent system. The choice of base can significantly impact the reaction.[10] |
| Catalyst Decomposition (black precipitate) | 1. High reaction temperature. 2. Inappropriate ligand choice leading to unstable catalytic species. | 1. Lower the reaction temperature. Some modern catalyst systems can operate at room temperature or slightly elevated temperatures (40°C).[6] 2. Screen different bulky, electron-rich phosphine ligands to find one that provides a more stable catalyst complex. |
| Inconsistent Results/Irreproducibility | 1. Variability in reagent quality, especially the cyanide source.[3] 2. Inconsistent setup and degassing procedures. | 1. Use a consistent source and batch of reagents. Consider milling solid cyanide salts (with extreme caution due to toxicity) for better solubility and consistency.[3] 2. Standardize your experimental setup, including degassing methods and inert atmosphere maintenance. |
Experimental Workflow & Catalyst Selection Logic
The following diagram illustrates a logical workflow for selecting a suitable catalyst system and optimizing the reaction conditions for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile and Its Positional Isomers
In the landscape of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Positional isomers, molecules sharing an identical chemical formula but differing in the arrangement of substituents on a chemical scaffold, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth, data-supported comparison of the spectral characteristics of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile and its key positional isomers, offering a strategic workflow for their unambiguous identification.
The subject of our analysis, this compound, is a substituted aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a cyanomethyl group. These substituents, with their distinct electronic properties (the electron-withdrawing nature of -CF₃ and -Cl, and the nitrile group), create a unique electronic environment on the phenyl ring. The challenge lies in distinguishing the target 3,5-disubstituted isomer from other potential isomers that may arise during synthesis, such as the 2,4-, 2,5-, or 3,4-substituted analogues. For this purpose, a multi-technique spectroscopic approach is indispensable.
The Cornerstone of Isomer Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for differentiating positional isomers.[1] By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, NMR provides detailed information about molecular connectivity and spatial relationships.
¹H NMR: Decoding Aromatic Substitution Patterns
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) offers the most direct insight into the substitution pattern of the phenyl ring.[1] The number of distinct proton signals, their chemical shifts, and, most critically, their spin-spin coupling constants (J-values) create a unique fingerprint for each isomer.
The electron-withdrawing effects of the chloro and trifluoromethyl groups deshield the aromatic protons, shifting their resonances downfield. The key to differentiation lies in the splitting patterns:
-
ortho-coupling (³JHH): Between adjacent protons, typically 6-10 Hz.[1]
-
meta-coupling (⁴JHH): Between protons separated by two bonds, typically 2-4 Hz.
-
para-coupling (⁵JHH): Between protons on opposite sides of the ring, typically 0-1 Hz.
Let's consider the expected patterns for our target compound and a key isomer:
-
This compound (Target):
-
We expect three distinct signals in the aromatic region.
-
The proton at C2 will be a narrow triplet or singlet (due to two small meta-couplings).
-
The protons at C4 and C6 will also appear as singlets or very narrowly split multiplets. The lack of significant ortho-coupling is a key identifier for this 1,3,5-substitution pattern.
-
-
2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile (Isomer Example):
-
We expect three distinct signals in the aromatic region.
-
The proton at C3 will be a doublet, coupled to the proton at C5.
-
The proton at C5 will be a doublet of doublets, coupled to both the C3 and C6 protons.
-
The proton at C6 will be a doublet, coupled to the proton at C5. The presence of clear ortho- and meta-coupling patterns readily distinguishes it from the target isomer.
-
¹³C NMR: Confirming Carbon Skeleton and Symmetry
While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The number of unique signals in the aromatic region directly reflects the symmetry of the substitution pattern. For instance, a para-substituted isomer will show fewer aromatic carbon signals than a meta-substituted one due to symmetry.
Furthermore, the chemical shifts are highly informative:
-
The carbon atom directly attached to the trifluoromethyl group (C-CF₃) will appear as a characteristic quartet due to ¹JCF coupling.[2]
-
The chemical shifts of the carbons bonded to chlorine (C-Cl) and the cyanomethyl group (C-CH₂CN) are also diagnostic.
¹⁹F NMR: A Simple and Powerful Probe
For fluorinated compounds, ¹⁹F NMR is an exceptionally clean and sensitive technique. Each unique trifluoromethyl group will produce a sharp singlet in the spectrum. While all isomers of 2-(chloro-(trifluoromethyl)phenyl)acetonitrile will show a singlet, the precise chemical shift is highly sensitive to the electronic environment. Subtle differences in the position of the chloro and cyanomethyl groups relative to the -CF₃ group will induce measurable changes in the ¹⁹F chemical shift, allowing for a straightforward method of differentiation and purity assessment. For example, the ¹⁹F NMR chemical shift for a triflate anion is typically observed around -79 ppm.[3]
Comparative Spectral Data Summary
The following table summarizes the expected key spectral data for this compound and two representative positional isomers. Note: As comprehensive experimental data for all isomers is not publicly available, these are predicted values based on established spectroscopic principles.
| Compound | Structure | Expected ¹H NMR Aromatic Signals | Expected Aromatic ¹³C Signals | Expected ¹⁹F NMR Signal |
| This compound | 3 signals (e.g., ~δ 7.7 s, ~δ 7.6 s, ~δ 7.5 s) | 6 signals | 1 singlet (~δ -63 ppm) | |
| 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile | 3 signals (e.g., ~δ 7.8 d, ~δ 7.6 dd, ~δ 7.5 d) | 6 signals | 1 singlet (shift different from 3,5-isomer) | |
| 2-(5-Chloro-2-(trifluoromethyl)phenyl)acetonitrile | 3 signals (e.g., ~δ 7.7 d, ~δ 7.6 dd, ~δ 7.5 d) | 6 signals | 1 singlet (shift different from others) |
Complementary Spectroscopic Techniques
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. All positional isomers of 2-(chloro-(trifluoromethyl)phenyl)acetonitrile will have the same nominal mass of 219 g/mol and a monoisotopic mass of approximately 219.0063.[4][5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. While the parent molecular ion peak will be identical, the fragmentation patterns under electron ionization (EI-MS) may exhibit subtle, reproducible differences that can aid in identification when compared against a known standard.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective for distinguishing between these specific positional isomers. The IR spectra of all isomers will be very similar, dominated by characteristic absorption bands:
-
~2250 cm⁻¹: C≡N stretch (nitrile)
-
~1100-1400 cm⁻¹: Strong C-F stretches (trifluoromethyl group)
-
~1450-1600 cm⁻¹: C=C stretches (aromatic ring)
-
~700-850 cm⁻¹: C-Cl stretch
While the "fingerprint region" (<1000 cm⁻¹) will differ slightly for each isomer, these differences can be subtle and difficult to interpret without authentic reference spectra.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the sample for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
For ¹H NMR, use a standard single-pulse experiment. Acquire at least 16 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
For ¹⁹F NMR, use a standard single-pulse experiment, referenced to an appropriate standard like CFCl₃.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Protocol 2: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: As this is a solid or oil, no special preparation is needed. Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.[3]
-
Sample Analysis: Place a small amount of the sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a high-quality spectrum.
-
Cleaning: Thoroughly clean the crystal with a solvent-moistened wipe after analysis.[3]
Visualization of Analytical Workflow
The logical process for identifying an unknown isomer follows a structured, hierarchical approach.
Caption: Workflow for the spectroscopic identification of phenylacetonitrile isomers.
Conclusion
The unambiguous identification of positional isomers like this compound is a critical task that demands a synergistic application of modern spectroscopic techniques. While mass spectrometry and infrared spectroscopy serve to confirm molecular weight and the presence of requisite functional groups, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the definitive tool for elucidating the precise substitution pattern on the aromatic ring. By carefully analyzing chemical shifts, signal multiplicities, and coupling constants, researchers can confidently distinguish between isomers, ensuring the integrity of their research and the quality of developmental drug candidates. This guide provides the foundational principles and a practical workflow to navigate this analytical challenge.
References
Method 1: Nucleophilic Substitution of Benzylic Halides (Kolbe Nitrile Synthesis)
The user wants a detailed comparison of synthesis methods for substituted phenylacetonitriles. This guide should be written for researchers, scientists, and drug development professionals. It needs to be structured autonomously, not following a rigid template. The content must be scientifically accurate, explaining the "why" behind experimental choices. It requires in-text citations and a full reference list with clickable URLs. Quantitative data should be in tables. Detailed step-by-step protocols are necessary. Graphviz diagrams for workflows or mechanisms are mandatory.
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Introduction:
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Briefly introduce substituted phenylacetonitriles and their importance as intermediates in pharmaceuticals and other fine chemicals.
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State the purpose of the guide: to compare common synthetic routes, highlighting their strengths and weaknesses to aid in method selection.
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Method 1: Nucleophilic Substitution of Benzyl Halides (Kolbe Nitrile Synthesis)
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Mechanism: Describe the SN2 reaction of a benzyl halide with a cyanide salt. Explain the role of the solvent, potential side reactions (isonitrile formation, elimination), and the use of phase-transfer catalysts.
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Protocol: Provide a detailed, step-by-step protocol for a representative synthesis, e.g., 4-methoxyphenylacetonitrile from 4-methoxybenzyl chloride. Include reagents, conditions, work-up, and purification.
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Diagram: Create a Graphviz diagram for the general workflow.
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Discussion: Discuss the pros (well-established, good yields for primary halides) and cons (hazardous reagents, potential for side reactions, lachrymatory nature of benzyl halides).
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Method 2: Strecker Synthesis
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Mechanism: Explain the three-component reaction of a substituted benzaldehyde, an amine (or ammonia), and a cyanide source. Describe the formation of the imine intermediate followed by nucleophilic attack of the cyanide.
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Protocol: Provide a detailed protocol for the synthesis of an α-aminonitrile from a substituted benzaldehyde.
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Diagram: Create a Graphviz diagram illustrating the Strecker reaction mechanism.
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Discussion: Discuss the pros (access to α-amino nitriles, a key class of compounds) and cons (multicomponent, potential for side reactions, hydrolysis to amino acids). This method produces α-amino-phenylacetonitriles, a specific subset of the topic. It's important to frame it as such.
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Method 3: Cyanation of Benzylic Alcohols
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Mechanism: Describe methods for the direct conversion of benzylic alcohols to phenylacetonitriles. This often involves activation of the alcohol (e.g., with a Lewis or Brønsted acid) followed by displacement with a cyanide source (e.g., TMSCN).
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Protocol: Provide a representative protocol for the cyanation of a substituted benzyl alcohol.
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Diagram: Create a workflow diagram for this method.
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Discussion: Discuss the pros (avoids lachrymatory benzyl halides, uses more readily available starting materials) and cons (may require specific catalysts, potentially more expensive cyanide sources like TMSCN).
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Method 4: Palladium-Catalyzed Cyanation of Aryl Halides/Pseudohalides
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Mechanism: This is a two-step approach where an aryl halide is first converted to a benzyl halide (e.g., via bromination of a methylarene) and then cyanated, OR a direct cyanation of an aryl halide followed by another C-C bond formation to get the 'acetonitrile' part. The search results point more towards the direct cyanation of aryl halides to get benzonitriles. To get phenylacetonitriles, one would typically start with a benzyl halide or equivalent. However, it's a very important method for introducing the cyano group onto an aromatic ring, so I will frame it as a method for synthesizing the benzonitrile core, which can then be further elaborated. Correction: A better approach is to discuss the palladium-catalyzed cyanation of benzyl halides or carbonates, if literature supports it, or stick to the more common methods. The prompt is about phenylacetonitriles, not benzonitriles. I will focus on methods that directly yield the C6H5-CH2-CN structure. The initial search results are heavily focused on the first two methods. I will stick to the most well-documented and distinct methods.
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Comparative Analysis:
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Create a summary table comparing the key methods based on:
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Starting Material
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Key Reagents/Catalysts
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Typical Yields
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Substrate Scope/Limitations
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Safety/Environmental Considerations (Green Chemistry)
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Scalability
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Briefly discuss emerging, more environmentally friendly approaches, such as using less toxic cyanide sources (e.g., K4[Fe(CN)6]), biocatalysis, or solvent-free conditions.
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Summarize the key takeaways.
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Provide guidance on selecting the appropriate method based on the desired substitution pattern, scale, available resources, and safety constraints.
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References:
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Compile a numbered list of all cited sources with titles, sources, and clickable URLs.
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Execution of the plan:
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Gathering Information: I have enough information from the initial search to cover the Nucleophilic Substitution (Kolbe) and Strecker synthesis in detail. I also have information on the cyanation of benzylic alcohols. The palladium-catalyzed methods seem more relevant for benzonitriles, so I will focus on the first three as the primary comparative methods.
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Writing Protocols: I will use the specific examples found in the search results (e.g., for 4-methoxyphenylacetonitrile) to write the step-by-step protocols.
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Creating Diagrams: I will write DOT language scripts for the required diagrams.
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Citations and References: I will meticulously add in-text citations and compile the final reference list.
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Data Table: I will synthesize the information into a clear, comparative table.
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Final Review: I will review the entire guide for scientific integrity, clarity, and adherence to all prompt requirements.## A Comparative Guide to the Synthesis of Substituted Phenylacetonitriles
Substituted phenylacetonitriles are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their versatility stems from the reactive nitrile group and the benzylic methylene bridge, which allow for a wide array of subsequent chemical transformations. For researchers and process chemists, selecting the optimal synthetic route is a crucial decision dictated by factors such as substrate availability, desired substitution patterns, scale, cost, and safety considerations.
This guide provides an in-depth comparison of the most prevalent methods for synthesizing substituted phenylacetonitriles. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and comparative performance of each approach, supported by experimental data and established protocols.
This is arguably the most traditional and widely employed method for preparing phenylacetonitriles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where a cyanide salt displaces a halide from a substituted benzyl halide.[4][5][6]
Mechanistic Rationale
The efficacy of the Kolbe nitrile synthesis hinges on the principles of SN2 reactions. Primary and benzylic halides are excellent substrates due to their steric accessibility and the electronic stabilization of the transition state by the phenyl ring. The choice of cyanide source and solvent is critical. Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[7] The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or nitrogen atom.[4][5] To favor the formation of the desired nitrile (R-CN) over the isonitrile byproduct (R-NC), polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) are preferred, as they solvate the metal cation without strongly solvating the cyanide anion, leaving the more nucleophilic carbon atom free to react.[4][8]
To overcome the solubility challenge of an organic halide and an inorganic salt, phase-transfer catalysts (PTCs) such as quaternary ammonium salts are often employed. The PTC transports the cyanide anion from the aqueous or solid phase into the organic phase, dramatically accelerating the reaction rate.[9]
Caption: Phase-transfer catalysis workflow in Kolbe nitrile synthesis.
Experimental Protocol: Synthesis of 4-Methoxyphenylacetonitrile[10][11][12]
-
Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a drying tube (calcium chloride), add 1.5 moles of finely powdered sodium cyanide (dried at 105°C), 10 g of sodium iodide, and 500 mL of dry acetone.
-
Reagent Addition: Add 1.0 mole of 4-methoxybenzyl chloride to the flask.
-
Reaction: With vigorous stirring, heat the mixture to reflux. Maintain reflux for 16-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (sodium chloride) with suction and wash the filter cake with 200 mL of acetone.
-
Isolation: Combine the filtrates and remove the acetone using a rotary evaporator. The resulting residue is the crude product.
-
Purification: The crude oil can be taken up in a solvent like benzene or diethyl ether, washed with hot water to remove any remaining inorganic salts, and dried over anhydrous sodium sulfate.[10][11] The solvent is then removed, and the final product is purified by vacuum distillation, yielding 4-methoxyphenylacetonitrile (yields typically around 80%).[12]
Method 2: The Strecker Synthesis of α-Amino Phenylacetonitriles
The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles, which are direct precursors to amino acids.[13][14] This method is the most straightforward route for preparing phenylacetonitriles with an amino group at the alpha position.
Mechanistic Rationale
The reaction involves three components: a substituted benzaldehyde, an amine (ammonia, primary, or secondary amines can be used), and a cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide - TMSCN).[15][16] The mechanism proceeds in two main stages:
-
Imine Formation: The aldehyde reacts with the amine to form a hemiaminal, which then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions).[14]
-
Cyanide Addition: The cyanide ion then performs a nucleophilic attack on the electrophilic carbon of the imine, yielding the α-aminonitrile product.[13][14]
The reaction is often promoted by acid, which catalyzes both the imine formation and activates the imine for nucleophilic attack.[13]
Caption: Simplified mechanism of the Strecker α-aminonitrile synthesis.
Experimental Protocol: General Procedure for α-Aminonitrile Synthesis[16]
-
Setup: To a round-bottomed flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and a suitable solvent.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol). If using an ionic liquid promoter like [HMIm]OAc, it can be added at this stage (50 mol%).[15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete within minutes to a few hours, as monitored by TLC.[15]
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any catalysts and unreacted reagents. The organic layer is separated, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica gel.
Method 3: Direct Cyanation of Benzylic Alcohols
This approach offers a valuable alternative to the Kolbe synthesis, avoiding the use of lachrymatory and often unstable benzyl halides. Here, the hydroxyl group of a substituted benzyl alcohol is directly replaced by a nitrile.
Mechanistic Rationale
The primary challenge in this transformation is the poor leaving group ability of the hydroxyl group (-OH). Therefore, the reaction requires activation. This is typically achieved using a Lewis acid (e.g., InCl₃, Zn(OTf)₂, B(C₆F₅)₃) or a Brønsted acid.[17] The acid coordinates to the hydroxyl oxygen, transforming it into a good leaving group (e.g., -OH₂⁺). This facilitates a nucleophilic attack by a cyanide source, often a less basic and more organic-soluble one like trimethylsilyl cyanide (TMSCN).[17] The reaction proceeds via the formation of a stabilized benzylic carbocation intermediate or a concerted SN2-like displacement.
Caption: Lewis acid-catalyzed cyanation of a benzyl alcohol.
Experimental Protocol: Boron-Catalyzed Cyanation of a Benzylic Alcohol[18]
-
Setup: In a sealed reaction tube, combine the benzylic alcohol (0.2 mmol), an isonitrile such as tert-butyl isocyanide (1.5 equiv., as the cyanide source), and the catalyst B(C₆F₅)₃ (10 mol%).
-
Solvent: Add a suitable solvent like 1,2-dichloroethane (DCE) (1.0 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 100°C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then directly purified by flash column chromatography on silica gel to afford the desired phenylacetonitrile.
Comparative Performance and Data
| Feature | Method 1: Kolbe Nitrile Synthesis | Method 2: Strecker Synthesis | Method 3: Cyanation of Alcohols |
| Starting Material | Substituted Benzyl Halide | Substituted Benzaldehyde, Amine | Substituted Benzyl Alcohol |
| Key Reagents | NaCN, KCN, PTC (optional) | KCN, TMSCN, Amine | TMSCN, Isonitriles, Lewis/Brønsted Acid Catalyst |
| Product Type | Phenylacetonitrile | α-Amino Phenylacetonitrile | Phenylacetonitrile |
| Typical Yields | Good to Excellent (70-95%)[7][12][18] | Good to Excellent (High yields reported)[15] | Moderate to Excellent (up to 99%)[17] |
| Advantages | Well-established, cost-effective, high yields for primary halides. | Access to valuable α-aminonitriles, multicomponent efficiency. | Avoids lachrymatory halides, uses readily available alcohols. |
| Limitations | Use of highly toxic cyanides, lachrymatory/toxic halides, isonitrile byproducts. | Limited to α-amino derivatives, requires aldehyde starting material. | Requires specific catalysts, may use more expensive cyanide sources (TMSCN). |
| Scalability | Industrially practiced, but safety concerns at scale.[18] | Scalable, used in multi-kilogram synthesis.[14] | Generally used at lab scale; catalyst cost can be a factor. |
| Safety Profile | High Hazard: Highly toxic NaCN/KCN. Benzyl halides are lachrymators.[9] | High Hazard: Use of cyanide sources. | Moderate to High Hazard: Depends on cyanide source and catalyst toxicity. |
Conclusion and Recommendations
The choice of synthesis method for substituted phenylacetonitriles is a strategic one, balancing chemical efficiency with practical constraints.
-
The Kolbe Nitrile Synthesis remains a robust and high-yielding choice, particularly for large-scale production where cost is a primary driver and robust safety protocols can be implemented. It is best suited for substrates where the corresponding benzyl halide is stable and readily available.
-
The Strecker Synthesis is the undisputed method of choice when the target molecule is an α-amino phenylacetonitrile . Its power as a multicomponent reaction provides a direct and efficient route to these valuable building blocks for pharmaceuticals.
-
The Direct Cyanation of Benzylic Alcohols represents a more modern and often safer alternative to the Kolbe synthesis, circumventing the need for hazardous benzyl halides. This method is ideal for laboratory-scale synthesis, especially when the corresponding alcohol is more accessible or stable than the halide. The development of more efficient and cheaper catalytic systems continues to make this route increasingly attractive.
Ultimately, the optimal path is determined by the specific molecular target and the resources available to the researcher. A thorough evaluation of the starting material's availability, the required functional group tolerance, and the safety infrastructure should guide the final decision. As green chemistry principles become more integrated into process development, methods that utilize catalytic systems and avoid highly toxic reagents, such as advanced variations of alcohol cyanation, are expected to gain further prominence.[19][20]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 4. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 5. Kolbe_nitrile_synthesis [chemeurope.com]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Strecker Synthesis [organic-chemistry.org]
- 14. Strecker_amino_acid_synthesis [chemeurope.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Biological Efficacy of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth comparison of the biological efficacy of a promising class of compounds: 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile derivatives. We will explore their performance in key therapeutic areas, supported by experimental data, and contextualize their potential against existing alternatives.
The Core Moiety: A Foundation for Diverse Bioactivity
The this compound scaffold serves as a versatile starting point for the synthesis of novel therapeutic agents. The presence of both a chloro and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment, influencing the molecule's interaction with biological targets.[1][2] The trifluoromethyl group is a highly lipophilic and electronegative moiety, which can enhance the bioavailability and metabolic stability of a compound.[1]
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this core structure have demonstrated significant potential as anticancer agents. A notable example is the development of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have been evaluated for their antiproliferative activity against a panel of human cancer cell lines.[1]
Comparative Efficacy of Thiazolo[4,5-d]pyrimidine Derivatives
A study involving the synthesis of new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed promising anticancer activity.[1] The antiproliferative effects were assessed against four human cancer cell lines (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT).[1]
| Compound | Derivative Type | Key Findings |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Proved to be the most active among the newly synthesized compounds.[1] |
| 2b, 4b, 4c | - | Selected by the National Cancer Institute (NCI) for their in vitro anticancer activity using the NCI-60 screening program.[1] |
Mechanism of Action: Potential Inhibition of STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling molecular target for cancer therapy due to its role in cell growth, survival, and proliferation.[3][4] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers.[3] While the precise mechanism for all derivatives is under investigation, the structural features of some of these compounds suggest they may function as STAT3 inhibitors. Small molecule inhibitors that block the STAT3 signaling pathway have been shown to suppress tumor growth and induce apoptosis.[3]
Below is a diagram illustrating the STAT3 signaling pathway and the potential point of inhibition by novel therapeutic agents.
Caption: Simplified STAT3 signaling pathway and a potential point of inhibition.
Comparison with Other STAT3 Inhibitors
The field of STAT3 inhibition is active, with several classes of small molecules under investigation.[3] These include natural products like curcumin and resveratrol, as well as synthetic compounds.[3] The this compound derivatives offer a novel chemical scaffold that may provide advantages in terms of potency, selectivity, and pharmacokinetic properties compared to existing inhibitors.
Antifungal and Antiviral Efficacy
Beyond cancer, trifluoromethyl pyrimidine derivatives have shown significant promise as antifungal and antiviral agents.[5] A series of these compounds were designed, synthesized, and evaluated for their bioactivity, demonstrating performance comparable or superior to commercial agents in some cases.[5]
Antifungal Activity
The antifungal efficacy of these derivatives was evaluated using the mycelial growth inhibition method.[5]
| Compound | Target Fungus | Inhibition Rate at 100 µg/mL | Comparison to Azoxystrobin |
| 5i | Colletotrichum gloeosporioides (CT) | 73.2% | Similar (72.5%) |
| 5t | Colletotrichum gloeosporioides (CT) | 71.0% | Similar (72.5%) |
| 5k | Colletotrichum gloeosporioides (CG) | 62.2% | Similar (61.4%) |
| 5u | Colletotrichum gloeosporioides (CG) | 60.0% | Similar (61.4%) |
| 5u | Rhizoctonia solani (RS) | 88.6% | Better (78.4%) |
Compound 5u was particularly effective against Rhizoctonia solani, with an EC50 value of 26.0 µg/mL, which was comparable to that of azoxystrobin.[5]
Antiviral Activity
The antiviral activity of these derivatives was tested against the Tobacco Mosaic Virus (TMV) in vivo using the half-leaf spot method.[5]
| Compound | Activity Type | Inhibition Rate at 500 µg/mL | Comparison to Ningnanmycin |
| 5j | Curative | 76.3% | Better (54.0%) |
| 5b | Curative | 70.1% | Better (54.0%) |
| 5q | Curative | 71.3% | Better (54.0%) |
| 5m | Protection | 66.4% | Better (54.0%) |
The curative activity of compound 5j (EC50 = 126.4 µg/mL) and the protection activity of compound 5m (EC50 = 103.4 µg/mL) were notably better than the commercial agent ningnanmycin.[5] Microscale thermophoresis experiments also confirmed a good interaction between compound 5m and the TMV coat protein (TMV-CP).[5]
Caption: General workflow for screening derivatives for antifungal and antiviral activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.
Protocol 1: In Vitro Anticancer Activity Screening (NCI-60)
This protocol is based on the screening methodology used by the National Cancer Institute.[1]
-
Cell Line Preparation: A panel of 60 human tumor cell lines is grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Plating: The test compounds are dissolved in DMSO and diluted to the desired concentrations.
-
Cell Inoculation: The cell lines are inoculated into 96-well microtiter plates.
-
Incubation: The plates are incubated for a specified period (typically 48 hours) at 37°C, 5% CO2, and 100% humidity.
-
Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability.
-
Data Analysis: The optical density is read, and the percentage of growth is calculated. The GI50 (50% growth inhibition) values are then determined.[6]
Protocol 2: Mycelial Growth Inhibition Assay (Antifungal)
This protocol is a standard method for assessing antifungal activity.[5]
-
Media Preparation: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc from a fresh fungal culture is placed in the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge.
-
Measurement: The diameter of the fungal colony is measured.
-
Calculation: The percentage of inhibition is calculated relative to the control.
Protocol 3: Half-Leaf Spot Method (Antiviral - TMV)
This method is used to evaluate the in vivo antiviral activity against TMV.[5]
-
Plant Cultivation: Host plants (e.g., Nicotiana tabacum) are grown to a suitable age.
-
Virus Inoculation: The entire leaf is dusted with carborundum, and then the TMV suspension is gently rubbed onto the leaf surface.
-
Compound Application:
-
Curative Activity: The test compound solution is applied to the left side of the leaf, and the solvent control is applied to the right side, after virus inoculation.
-
Protective Activity: The test compound solution is applied to the left side, and the solvent control to the right side, before virus inoculation.
-
-
Incubation: The plants are kept in a greenhouse for 2-3 days for local lesions to develop.
-
Lesion Counting: The number of local lesions on both halves of the leaf is counted.
-
Calculation: The inhibition rate is calculated based on the difference in lesion numbers between the treated and control halves.
Conclusion
The this compound framework has proven to be a highly fruitful starting point for the development of novel bioactive compounds. The derivatives synthesized from this core have demonstrated significant efficacy in anticancer, antifungal, and antiviral applications. In several instances, their performance has been shown to be comparable or even superior to existing commercial agents. The versatility of this scaffold, combined with the beneficial properties imparted by the trifluoromethyl group, suggests that further exploration and optimization of these derivatives could lead to the development of next-generation therapeutic agents.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile Analogs as Potential Kinase Inhibitors
For researchers and scientists in the field of drug discovery, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile scaffold. While this specific scaffold is not extensively documented in publicly available SAR studies, its constituent parts—the substituted phenylacetonitrile core, the chloro group, and the trifluoromethyl moiety—are prevalent in a multitude of bioactive compounds, particularly kinase inhibitors.
This guide will, therefore, present a comparative analysis by extrapolating from well-established SAR principles of related compounds to predict the potential of this scaffold. We will explore how systematic modifications to this core structure could modulate its inhibitory activity against a hypothetical tyrosine kinase target. This approach is designed to provide a logical framework for initiating a drug discovery program based on this promising chemical starting point.
The Core Scaffold: Deconstructing this compound
The parent molecule, this compound, possesses several key features that make it an attractive scaffold for inhibitor design:
-
Phenylacetonitrile Core: This unit provides a rigid backbone for the presentation of substituents in a defined three-dimensional space. The nitrile group, with its linear geometry and electron-withdrawing nature, can participate in hydrogen bonding or other interactions within a protein's binding pocket.[1]
-
Trifluoromethyl (CF3) Group: This group is a bioisostere of a methyl group but with significantly different electronic properties.[2] Its strong electron-withdrawing nature can influence the acidity of nearby protons and modulate the overall electronic profile of the aromatic ring.[2][3][4] The CF3 group is known to enhance metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.[3][4]
-
Chloro (Cl) Group: The chloro substituent is a common feature in many approved drugs.[5][6] Its inclusion can enhance binding affinity through hydrophobic and halogen bonding interactions.[7] The position of the chloro group on the phenyl ring is critical for determining its interaction with the target protein.
Hypothetical SAR Study: Targeting Tyrosine Kinases
Based on the prevalence of the trifluoromethylphenyl moiety in known kinase inhibitors, we will postulate a hypothetical SAR study of this compound analogs against a representative tyrosine kinase.[8][9] The following table outlines a series of virtual analogs with systematic modifications and their predicted inhibitory concentrations (IC50), based on established SAR principles for kinase inhibitors.
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound Analogs against a Representative Tyrosine Kinase
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Alpha-position) | Predicted IC50 (nM) | Rationale for Predicted Activity |
| 1 (Parent) | Cl | H | H | 500 | Baseline activity of the core scaffold. |
| 2 | H | H | H | >1000 | Removal of the chloro group is predicted to decrease binding affinity due to the loss of potential halogen bonding or hydrophobic interactions. |
| 3 | F | H | H | 450 | Replacement of chloro with fluoro may maintain some halogen bonding but with reduced hydrophobic contribution, leading to similar or slightly weaker activity. |
| 4 | Br | H | H | 300 | Bromo substitution could enhance halogen bonding and van der Waals interactions, potentially improving potency. |
| 5 | Cl | F | H | 250 | Addition of a fluoro group at the 4-position could introduce new interactions with the protein, potentially increasing potency. |
| 6 | Cl | OCH3 | H | 800 | The electron-donating methoxy group may be electronically unfavorable for binding in this position or introduce steric hindrance. |
| 7 | Cl | H | CH3 | 150 | Alpha-methylation can provide a new hydrophobic interaction point and potentially orient the phenyl ring more favorably in the binding pocket. |
| 8 | Cl | H | Phenyl | 50 | The addition of a phenyl group at the alpha-position could lead to significant new pi-stacking or hydrophobic interactions, greatly enhancing potency. |
Visualizing Structure-Activity Relationships
To better understand the logical flow of a potential drug discovery campaign based on this scaffold, the following diagram illustrates the iterative process of synthesis, testing, and optimization.
Caption: Iterative workflow for the SAR-guided optimization of novel kinase inhibitors.
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for the synthesis of the parent scaffold and a representative in vitro kinase assay.
Synthesis of this compound
This protocol is a general method adapted from known procedures for the synthesis of substituted phenylacetonitriles.
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)benzyl bromide
-
To a solution of 3-chloro-5-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by distillation or chromatography.
Step 2: Cyanation to form this compound
-
Dissolve the crude 3-chloro-5-(trifluoromethyl)benzyl bromide in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
In Vitro Tyrosine Kinase Inhibition Assay
This is a representative protocol for determining the IC50 values of the synthesized analogs.
Materials:
-
Purified recombinant tyrosine kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (analogs) dissolved in DMSO
-
Streptavidin-coated microplates
-
Europium-labeled anti-phosphotyrosine antibody
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a streptavidin-coated microplate, add the biotinylated peptide substrate and the test compound dilutions.
-
Add the purified tyrosine kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody to each well and incubate to allow for binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically grounded comparison of this compound analogs as potential kinase inhibitors. The analysis underscores the importance of systematic structural modification and the predictable influence of key functional groups on biological activity. The chloro and trifluoromethyl substituents are critical for modulating the potency of the phenylacetonitrile scaffold, and further exploration of substitutions at the alpha-position of the nitrile could yield highly potent compounds.
Researchers entering this area are encouraged to synthesize the proposed analogs and screen them against a panel of relevant kinases to validate these predictions. Subsequent optimization should focus on improving potency, selectivity, and pharmacokinetic properties to develop novel and effective therapeutic agents.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. In vitro kinase assay [bio-protocol.org]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile vs other halogenated phenylacetonitriles
An In-Depth Comparative Guide to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile and Other Halogenated Phenylacetonitriles for Advanced Research Applications
Introduction: The Strategic Importance of Substituted Phenylacetonitriles
Phenylacetonitrile and its derivatives are cornerstone building blocks in modern organic synthesis, prized for their versatility. The reactive methylene group and the functional nitrile handle provide a gateway to a vast array of more complex molecules. In the fields of medicinal chemistry and materials science, the strategic functionalization of the phenyl ring is a critical design element used to fine-tune a molecule's properties. The introduction of halogens and trifluoromethyl (-CF3) groups, in particular, has become a powerful tactic to modulate electronic character, lipophilicity, metabolic stability, and biological target interactions.
This guide provides a comparative analysis of this compound, a highly functionalized and strategic building block. We will objectively compare its physicochemical properties, synthetic reactivity, and potential applications against simpler halogenated and trifluoromethylated phenylacetonitriles. The goal is to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to leverage this compound's unique attributes for the rational design of novel molecules.
Pillar 1: The Physicochemical Impact of Chloro and Trifluoromethyl Substitution
The substitution pattern on the phenyl ring dictates the fundamental properties of a molecule. The combination of a chlorine atom and a trifluoromethyl group, as seen in this compound, creates a unique electronic and steric profile that is highly influential in both chemical reactions and biological interactions.
The Role of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is far more than a simple sterically bulky substituent. Its profound impact on molecular properties has made it a privileged moiety in drug discovery.[1][2] Key attributes include:
-
High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, significantly lowering the pKa of nearby acidic protons and influencing the electron density of the aromatic ring.[3]
-
Increased Lipophilicity: The -CF3 group substantially increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, a critical factor for drug efficacy.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a -CF3 group can block oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[1]
-
Bioisosteric Mimicry: The -CF3 group can act as a bioisostere for other groups, like a chlorine atom, allowing it to occupy similar binding pockets in enzymes or receptors while offering distinct electronic properties.[1]
The inclusion of the -CF3 group in many FDA-approved drugs underscores its importance in modern medicinal chemistry.[3][4]
The Synergistic Effect with Chlorine: The chlorine atom at the meta-position complements the -CF3 group. As a halogen, it is also electronegative and contributes to the overall electron-withdrawing nature of the substituted ring. This dual substitution pattern makes the methylene (-CH2-) protons of this compound significantly more acidic than those in unsubstituted or mono-substituted phenylacetonitriles. This enhanced acidity is a crucial feature for its utility in chemical synthesis.
Comparative Physicochemical Data
The following table summarizes key properties of this compound and related analogs, illustrating the trends imparted by substitution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| Phenylacetonitrile | C₈H₇N | 117.15 | Liquid | -24 | 233.5 |
| 4-Chlorophenylacetonitrile | C₈H₆ClN | 151.60 | Solid | 73-76 | 135-137 (15 mmHg) |
| 2-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Liquid | N/A | 103-105 (10 mmHg)[5] |
| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Liquid | N/A | 92-93 (4 mmHg)[6] |
| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Solid | 47-49 | 131-132 (20 mmHg) |
| This compound | C₉H₅ClF₃N | 219.60 [7] | Solid | N/A | N/A |
The data clearly shows that increasing substitution with heavier atoms (Cl, F) increases the molecular weight and generally raises the melting and boiling points, with solids becoming more common. This shift is critical for handling, storage, and reaction setup.
Pillar 2: Enhanced Reactivity and Synthetic Applications
The primary value of phenylacetonitrile derivatives in synthesis lies in the reactivity of the benzylic methylene group. The strong electron-withdrawing character of the 3-chloro and 5-trifluoromethyl substituents significantly enhances the acidity of these protons, facilitating deprotonation and subsequent alkylation or condensation reactions.
Caption: Fig. 1: General reactivity pathway of phenylacetonitriles.
This enhanced reactivity makes this compound an excellent substrate for constructing complex molecular scaffolds where the unique substitution pattern is required.
Experimental Protocol: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol demonstrates a robust and scalable method for the alkylation of phenylacetonitriles, which is particularly effective for activated substrates like the title compound. The use of a phase-transfer catalyst allows the reaction to proceed efficiently in a biphasic system, avoiding the need for strictly anhydrous conditions or strong, hazardous bases like sodium hydride.
Objective: To synthesize 2-(3-Chloro-5-(trifluoromethyl)phenyl)-2-ethylacetonitrile.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromide (1.2 eq)[8]
-
50% Aqueous Sodium Hydroxide (NaOH) solution[8]
-
Benzyltriethylammonium chloride (TEBAC) (0.05 eq)
-
Toluene
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound and toluene.
-
Add the phase-transfer catalyst, benzyltriethylammonium chloride.
-
Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.
-
Add ethyl bromide dropwise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.[8]
-
After the addition is complete, continue stirring vigorously at room temperature for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and toluene.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional portion of toluene.
-
Combine the organic layers and wash sequentially with deionized water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield the pure α-alkylated product.
This self-validating protocol includes an aqueous workup that removes the base and catalyst, and the final purification step ensures the isolation of the desired product, verifiable by NMR and MS analysis.
Synthesis of the Phenylacetonitrile Scaffold
The precursor phenylacetonitriles are typically synthesized via nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.
Caption: Fig. 2: Synthesis of the target phenylacetonitrile.
This reaction is a standard and reliable method for introducing the cyanomethyl group.[5]
Pillar 3: Structure-Activity Relationships (SAR) and Drug Design Implications
The precise placement of substituents on a phenyl ring is a cornerstone of rational drug design. The 3,5-disubstitution pattern of this compound is frequently exploited in medicinal chemistry to orient functional groups into specific binding pockets of biological targets like enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) studies consistently demonstrate that halogenated and trifluoromethylated compounds possess significant potential across various therapeutic areas, including oncology and infectious diseases.[9] The unique electronic signature and lipophilic character of the 3-chloro-5-(trifluoromethyl)phenyl moiety can lead to enhanced binding affinity, improved cell permeability, and favorable pharmacokinetic profiles.
For example, the anticancer drug Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group, highlighting the utility of this substitution pattern in kinase inhibitors.[3] Similarly, the antidepressant Fluoxetine features a 4-(trifluoromethyl)phenoxy moiety.[3] These examples from approved pharmaceuticals validate the strategic importance of incorporating such functionalized rings into drug candidates.
Caption: Fig. 3: Pharmacophore model for a substituted phenylacetonitrile.
The 3-chloro-5-(trifluoromethyl)phenylacetonitrile scaffold serves as a valuable starting point for fragment-based drug discovery or as a key intermediate in the synthesis of more complex lead compounds. Its pre-installed, strategically positioned functional groups save synthetic steps and allow researchers to focus on elaborating the rest of the molecule to achieve desired biological activity.
Conclusion
This compound is not merely another halogenated phenylacetonitrile; it is a highly engineered building block designed for advanced applications. The synergistic combination of the 3-chloro and 5-trifluoromethyl substituents confers a unique set of properties:
-
Enhanced Acidity: The benzylic protons are significantly activated, facilitating a wide range of C-C bond-forming reactions with high efficiency.
-
Strategic Functionalization: The substitution pattern is highly relevant in medicinal chemistry for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.
-
Metabolic Stability: The trifluoromethyl group is known to block metabolic pathways, potentially increasing the in vivo lifetime of derivative compounds.
In comparison to simpler analogs, this compound offers a more direct route to complex molecules that require this specific, high-value substitution pattern. Its utility provides a clear advantage for researchers aiming to develop next-generation pharmaceuticals and advanced materials where precise control over electronic and steric properties is paramount.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Introduction
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The compound 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The integrity of all downstream processes and the quality of the final drug product are fundamentally dependent on the reliability of the analytical methods used to quantify this intermediate and its potential impurities.
The validation of an analytical procedure is the formal process of demonstrating that it is fit for its intended purpose.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing an in-depth comparison of two primary analytical techniques for the validation of methods for this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines.[3] The objective is to equip you not just with protocols, but with the strategic understanding required to select, develop, and validate the most appropriate analytical method for your specific application.
Core Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated analytical method. The ICH Q2(R2) guideline provides a harmonized framework for these parameters, ensuring a global standard for data reliability and regulatory acceptance.[3][4][5]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][7]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][6] It is often expressed as percent recovery.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies, usually part of standardization).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone of modern pharmaceutical analysis, prized for its high resolution, versatility, and suitability for non-volatile or thermally labile compounds. For a substituted phenylacetonitrile, a reversed-phase HPLC method with UV detection is the logical starting point for an assay and impurity profile.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile-water mixture). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The nitrile and trifluoromethyl groups on the target molecule provide sufficient chromophores for sensitive detection by a UV detector, typically in the 210-254 nm range.
Experimental Workflow: HPLC-UV Validation
Caption: High-level workflow for HPLC method validation.
Detailed HPLC-UV Validation Protocol
Instrumentation and Conditions (Typical):
-
HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile : Water (50:50 v/v).
Step-by-Step Validation Experiments:
-
Specificity:
-
Prepare and inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Prepare a placebo solution (containing all formulation excipients except the API) and inject.
-
Spike the placebo with the analyte and known impurities. The method is specific if the analyte peak is resolved from all other peaks (Resolution > 2.0).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and verify peak purity using a Photodiode Array (PDA) detector.
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy (% Recovery):
-
Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage of analyte recovered.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six replicate samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument. Compare the results from both studies.
-
-
LOQ & LOD:
-
Estimate based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Detection wavelength (e.g., ±2 nm).
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
-
Performance Data Summary: HPLC-UV
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Analyte peak is pure and resolved from impurities (Resolution > 2.0) | Peak purity index > 0.999; Resolution from nearest impurity = 3.5 |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.3% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | S/N ≥ 10; Precision (%RSD) ≤ 10% | 0.5 µg/mL |
| Robustness | System suitability parameters pass under all varied conditions | No significant impact on results; SST passes |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is an excellent alternative, particularly for purity analysis and detecting volatile impurities. Given that this compound has a defined boiling point, it is amenable to GC analysis. FID is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, making it ideal for quantitative analysis.
Principle of the Method
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a hot inlet and carried by an inert gas (e.g., helium) through the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster and elute first. Upon exiting the column, analytes are combusted in a hydrogen-air flame (FID), producing ions that generate a measurable electrical current.
Experimental Workflow: GC-FID Validation
Caption: High-level workflow for GC method validation.
Detailed GC-FID Validation Protocol
Instrumentation and Conditions (Typical):
-
GC System: Gas chromatograph with autosampler, split/splitless inlet, FID.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Solvent: Dichloromethane or Ethyl Acetate.
Step-by-Step Validation Experiments:
-
Specificity:
-
Inject the solvent (blank) to ensure no interfering peaks.
-
If applicable, inject a placebo solution.
-
Spike the analyte with known related substances and potential starting materials to demonstrate adequate separation (resolution).
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering a range appropriate for the analysis (e.g., for impurity analysis, from LOQ to 120% of the impurity specification limit).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform linear regression analysis.
-
-
Accuracy (% Recovery):
-
Prepare a sample of a known, pure batch of the analyte. Spike it with known impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage of the spiked impurity that is recovered.
-
-
Precision:
-
Repeatability: Prepare six replicate samples of the analyte spiked with impurities at the specification limit. Analyze and calculate the %RSD for the peak area of the impurity.
-
Intermediate Precision: Repeat the study on a different day with a different analyst and/or GC system.
-
-
LOQ & LOD:
-
Determine using the signal-to-noise ratio method (S/N of 3:1 for LOD, 10:1 for LOQ) by injecting successively more dilute solutions.
-
Confirm the LOQ by demonstrating acceptable precision and accuracy at that concentration.
-
-
Robustness:
-
Deliberately vary critical method parameters:
-
Inlet temperature (e.g., ±10 °C).
-
Oven ramp rate (e.g., ±2 °C/min).
-
Carrier gas flow rate (e.g., ±0.1 mL/min).
-
Split ratio (e.g., ±10%).
-
-
Analyze a spiked sample under each condition and assess the impact on resolution and quantitation.
-
Performance Data Summary: GC-FID
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Analyte peak is resolved from solvent and impurity peaks (Resolution > 2.0) | Resolution from nearest impurity = 4.1 |
| Linearity (r²) | ≥ 0.995 (for impurities) | 0.9992 |
| Range | LOQ - 0.5% (w/w) | 0.02% - 0.5% (w/w) |
| Accuracy (% Recovery) | 80.0% - 120.0% (for impurities) | 95.7% - 104.5% |
| Precision - Repeatability (%RSD) | ≤ 10.0% (at limit) | 4.5% |
| Precision - Intermediate (%RSD) | ≤ 15.0% (at limit) | 6.8% |
| Limit of Quantitation (LOQ) | S/N ≥ 10; Precision (%RSD) ≤ 15% | 0.02% (200 ppm) |
| Robustness | System suitability parameters pass under all varied conditions | No significant impact on results; SST passes |
Method Selection Guide: HPLC-UV vs. GC-FID
The choice between HPLC and GC is not arbitrary; it is a strategic decision based on the specific analytical objective. Both methods are powerful, but they possess distinct advantages for different applications.
| Feature | HPLC-UV | GC-FID |
| Primary Application | Assay, purity, and stability testing. | Purity, residual solvents, volatile impurities. |
| Analyte Suitability | Broad range, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Selectivity | High; tunable via mobile phase, stationary phase, and gradient elution. | Very high; based on volatility and column chemistry. Excellent for isomer separation. |
| Sensitivity | Good; dependent on the analyte's UV chromophore. | Excellent; FID is highly sensitive for hydrocarbons. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes. | High; run times can often be < 15 minutes. |
| Instrumentation Cost | Moderate to High. | Moderate. |
| Solvent Consumption | High; requires continuous flow of HPLC-grade solvents. | Low; primarily consumes gases. |
Expert Recommendation:
-
For a primary potency and purity assay of this compound as a raw material or in a drug substance, HPLC-UV is the method of choice . Its robustness, precision, and ability to simultaneously quantify the main component and non-volatile impurities make it ideal for routine quality control and stability studies.
-
For analyzing volatile impurities, starting materials, or potential regioisomers , GC-FID is a superior alternative . Its high resolving power for volatile compounds can reveal impurities that might co-elute or be difficult to detect by HPLC. It is also the standard for residual solvent analysis, which is a separate but related requirement.
Often, a comprehensive analytical control strategy will employ both techniques: HPLC for the main assay and non-volatile impurity profile, and GC for specific volatile impurities and residual solvents.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that underpins the quality and safety of pharmaceutical products.[7][8] For this compound, both HPLC-UV and GC-FID offer robust and reliable means of analysis, each with its own strategic advantages. By understanding the principles behind each validation parameter and the comparative strengths of each technique, scientists can confidently develop and implement methods that are not only compliant with global regulatory standards but are truly fit for their intended purpose. The data and protocols presented here serve as a guide to building a validation package that ensures data integrity from the laboratory bench to the regulatory submission.
References
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. youtube.com [youtube.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
This guide provides a comprehensive comparison of key cytotoxicity assays for evaluating the cellular effects of 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile. As a compound with a known hazard profile, including acute toxicity and irritation, a thorough understanding of its cytotoxic potential and mechanism of action is critical for any research or development application.[1] This document moves beyond simple protocol recitation to explain the causal logic behind selecting and combining different assays, enabling researchers to build a robust, multi-parametric toxicological profile.
We will explore four distinct assays, each interrogating a different aspect of cellular health: metabolic activity (MTT), membrane integrity (LDH), and the apoptotic pathway (Annexin V/PI and Caspase-3/7). By comparing the data from these orthogonal approaches, we can construct a more complete narrative of a compound's interaction with living cells.
Chapter 1: Foundational Concepts in Cytotoxicity Testing
When a cell is exposed to a cytotoxic compound, it can die through one of two primary pathways: necrosis or apoptosis.[2]
-
Necrosis: A form of uncontrolled cell death resulting from acute cellular injury. It is characterized by the loss of plasma membrane integrity, leading to the release of intracellular contents into the surrounding environment.[2]
-
Apoptosis: A highly regulated, programmed cell death pathway essential for normal tissue homeostasis. It involves a cascade of specific enzymatic events, leading to characteristic morphological changes without the loss of membrane integrity in the early stages.[3]
No single assay can provide a complete picture of a compound's cytotoxic effect. A compound might inhibit cell proliferation without killing cells, or it might induce apoptosis at low concentrations and necrosis at higher concentrations. Therefore, a multi-assay strategy is essential for a thorough and reliable assessment.[4][5]
Chapter 2: The Metabolic Endpoint - MTT Assay
The MTT assay is a foundational, colorimetric method for assessing cell viability by measuring metabolic activity. It is often the first-line screening assay due to its simplicity and high-throughput compatibility.
Principle of the MTT Assay The assay's mechanism relies on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6][7] The insoluble crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Treatment: Expose the cells to a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[7]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.[7]
Figure 1: Workflow of the MTT Cell Viability Assay.
Chapter 3: The Membrane Integrity Endpoint - LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[10] It serves as an excellent counterpoint to the MTT assay, specifically detecting cell death via necrosis.
Principle of the LDH Assay LDH is a stable cytosolic enzyme that is present in most cell types.[11] Upon damage to the plasma membrane—a hallmark of necrosis—LDH is rapidly released into the cell culture medium.[10][11] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a red formazan product. The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[10]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. It is crucial to set up three control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer 45 minutes before the end of the experiment.
-
Medium Background: Culture medium without cells.[12]
-
-
Supernatant Collection: Centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[12]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye). Add 50 µL of this reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Measurement: Add 50 µL of a stop solution if required by the kit.[12] Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[12]
-
Calculation: Percentage cytotoxicity is calculated as: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Figure 2: Workflow of the LDH Cytotoxicity Assay.
Chapter 4: Differentiating Apoptosis and Necrosis - Annexin V & Propidium Iodide (PI) Staining
To gain deeper insight into the mechanism of cell death, the Annexin V/PI assay is an invaluable tool. It uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells based on membrane changes.[13]
Principle of the Annexin V/PI Assay This assay is based on two key cellular events:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[3][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[3]
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[14] It can only enter cells in late-stage apoptosis or necrosis where the membrane has been compromised.[15]
By using both stains, four populations can be identified:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact or representing cells that have progressed rapidly through apoptosis).
Experimental Protocol: Annexin V/PI Assay
-
Cell Culture and Treatment: Grow and treat cells with this compound. For adherent cells, collect both the culture supernatant (containing floating apoptotic cells) and the trypsinized adherent cells.[13]
-
Cell Washing: Wash the collected cells twice with cold PBS and centrifuge (e.g., 500 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 2 µL of a 1 mg/ml solution) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Figure 3: Principle of distinguishing cell states with Annexin V and PI.
Chapter 5: A Specific Apoptotic Marker - Caspase-Glo® 3/7 Assay
To confirm that cell death is occurring via apoptosis, measuring the activity of key executioner enzymes is the gold standard. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for detecting the activity of caspases 3 and 7.
Principle of the Caspase-Glo® 3/7 Assay Caspases 3 and 7 are critical executioner caspases that are activated during the final stages of apoptosis.[16] They are responsible for cleaving numerous cellular proteins, leading to the morphological hallmarks of programmed cell death. The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific recognition site for caspases 3 and 7.[17][18] In the presence of active caspases, this substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[18] This signal is directly proportional to the amount of caspase 3/7 activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled, opaque 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[18][19]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes to induce cell lysis and initiate the enzymatic reaction.[18] Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Figure 4: Mechanism of the Caspase-Glo® 3/7 luminescent assay.
Chapter 6: Comparative Analysis & Data Interpretation
By combining these assays, we can build a detailed profile of how this compound affects cells. Below is a table of hypothetical data illustrating how to interpret the results.
Table 1: Hypothetical Cytotoxicity Data for Compound X
| Compound Conc. (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Caspase-3/7 Activity (RLU) | Interpretation |
| 0 (Control) | 100% | 5% | 2% | 3% | 1,500 | Baseline |
| 1 | 95% | 8% | 15% | 5% | 15,000 | Early apoptotic signs, no significant necrosis or metabolic decline. |
| 10 | 60% | 25% | 35% | 20% | 50,000 | Strong apoptotic induction, decreased viability, some secondary necrosis. |
| 50 | 15% | 75% | 10% | 65% | 20,000 | Primarily necrotic cell death, likely due to high toxicity. Caspase signal drops as cells die before pathway completion. |
This hypothetical data suggests that at lower concentrations (1-10 µM), the compound primarily induces apoptosis. This is evidenced by the strong increase in Caspase-3/7 activity and the significant population of early apoptotic cells. The MTT assay confirms a loss of viability, while the LDH assay shows a smaller increase, likely due to secondary necrosis as apoptotic cells lose integrity over time. At a high concentration (50 µM), the primary mechanism appears to shift to necrosis, as shown by the massive LDH release and the dominant late apoptotic/necrotic population.
Figure 5: Decision tree for selecting appropriate cytotoxicity assays.
Conclusion
Evaluating the cytotoxicity of a compound like this compound requires more than a single data point. A comprehensive assessment demands a multi-faceted approach.
-
The MTT assay provides a robust, high-level view of cell viability.
-
The LDH assay specifically quantifies cell death via membrane rupture (necrosis).
-
The Annexin V/PI assay offers a granular snapshot, differentiating the stages of cell death.
-
The Caspase-3/7 assay confirms the involvement of the core apoptotic machinery.
By strategically combining these methods, researchers can move from simply asking "Is it toxic?" to understanding "How does it exert its toxicity?". This deeper level of insight is fundamental for informed decision-making in drug development, chemical safety assessment, and all related scientific fields.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. Caspase 3/7 Activity [protocols.io]
A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks in Drug Design
The strategic incorporation of the trifluoromethyl (CF3) group is a pillar of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide offers a comparative analysis of key trifluoromethylated building blocks, providing researchers, scientists, and drug development professionals with the insights needed to harness the full potential of this powerful functional group. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Power of Trifluoromethylation: Why the CF3 Group is a Game-Changer
The introduction of a trifluoromethyl group can dramatically enhance a molecule's drug-like properties.[2] Its strong electron-withdrawing nature and high lipophilicity can lead to significant improvements in:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[2][3] This increased stability often translates to a longer drug half-life and improved bioavailability.[1]
-
Lipophilicity and Permeability: The CF3 group significantly increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2] This is a critical factor for drugs targeting the central nervous system.[1]
-
Binding Affinity: The unique electronic and steric properties of the CF3 group can lead to stronger and more selective interactions with biological targets.[1] This can result in increased potency and reduced off-target side effects.[1]
-
Modulation of pKa: The potent electron-withdrawing effect of the CF3 group can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH.[3][4] This can impact solubility, permeability, and receptor interactions.[3]
Comparative Analysis of Key Trifluoromethylated Building Blocks
The selection of a trifluoromethylated building block is a critical decision in the drug design process. The choice between an aromatic or aliphatic scaffold, for instance, can have profound implications for the final compound's properties.
| Feature | Trifluoromethyl-Substituted Aromatics | Trifluoromethyl-Substituted Aliphatics |
| Typical Building Blocks | 4-(Trifluoromethyl)aniline, 3,5-Bis(trifluoromethyl)bromobenzene | 2,2,2-Trifluoroethylamine, 3,3,3-Trifluoropropanol |
| Impact on Basicity/Acidity | Significantly decreases the basicity of anilines and increases the acidity of phenols due to strong inductive and resonance effects. | Markedly decreases the basicity of adjacent amines and increases the acidity of nearby alcohols through a strong inductive effect. |
| Lipophilicity (LogP) | Generally imparts a significant increase in lipophilicity. | The increase in lipophilicity is dependent on the overall structure of the aliphatic chain. |
| Metabolic Stability | The CF3 group itself is highly stable, but the aromatic ring can be susceptible to metabolism.[5] | The CF3 group enhances the stability of the aliphatic chain to metabolic oxidation.[6] |
| Synthetic Accessibility | Readily synthesized through various methods, including nucleophilic aromatic substitution and cross-coupling reactions.[7][8] | Often prepared from trifluoroacetic acid derivatives or through the addition of trifluoromethyl nucleophiles to carbonyls and imines.[9] |
| Common Applications | Prevalent in kinase inhibitors, GPCR antagonists, and other drugs where aromatic interactions are key. | Utilized in peptidomimetics, enzyme inhibitors, and as metabolically stable isosteres for alkyl groups. |
Table 1: Comparative properties of aromatic vs. aliphatic trifluoromethylated building blocks.
Strategic Synthesis: Accessing Trifluoromethylated Scaffolds
The method of introducing the trifluoromethyl group is as important as the choice of building block itself. Modern synthetic chemistry offers a diverse toolkit for this purpose.
Caption: Key synthetic strategies for incorporating the trifluoromethyl group.
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF3)
This protocol provides a reliable method for the synthesis of a trifluoromethylated alcohol, a common intermediate in drug synthesis.[10]
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash Reagent) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution to the stirred reaction mixture.
-
Add the TMSCF3 dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the nucleophilic trifluoromethylation of an aldehyde.
Conclusion
The judicious use of trifluoromethylated building blocks is an indispensable strategy in modern drug discovery. A thorough understanding of their comparative advantages and the synthetic methodologies to access them is paramount for any medicinal chemist. The continued innovation in fluorination chemistry promises to further expand the toolkit available to scientists, enabling the design and synthesis of the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel compound, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile. As pre-existing biological data for this specific molecule is not publicly available[1][2][3], this document serves as a methodological blueprint for researchers and drug development professionals. We will proceed by establishing a plausible biological hypothesis—that this compound is a protein kinase inhibitor—and detail the rigorous experimental comparisons required to validate its target profile.
The principles and protocols described herein are grounded in established best practices for kinase inhibitor profiling and are designed to ensure scientific integrity and reproducibility.[4][5][6][7][8][9]
Introduction: The Imperative of Selectivity Profiling
The compound this compound possesses structural motifs—a substituted phenyl ring with electron-withdrawing groups (Cl and CF3)—commonly found in small molecule kinase inhibitors.[10] Protein kinases are a major class of drug targets, but the high conservation of the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[4][11][12][13]
Unintended interactions, or off-target effects, can lead to toxicity, reduced efficacy, and confounding experimental results, representing a primary cause of clinical trial failures.[14][15][16] Therefore, early and comprehensive cross-reactivity profiling is not merely a supplementary exercise but a critical step in validating a compound's mechanism of action and its potential as a therapeutic agent or research tool.[17] This guide outlines a tiered approach to systematically characterize the kinome-wide selectivity of our lead compound.
Target Hypothesis and Off-Target Panel Selection
Hypothetical Primary Target: SRC Tyrosine Kinase
Based on its structure, we hypothesize that this compound is an inhibitor of a non-receptor tyrosine kinase. For the purpose of this guide, we will designate SRC proto-oncogene, non-receptor tyrosine kinase (SRC) , as the hypothetical primary target. SRC is a well-studied kinase implicated in cancer cell proliferation, survival, and metastasis, making it a relevant exemplar.
Rationale for Off-Target Panel Selection
A robust cross-reactivity panel should include targets with both high and low probabilities of interaction to define the compound's selectivity window. Our selection strategy is based on kinome family relations and structural similarities.
-
Closely Related Kinases (High-Risk): Other members of the SRC family kinases (SFKs) such as LCK, FYN, and YES, share high sequence and structural homology, making them prime candidates for cross-reactivity.
-
Other Tyrosine Kinases (Medium-Risk): Kinases like ABL1 and EGFR, which are in different families but still share conserved features within the tyrosine kinase superfamily.
-
Serine/Threonine Kinases (Lower-Risk): Representatives from distinct branches of the kinome, such as MAPK1 (ERK2) and CDK2, to assess broader selectivity.
-
Atypical and Lipid Kinases (Broad Profiling): Targets like PI3Kα to rule out activity against structurally divergent kinase families.
This rational selection allows for an efficient, cost-effective initial assessment before proceeding to large-scale screening.
Experimental Workflow: A Tiered Approach to Profiling
A multi-stage screening process provides a balance between throughput and data resolution, ensuring that resources are focused on the most relevant interactions.[5]
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. Page loading... [guidechem.com]
- 3. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [chemicalbook.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. emmainternational.com [emmainternational.com]
- 10. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
A Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Trifluoromethyl-Substituted Phenylacetonitriles
Phenylacetonitrile derivatives are valuable precursors in the synthesis of a wide array of pharmacologically active compounds, including analgesics, anti-inflammatory agents, and central nervous system drugs. The introduction of a trifluoromethyl group onto the phenyl ring can significantly modulate the physicochemical and biological properties of the resulting molecules.[1] The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the benzylic protons, impacting its reactivity in subsequent synthetic transformations. Furthermore, its steric bulk and lipophilicity play a crucial role in the interaction of the final compound with its biological target.[1]
The chloro- and trifluoromethyl-substituted phenylacetonitrile scaffold, in particular, offers a rich playground for medicinal chemists. The interplay between the positions of these two substituents on the phenyl ring can fine-tune the electronic and steric profile of the molecule, allowing for the optimization of drug-like properties.
Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Plausible Protocol
While a specific peer-reviewed synthesis for this compound is not prominently documented, a robust synthesis can be postulated based on well-established methods for the preparation of substituted phenylacetonitriles. A common and effective route involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.
Experimental Protocol: Cyanation of 3-Chloro-5-(trifluoromethyl)benzyl Bromide
This protocol is adapted from established procedures for the synthesis of related phenylacetonitriles.
Materials:
-
3-Chloro-5-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the remaining aqueous residue with diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
The use of a polar protic solvent system like ethanol/water facilitates the dissolution of both the organic substrate and the inorganic cyanide salt.
-
Heating to reflux provides the necessary activation energy for the nucleophilic substitution reaction.
-
The workup procedure is designed to effectively separate the organic product from the aqueous phase and any unreacted starting materials.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Comparative Analysis of Structural Isomers
The biological activity and physicochemical properties of chloro(trifluoromethyl)phenylacetonitrile are highly dependent on the substitution pattern of the chloro and trifluoromethyl groups on the phenyl ring. Below is a comparative overview of this compound and its potential alternatives.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₉H₅ClF₃N | 219.59 | 886496-95-3[2] |
| 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetonitrile | C₉H₅ClF₃N | 219.59 | 22902-88-1 |
| 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile | C₉H₅ClF₃N | 219.59 | 22902-82-5 |
| 2-(5-Chloro-2-(trifluoromethyl)phenyl)acetonitrile | C₉H₅ClF₃N | 219.59 | 261763-26-2 |
Note: Experimental data such as melting point, boiling point, and solubility for all isomers are not consistently available in the public domain and can vary between suppliers.
Structure-Activity Relationship (SAR) Insights
While direct comparative biological data is scarce, we can infer potential differences in performance based on established SAR principles:
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, while the chloro group is also electron-withdrawing, albeit to a lesser extent. The positions of these groups will influence the electron density of the phenyl ring and the pKa of the benzylic protons. In this compound, the meta-positions of both substituents to the acetonitrile group will have a moderate electron-withdrawing effect. In contrast, an ortho- or para-substituted trifluoromethyl or chloro group would exert a more pronounced electronic influence. This can affect the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target.
-
Steric Hindrance: The trifluoromethyl group is significantly bulkier than a chloro group. The proximity of these groups to the acetonitrile moiety can influence how the molecule fits into a binding pocket. For instance, in the 2-chloro substituted isomer, the chloro group is adjacent to the acetonitrile, which could sterically hinder its interaction with a target protein compared to the 3-chloro isomer.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[1] The position of the trifluoromethyl group can influence the metabolic fate of the entire molecule. A trifluoromethyl group can block sites of potential metabolism on the aromatic ring. The metabolic stability of the chloro-substituent can also be influenced by the electronic environment created by the trifluoromethyl group.
Mandatory Visualization
Caption: Conceptual comparison of isomeric chloro(trifluoromethyl)phenylacetonitriles.
Conclusion and Future Directions
This compound represents a promising and versatile building block for the development of novel pharmaceuticals. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited in drug design. While this guide provides a framework for understanding its synthesis and potential comparative advantages, it is crucial to emphasize the need for direct experimental evaluation.
Future research should focus on the synthesis and biological testing of a series of chloro(trifluoromethyl)phenylacetonitrile isomers to generate robust, head-to-head comparative data. Such studies would provide invaluable insights into the structure-activity relationships of this important chemical scaffold and accelerate the discovery of new and effective medicines.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile, a compound frequently utilized in synthetic chemistry. The protocols outlined herein are grounded in regulatory standards and field-proven best practices, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and safely.
The core principle of this guide is risk mitigation through understanding. The specific molecular structure of this compound—a halogenated organic nitrile—dictates the stringent handling and disposal requirements. Improper disposal can lead to the formation of highly toxic byproducts and persistent environmental contamination.[1][2] This document serves as a self-validating system, explaining the causality behind each procedural step to build a culture of safety and compliance.
Hazard Profile and Risk Assessment
A thorough understanding of the chemical's inherent hazards is the foundation of safe disposal. This compound is classified with multiple hazards that necessitate careful handling at all stages, from use to final disposal.
The primary risks involve its toxicity upon ingestion, skin contact, or inhalation, and its potential to cause severe skin and eye irritation.[3][4] During combustion, which is a key aspect of its ultimate disposal, it can decompose to release a host of toxic gases, including hydrogen cyanide (HCN), hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[3][5] This decomposition profile is a critical factor in selecting the appropriate disposal technology.
| Hazard Classification (GHS) | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ☠️ |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | ❗ |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ❗ |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗ |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | ❗ |
This table synthesizes data from multiple safety data sheets (SDSs).[3][4]
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As a halogenated organic compound, it falls under specific waste codes and requires management as a hazardous waste.
Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste produced monthly.[7][8] Each category has specific requirements for accumulation, storage, and reporting that must be strictly followed. It is imperative that your institution has an EPA identification number and adheres to the regulations corresponding to its generator status.[7]
On-Site Waste Management: From Benchtop to Pickup
Proper on-site handling is the most critical phase for laboratory personnel. This workflow ensures that waste is collected, stored, and prepared for disposal in a manner that minimizes risk to individuals and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, always don the appropriate PPE. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat to protect from incidental contact.
-
Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions. This compound must be collected in a dedicated hazardous waste container and must not be mixed with other waste streams.
-
Incompatibilities: Keep this waste stream segregated from strong oxidizing agents and strong acids.[3]
-
Container Selection: Use only containers that are chemically compatible with the waste.[6][9] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic").[7]
The following diagram illustrates the decision-making process for preparing a waste container for this chemical.
Caption: Waste Segregation & Containerization Workflow
Step 3: Satellite Accumulation
Designate a Satellite Accumulation Area (SAA) at or near the point of generation.[9] This area must be under the control of laboratory personnel.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Storage: Keep containers in a well-ventilated area and within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[10]
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[9]
Approved Disposal Methodology: High-Temperature Incineration
Due to its chemical structure, drain or landfill disposal is strictly prohibited.[6][10] The presence of chlorine and fluorine atoms necessitates a robust destruction method to prevent the formation of persistent organic pollutants like dioxins and furans.[1]
The required method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.
The causality is clear:
-
Halogenated Nature: This compound contains both chlorine and fluorine. The Industrial Emissions Directive and best practices stipulate that hazardous waste with a halogen content over 1% must be incinerated at temperatures of at least 1100 °C (2012 °F).[11]
-
Complete Destruction: These high temperatures, combined with a sufficient residence time (typically >2 seconds), are required to ensure the complete destruction of the complex aromatic structure and prevent the formation of toxic byproducts.[12]
-
Acid Gas Scrubbing: The incineration facility must be equipped with downstream acid gas scrubbers to neutralize the HCl and HF produced during combustion, preventing their release into the atmosphere.[2][12]
Step-by-Step Disposal Protocol Summary
-
Characterize: Confirm the waste is this compound, unmixed with incompatible chemicals.
-
Segregate: Collect the waste in a dedicated, compatible, and properly sealed container.
-
Label: Clearly label the container as "Hazardous Waste" with the full chemical name and hazard warnings.
-
Accumulate: Store the sealed container in your designated Satellite Accumulation Area, within secondary containment.
-
Document: Maintain accurate records of the waste generated as required by your institution and its generator status.
-
Transfer: Once the container is full or ready for pickup, coordinate with your institution's Environmental Health & Safety (EHS) office.
-
Transport: The waste must be transported off-site by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]
Emergency Procedures: Spill Management
In the event of a spill, the cleanup materials will also become hazardous waste and must be disposed of following the same protocols.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials.
-
Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools.[13]
-
Dispose: Place all cleanup materials into a new, properly labeled hazardous waste container for disposal via incineration.[14][15]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that the disposal of this compound is conducted with the highest degree of scientific integrity and environmental responsibility.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE - Safety Data Sheet [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. zeeco.com [zeeco.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides an in-depth operational plan for the safe handling of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination and exposure.
The compound this compound is a substituted acetonitrile derivative. Like many compounds in this class, it presents significant health hazards that necessitate stringent safety protocols. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[1][2][3][4] The presence of the trifluoromethyl and chloro- groups can enhance its reactivity and toxicity. Therefore, a comprehensive understanding and implementation of PPE are not merely procedural formalities but critical components of responsible research.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific procedures being undertaken and the associated risks of exposure. The primary routes of exposure for this compound are inhalation, skin contact, and eye contact.[1][3] Therefore, our PPE strategy is designed to create a robust barrier against these entry points.
Engineering Controls as the First Line of Defense
Before we delve into personal protective equipment, it is crucial to emphasize the foundational role of engineering controls. All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[1][3][5] Safety showers and eyewash stations must be readily accessible.[5][6]
Essential Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the mandatory PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Chemical Splash Goggles- Face Shield (if not working behind a sash)- N95 or higher-rated respirator (if not in a fume hood) | - Prevents skin contact with the solid compound.- Protects clothing and underlying skin from contamination.- Shields eyes from airborne particles and potential splashes.- Provides an additional layer of facial protection.- Minimizes inhalation of fine particles. |
| Dissolving and Solution Preparation | - Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Chemical Splash Goggles- Face Shield | - Protects against skin contact with the solution.- Safeguards against splashes of the chemical solution.- Essential for protecting the eyes from splashes.- Offers full-face protection during handling of liquids. |
| Running Reactions and Work-up | - Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Chemical Splash Goggles | - Ensures protection from skin contact with reactants and products.- Protects against splashes and spills.- Shields eyes from potential chemical splashes. |
| Waste Disposal | - Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Chemical Splash Goggles | - Prevents skin contact with contaminated waste.- Protects clothing and skin during waste handling.- Safeguards eyes from splashes of waste material. |
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination and ensure your safety.
Donning PPE Workflow
Caption: Step-by-step procedure for correctly donning PPE.
Doffing PPE Workflow
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. Always assume the exterior of your PPE is contaminated.
Caption: Step-by-step procedure for safely removing PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE, including gloves, and any materials used for cleaning up spills of this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[1][7] Do not pour any waste containing this chemical down the drain.[3][8]
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
-
Skin Contact: Immediately remove all contaminated clothing and footwear.[1] Drench the affected skin with running water for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[1][8] Seek immediate medical attention.[1]
By adhering to these stringent PPE protocols and operational plans, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsible research.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
